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  • Product: 2-Butyloctan-1-ol;carbonic acid
  • CAS: 142782-17-0

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-butyloctan-1-ol carbonic acid derivatives

As a Senior Application Scientist specializing in lipid chemistry and advanced formulation, I have designed this technical guide to explore the physicochemical landscape of 2-butyloctan-1-ol carbonic acid derivatives. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid chemistry and advanced formulation, I have designed this technical guide to explore the physicochemical landscape of 2-butyloctan-1-ol carbonic acid derivatives. These molecules—often referred to as Guerbet carbonates—represent a highly specialized class of branched lipids. By bridging the gap between structural stability and tunable biodegradability, they have become critical components in modern drug delivery systems, particularly in the design of lipid nanoparticles (LNPs) and hydrophobic prodrug scaffolds.

Molecular Architecture & Physicochemical Causality

The unique physicochemical behavior of 2-butyloctan-1-ol carbonic acid derivatives is dictated by two distinct structural features: the beta-branched alkyl chain and the carbonate linkage.

The Beta-Branching Effect (Guerbet Base) The foundational alcohol, 2-butyloctan-1-ol (a C12 Guerbet alcohol), is a primary alcohol characterized by a highly pure beta-branch (a 4-carbon butyl group attached to the second carbon of an 8-carbon octanol chain) 1. In linear lipids (e.g., lauryl alcohol), hydrocarbon chains pack tightly into crystalline lattices, resulting in higher melting points. However, the bulky 2-butyl branch introduces severe steric hindrance that disrupts this close packing. Consequently, the intermolecular Van der Waals forces are weakened, drastically depressing the pour point and maintaining the lipid in a low-viscosity liquid state even at sub-zero temperatures 2.

The Carbonate Linkage When functionalized into a dialkyl carbonate (e.g., bis(2-butyloctyl) carbonate), the molecule gains a unique hydrolytic profile. The carbonate group (-O-C(=O)-O-) is resonance-stabilized, making it thermodynamically more stable than a standard ester. Furthermore, the adjacent beta-branching sterically shields the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions. This causality explains why Guerbet carbonates exhibit a remarkably wide pH stability window during storage, yet remain susceptible to targeted enzymatic cleavage (via esterases/lipases) once internalized in vivo .

Synthesis & Transesterification Workflows

The synthesis of symmetrical Guerbet carbonates relies on the transesterification of 2-butyloctan-1-ol with a short-chain dialkyl carbonate, typically dimethyl carbonate (DMC) 3. Because transesterification is an equilibrium reaction, we must apply Le Chatelier's principle to drive the reaction to completion. By operating at elevated temperatures (80–150°C) under a vacuum, the methanol byproduct is continuously distilled out of the system, forcing the equilibrium toward the bis-alkyl carbonate product 2.

Synthesis R1 2-Butyloctan-1-ol (2.1 Equivalents) Process Transesterification (80-150°C, Vacuum) R1->Process R2 Dimethyl Carbonate (1.0 Equivalent) R2->Process Cat Catalyst (Dibutyltin oxide) Cat->Process Byprod Methanol (Distilled off) Process->Byprod Drives Equilibrium Prod Bis(2-butyloctyl) Carbonate (Product) Process->Prod Yield > 95%

Figure 1: Transesterification workflow for synthesizing bis(2-butyloctyl) carbonate.

Quantitative Physicochemical Profiling

The following table summarizes the critical physicochemical parameters of the base alcohol and its symmetrical carbonate derivative. The data highlights how functionalization increases lipophilicity and molecular weight while maintaining a highly fluid state.

Physicochemical Property2-Butyloctan-1-ol (Base Alcohol)Bis(2-butyloctyl) Carbonate (Derivative)Causality / Formulation Impact
Molecular Weight 186.34 g/mol 4398.66 g/mol Higher MW in the carbonate reduces volatility, making it an excellent non-evaporative solvent.
LogP (Lipophilicity) 4.49 - 5.50 4> 8.0 (Calculated)Extreme lipophilicity ensures high encapsulation efficiency of hydrophobic APIs in LNPs.
Pour Point < -10 °C< -25 °C 2Beta-branching prevents crystallization, ensuring the lipid remains fluid during cold-chain storage.
Viscosity (at 20°C) ~13.5 mPa·s 4~40 - 60 mPa·sLow viscosity allows for high-shear microfluidic mixing without causing system blockages.
Hydrolytic Stability N/A (Stable)High (pH 4.0 - 8.0)Steric shielding of the carbonate bond prevents premature degradation in aqueous buffers.

Application in Drug Development & LNPs

In the context of Lipid Nanoparticles (LNPs), bis(2-butyloctyl) carbonate serves as a highly effective structural lipid or hydrophobic core solvent. Its high spreading pressure allows it to integrate seamlessly with standard phospholipids and ionizable lipids, reducing the overall phase transition temperature of the LNP.

Crucially, the carbonate bond acts as a "biodegradable trigger." While sterically shielded from simple hydrolysis, it is readily recognized by intracellular esterases and lipases once the LNP enters the endosome/cytosol. This enzymatic cleavage breaks the massive lipophilic molecule down into carbonic acid (which decomposes into CO2 and H2O) and the original 2-butyloctan-1-ol, which is safely metabolized. This prevents the long-term accumulation of synthetic lipids in the liver.

Degradation LNP Bis(2-butyloctyl) Carbonate (Inside Cytosol) Enzyme Intracellular Esterases LNP->Enzyme Enzymatic Cleavage Intermediate Carbonic Acid Monoester (Unstable Intermediate) Enzyme->Intermediate Alcohol 2-Butyloctan-1-ol (Metabolized) Enzyme->Alcohol Intermediate->Alcohol Spontaneous Cleavage Carbonic Carbonic Acid (H2CO3) Intermediate->Carbonic Spontaneous Cleavage Final CO2 + H2O (Excreted) Carbonic->Final Carbonic Anhydrase

Figure 2: In vivo enzymatic degradation pathway of 2-butyloctyl carbonic acid derivatives.

Experimental Protocols for Synthesis and Characterization

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol 1: Synthesis & Purification of Bis(2-butyloctyl) Carbonate

Objective: Synthesize a highly pure, symmetrical carbonate via transesterification.

  • Reagent Preparation: In a dry, 500 mL three-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-butyloctan-1-ol (2.1 molar equivalents) and dimethyl carbonate (1.0 molar equivalent).

  • Catalysis: Add 1.0 wt% of dibutyltin oxide (or a 30% sodium methoxide solution) as the catalyst 3. Causality: The slight excess of the Guerbet alcohol ensures complete consumption of the DMC, preventing the formation of asymmetric methyl-carbonates.

  • Azeotropic Distillation: Heat the mixture gradually to 95°C, then slowly ramp to 150°C over 5 hours under a mild vacuum. Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when the stoichiometric volume of methanol has been collected.

  • Purification: Cool the crude mixture to 80°C. Add 1.5 wt% of a filter aid (e.g., Tonsil® or diatomaceous earth) and stir for 30 minutes to adsorb the catalyst. Filter the mixture through a pre-heated Büchner funnel 2.

  • Analytical Validation: Run GC-MS on the filtrate. The absence of the 186 m/z peak (free 2-butyloctan-1-ol) and the presence of the ~398 m/z peak confirms >95% purity.

Protocol 2: Hydrolytic Degradation Kinetics via LC-MS

Objective: Validate the stability of the carbonate linkage in formulation buffers vs. intracellular conditions.

  • Emulsification: Disperse 10 mg of bis(2-butyloctyl) carbonate in 10 mL of PBS (pH 7.4) using 0.5% Poloxamer 407 to create a stable microemulsion.

  • Control & Active Aliquots: Split the emulsion into two 5 mL vials. To Vial A (Control), add nothing. To Vial B (Active), add 50 units of Porcine Liver Esterase (PLE).

  • Incubation: Incubate both vials at 37°C in a shaking water bath (100 RPM).

  • Sampling & Quenching: At t = 0, 1, 4, 12, and 24 hours, extract 100 µL from each vial. Immediately quench the enzymatic activity by adding 900 µL of ice-cold acetonitrile.

  • LC-MS Quantification: Centrifuge the quenched samples at 10,000 x g for 5 minutes. Inject the supernatant into an LC-MS system (C18 column, Acetonitrile/Water gradient).

  • Data Interpretation: Causality: Vial A should show <2% degradation over 24 hours, proving steric shielding protects against spontaneous hydrolysis. Vial B should show a rapid logarithmic decay of the parent peak (398 m/z) and a proportional rise in the 2-butyloctan-1-ol peak (186 m/z), validating its biodegradability.

References

  • European Patent Office. (2017). Mixed carbon length synthesis of primary Guerbet alcohols (EP2970752B1). Retrieved from[Link]

  • Google Patents. (1991). Guerbet carbonates (CA2098497A1).
  • Ataman Chemicals. (n.d.). 2-octyl-1-dodecanol (C20 Guerbet alcohol). Retrieved from[Link]

  • ResearchGate. (n.d.). Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2-Butyloctan-1-ol Properties. CompTox Chemicals Dashboard. Retrieved from[Link]

Sources

Exploratory

Engineering Biodegradable Ionizable Lipids: Structural and Mechanistic Profiling of 2-Butyloctan-1-ol Carbonic Acid Mixtures

Executive Summary The rapid evolution of nanomedicine, particularly in the realm of mRNA therapeutics and gene editing, relies heavily on the structural engineering of Lipid Nanoparticles (LNPs)[1]. At the core of next-g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of nanomedicine, particularly in the realm of mRNA therapeutics and gene editing, relies heavily on the structural engineering of Lipid Nanoparticles (LNPs)[1]. At the core of next-generation LNP efficacy is the design of ionizable lipids that balance robust systemic stability with rapid intracellular payload release[2]. This technical whitepaper explores the molecular architecture, physicochemical properties, and formulation mechanics of 2-butyloctan-1-ol carbonic acid mixtures —a critical precursor system used to synthesize biodegradable, carbonate-linked ionizable lipids. By leveraging the unique steric bulk of the Guerbet alcohol tail and the hydrolytic susceptibility of carbonate linkages, researchers can engineer LNPs with superior endosomal escape profiles and minimized in vivo toxicity[3].

Molecular Architecture & Physicochemical Profiling

The Guerbet Tail: 2-Butyloctan-1-ol2-Butyloctan-1-ol (CAS: 3913-02-8) is a branched primary alcohol, specifically a Guerbet alcohol, characterized by a highly specific β -branching pattern[4][5]. The molecular structure consists of an eight-carbon main chain with a four-carbon (butyl) branch at the C2 position. This specific aliphatic geometry prevents tight lipid packing, lowering the phase transition temperature of the resulting lipid bilayer and enhancing membrane fluidity[6].
The Carbonic Acid Mixture (CAS 142782-17-0)

In lipid synthesis, to form biodegradable linkers[4]. The specific stoichiometric mixture, 2-butyloctan-1-ol;carbonic acid (CAS: 142782-17-0), exists as a 2:1 non-covalent complex with a molecular formula of C25​H54​O5​ and a molecular weight of 434.7 g/mol [4]. During synthesis, this mixture undergoes dehydration/esterification to yield dialkyl carbonates (e.g., bis(2-butyloctyl) carbonate derivatives), which serve as the hydrophobic tails of ionizable lipids[4][5].

Table 1: Physicochemical Properties of Core Components
Property2-Butyloctan-1-ol2-Butyloctan-1-ol; Carbonic Acid Mixture
CAS Number 3913-02-8[6]142782-17-0[4]
Molecular Formula C12​H26​O [6] C25​H54​O5​ [4]
Molecular Weight 186.34 g/mol [6]434.70 g/mol [4]
Canonical SMILES CCCCCCC(CCCC)CO[7]CCCCCCC(CCCC)CO.CCCCCCC(CCCC)CO.C(=O)(O)O[4]
Density (25 °C) 0.833 g/mL[8]N/A (Precursor Complex)
Boiling Point 145-149 °C[8]N/A (Decomposes upon heating)

Mechanistic Role in Lipid Nanoparticles (LNPs)

Cone Geometry and the HII​ Phase Transition

The incorporation of 2-butyloctan-1-ol-derived tails into ionizable lipids is not arbitrary; it is driven by geometric causality. The bulky β -branching creates a "cone-shaped" lipid architecture[3][9]. At physiological pH (7.4), the ionizable lipid remains neutral, allowing the LNP to maintain a stable lamellar phase. However, upon endocytosis, the acidic environment of the endosome (pH < 6.0) protonates the lipid's amine headgroup. The electrostatic repulsion between protonated headgroups, combined with the extreme steric splay of the 2-butyloctyl tails, forces a structural transition from a lamellar phase to an inverted hexagonal ( HII​ ) phase. This transition physically disrupts the endosomal membrane, facilitating the release of the mRNA payload into the cytosol[2].

Biodegradability via Carbonate Linkages

While stable enough for systemic circulation, the carbonate linkage (-O-C(=O)-O-) derived from the carbonic acid mixture is susceptible to intracellular esterases and pH-driven hydrolysis[3]. This self-validating degradation pathway ensures that once the LNP has delivered its payload, the lipid rapidly breaks down into 2-butyloctan-1-ol and water-soluble byproducts, preventing lipid accumulation and reducing hepatotoxicity.

G A LNP Endocytosis (pH 7.4) B Endosome Acidification (pH < 6.0) A->B C Lipid Protonation & Carbonate Cleavage B->C D Phase Transition (Lamellar to H_II) C->D E Membrane Fusion D->E F mRNA Release to Cytosol E->F

Mechanism of LNP endosomal escape driven by lipid protonation and phase transition.

Experimental Protocols: Synthesis and Formulation

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the carbonate-linked lipids and their subsequent formulation into LNPs.

Protocol: Synthesis of Carbonate-Linked Ionizable Lipids

The synthesis utilizes 2-butyloctan-1-ol and a carbonic acid equivalent (or dicarboxylic acid) via a carbodiimide-mediated coupling reaction[5].

Rationale: The β -branching of 2-butyloctan-1-ol creates significant steric hindrance. Therefore, standard Fischer esterification is insufficient. The use of EDCI (a water-soluble carbodiimide) and DMAP (a nucleophilic catalyst) is required to drive the reaction to completion[5].

  • Preparation: Dissolve the carbonic acid derivative/linker (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere[5].

  • Activation: Cool the reaction vessel to 0 °C. Add EDCI (1.2 eq), DMAP (0.2 eq), and N,N-Diisopropylethylamine (DIEA) (1.2 eq)[5]. Stir for 30 minutes to form the active O-acylisourea intermediate.

  • Coupling: Add 2-butyloctan-1-ol (2.0 eq for bis-substitution) dropwise to control the exothermic reaction[5].

  • Propagation: Allow the mixture to warm to 20 °C and stir for 12 hours[5].

  • In-Process QC: Monitor via LC-MS to confirm the consumption of the alcohol and the appearance of the target mass[5].

  • Purification: Quench with water, extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography[1][5].

Protocol: Microfluidic Formulation of mRNA-LNPs

Rationale: Bulk mixing leads to heterogeneous particle sizes. Microfluidic mixing forces the rapid (<3 ms) chaotic mixing of an aqueous phase and an ethanol phase, initiating spontaneous nucleation of the lipids around the mRNA before macroscopic precipitation occurs, ensuring a Polydispersity Index (PDI) < 0.1[1].

  • Lipid Phase: Dissolve the synthesized 2-butyloctyl-derived ionizable lipid, cholesterol, DSPC, and PEG-lipid in absolute ethanol at a molar ratio of 50:38.5:10:1.5[3].

  • Aqueous Phase: Dilute the mRNA payload in 50 mM citrate buffer (pH 4.0). Causality: The acidic pH ensures the ionizable lipid is fully protonated during mixing, maximizing electrostatic complexation with the negatively charged mRNA backbone[9].

  • Mixing: Inject the aqueous and lipid phases into a microfluidic mixer at a 3:1 volumetric flow rate ratio (Aqueous:Ethanol)[1].

  • Buffer Exchange: Immediately dialyze the output against 1X PBS (pH 7.4) for 18 hours, or use Tangential Flow Filtration (TFF), to remove ethanol and neutralize the pH, locking the LNPs into their stable lamellar state[1].

Workflow A Precursor Mixture (2-Butyloctan-1-ol + Carbonic Acid) B Esterification (EDCI, DMAP, 20°C) A->B C Carbonate-Linked Ionizable Lipid B->C D Microfluidic Mixing (Aqueous mRNA + Lipid/EtOH) C->D E Dialysis & TFF (Buffer Exchange) D->E F Purified LNP Formulation E->F

Workflow from precursor synthesis to microfluidic formulation of purified mRNA-LNPs.

Analytical Characterization Standards

To validate the self-assembling systems, strict analytical standards must be met:

  • Nuclear Magnetic Resonance (NMR): 1H NMR must confirm the presence of the terminal methyl groups of the 2-butyloctyl tail ( δ ~0.85 ppm) and the shift of the α -protons adjacent to the newly formed carbonate/ester linkage ( δ ~3.9-4.1 ppm)[3].

  • Dynamic Light Scattering (DLS): Formulated LNPs must exhibit a Z-average diameter between 60–80 nm with a PDI < 0.100, confirming monodispersity.

  • Ribogreen Assay: Encapsulation efficiency (EE%) must exceed 90%, validating the electrostatic complexation driven by the ionizable lipid.

References

  • National Center for Biotechnology Information. "2-Butyl-1-octanol | C12H26O | CID 19800." PubChem Database. URL: [Link]

  • Google Patents. "WO2025065716A1 - Lipid nanoparticle formulations and methods of use thereof." World Intellectual Property Organization.
  • Google Patents. "US12268753B2 - Nanomaterials comprising a biodegradable feature." United States Patent and Trademark Office.
  • Google Patents. "WO2024119098A1 - Lipid nanoparticle (LNP) delivery systems and formulations." World Intellectual Property Organization.

Sources

Foundational

Synthesis and Mechanistic Evaluation of Di-(2-butyloctyl) Carbonate: Esterification of Carbonic Acid with Guerbet Alcohols

Executive Summary & Chemical Context The synthesis of branched dialkyl carbonates (DRCs) is a critical pathway in the development of advanced lubricants, cosmetic emollients, and lipid nanoparticle (LNP) delivery systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of branched dialkyl carbonates (DRCs) is a critical pathway in the development of advanced lubricants, cosmetic emollients, and lipid nanoparticle (LNP) delivery systems. 2-butyloctan-1-ol is a sterically hindered, β -branched primary alcohol (a Guerbet alcohol).

Because free carbonic acid ( H2​CO3​ ) is a transient, thermodynamically unstable species, its direct "esterification" is practically executed through two primary synthetic vectors:

  • Direct Condensation with CO2​ : Utilizing carbon dioxide as an "anhydrous carbonic acid" equivalent[1].

  • Transesterification : Utilizing a dialkyl carbonate (e.g., Dimethyl Carbonate, DMC) as a stable carbonic acid surrogate[2].

This whitepaper dissects the thermodynamic limitations, steric dynamics, and catalytic mechanisms required to successfully esterify 2-butyloctan-1-ol into di-(2-butyloctyl) carbonate.

Mechanistic Pathways of Carbonic Acid Esterification

Direct Esterification via CO2​ Activation

The direct conversion of CO2​ and alcohols into dialkyl carbonates is a highly desirable green chemistry route. However, the reaction ( 2ROH+CO2​⇌ROCOOR+H2​O ) is severely equilibrium-limited due to the thermodynamic stability of water and CO2​ [3].

Kinetic Mechanism: The reaction proceeds via a two-step nucleophilic addition. First, CO2​ reacts with 2-butyloctan-1-ol to form a monoalkyl carbonate intermediate. In the presence of a heterogeneous catalyst like CeO2​ , the surface hydroxyl groups and oxygen vacancies dually activate the CO2​ and the alcohol[1][4]. The subsequent nucleophilic attack by a second molecule of 2-butyloctan-1-ol onto the monoalkyl carbonate is the rate-determining step (RDS) [1].

Mechanism CO2 CO2 (Anhydrous Carbonic Acid) CeO2 CeO2 Catalyst (Surface Activation) CO2->CeO2 Adsorption ROH1 2-Butyloctan-1-ol (1st Equivalent) ROH1->CeO2 Adsorption MAC Monoalkyl Carbonate Intermediate CeO2->MAC Fast Addition H2O H2O (Removed by Dehydrant) CeO2->H2O Condensation Byproduct Product Di-(2-butyloctyl) Carbonate (Target) MAC->Product Rate-Determining Step ROH2 2-Butyloctan-1-ol (2nd Equivalent) ROH2->Product Sterically Hindered Attack

Fig 1. Catalytic mechanism of direct CO2 esterification with 2-butyloctan-1-ol.

Transesterification via Dimethyl Carbonate (DMC)

When using DMC, the reaction follows a BAc​2 (Bimolecular Base-Catalyzed Acyl-Cleavage) mechanism[2]. A base catalyst (e.g., K2​CO3​ or DBU) deprotonates the 2-butyloctan-1-ol. The resulting alkoxide attacks the carbonyl carbon of DMC, forming a tetrahedral intermediate that collapses to expel methoxide. This process repeats to substitute the second methyl group, yielding the target Guerbet carbonate[5].

Steric Dynamics of 2-Butyloctan-1-ol

Unlike linear aliphatic alcohols (e.g., 1-octanol), 2-butyloctan-1-ol possesses a bulky butyl chain at the β -carbon. This branching creates an "umbrella effect" over the primary hydroxyl group.

  • Causality in Kinetics: During the RDS, the electrophilic center of the monoalkyl carbonate is already shielded by one 2-butyloctyl group. The incoming second 2-butyloctan-1-ol molecule must navigate extreme steric crowding to achieve the proper trajectory for nucleophilic attack.

  • Experimental Implication: This steric penalty dictates that standard esterification temperatures (e.g., 60-80°C) are insufficient. High thermal activation (120-150°C) and aggressive equilibrium shifting are mandatory to achieve acceptable yields[5].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, where the physical setup directly addresses the mechanistic bottlenecks described above.

Protocol A: Direct CO2​ Esterification (The Dehydration Route)

Objective: Overcome the thermodynamic water barrier using an in-situ chemical dehydrant.

  • Catalyst & Reagent Preparation: Charge a 300 mL stainless steel autoclave with 2-butyloctan-1-ol (100 mmol), CeO2​ nanopowder (10 mol% relative to alcohol), and 2-cyanopyridine (120 mmol) as the chemical dehydrating agent.

    • Causality: CeO2​ provides the necessary Lewis acid/base sites. 2-cyanopyridine reacts with the H2​O byproduct to form 2-picolinamide, irreversibly shifting the equilibrium toward the dialkyl carbonate[3][4].

  • Pressurization: Purge the vessel with CO2​ three times, then pressurize to 5 MPa.

    • Causality: High pressure increases the dissolved CO2​ concentration, driving the formation of the monoalkyl carbonate intermediate[1].

  • Thermal Activation: Heat the reactor to 150°C under continuous mechanical stirring (800 rpm) for 24 hours.

  • Isolation: Cool to room temperature and depressurize. Filter the CeO2​ catalyst. Subject the filtrate to vacuum distillation (0.1 mbar). The lower-boiling 2-picolinamide and unreacted alcohol will elute first, leaving the high-boiling di-(2-butyloctyl) carbonate.

Workflow S1 1. Reagent Prep Alcohol + CeO2 S2 2. CO2 Pressurization (>1 MPa) S1->S2 S3 3. Thermal Activation (120-150°C) S2->S3 S4 4. In-situ Dehydration (2-Cyanopyridine) S3->S4 S5 5. Isolation (Vacuum Distillation) S4->S5

Fig 2. Self-validating experimental workflow for direct CO2 Guerbet carbonate synthesis.

Protocol B: DMC Transesterification (The Azeotropic Shift Route)

Objective: Drive the BAc​2 mechanism forward by exploiting the volatility of methanol.

  • Setup: Equip a 250 mL round-bottom flask with a fractional distillation column and a Dean-Stark apparatus filled with 3Å molecular sieves.

  • Reaction Mixture: Add 2-butyloctan-1-ol (100 mmol), Dimethyl Carbonate (DMC) (500 mmol, excess), and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 mol%).

    • Causality: DBU is a strong, non-nucleophilic organic base that efficiently deprotonates the hindered Guerbet alcohol without competing for the DMC carbonyl carbon[2][4].

  • Reflux & Shift: Heat the mixture to 90°C. As transesterification occurs, methanol is generated. The DMC/Methanol azeotrope distills up the column, condenses, and passes through the molecular sieves (which selectively trap the smaller methanol molecules while returning DMC to the flask).

  • Completion: Gradually increase the temperature to 130°C over 12 hours as the DMC is consumed. Monitor via FTIR (observing the shift of the C=O stretch from ~1750 cm−1 for DMC to ~1740 cm−1 for the bulky dialkyl carbonate).

Quantitative Data Presentation

The following table summarizes the comparative thermodynamic and kinetic profiles of the two methodologies when applied specifically to 2-butyloctan-1-ol.

ParameterDirect CO2​ EsterificationDMC Transesterification
Carbonic Acid Source CO2​ (Gas)Dimethyl Carbonate (Liquid)
Reaction Mechanism Surface-catalyzed nucleophilic addition BAc​2 Base-Catalyzed Cleavage
Optimal Catalyst CeO2​ NanoparticlesDBU or K2​CO3​
Thermodynamic Driver Chemical Dehydration (e.g., 2-cyanopyridine)Methanol removal (Molecular Sieves)
Typical Temperature 140°C – 160°C90°C 130°C
Pressure 1 – 5 MPaAtmospheric (0.1 MPa)
Expected Yield (24h) 35% – 45% (Equilibrium limited)75% – 85%
Key Challenge High steric penalty during the RDS limits total conversion.Azeotrope management required to prevent reverse reaction.

References

  • Study of the mechanisms of dialkyl carbonates directly formed from carbon dioxide and alcohols: New insights from kinetic and thermodynamic processes. ResearchGate. 1

  • Process for dialkyl carbonate (DAC) synthesis using different alcohols. ResearchGate. 3

  • Dialkyl Carbonate Synthesis Using Atmospheric Pressure of CO2. ACS Omega. 4

  • Dialkyl Carbonates in the Green Synthesis of Heterocycles. PMC - NIH. 2

  • Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols. ResearchGate. 5

Sources

Exploratory

Structural Elucidation of 2-Butyloctan-1-ol Carbonates: A Spectroscopic Whitepaper

Rationale and Chemical Context The development of advanced lipidic excipients and sustainable materials relies heavily on the precise structural tuning of aliphatic chains. 2-Butyloctan-1-ol is a C12 Guerbet alcohol char...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Chemical Context

The development of advanced lipidic excipients and sustainable materials relies heavily on the precise structural tuning of aliphatic chains. 2-Butyloctan-1-ol is a C12 Guerbet alcohol characterized by a primary hydroxyl group and a saturated, β-branched alkyl chain. This specific branching architecture imparts exceptional oxidative stability, a low melting point, and superior fluidity .

When derivatized into carbonic acid compounds—such as symmetrical bis(2-butyloctyl) carbonate via transesterification with dialkyl carbonates—the resulting carbonate linkage provides a biodegradable, hydrolytically tunable bridge. These compounds are increasingly utilized by drug development professionals as lipidic tails in lipid nanoparticles (LNPs) and prodrug formulations. Validating the absolute structure of these carbonates requires a multimodal spectroscopic approach to confirm functional group conversion, map atomic connectivity, and verify the intact molecular mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Causality of the Method: FTIR serves as the primary gating mechanism in the characterization workflow. The conversion of 2-butyloctan-1-ol to a carbonate fundamentally replaces the strongly hydrogen-bonding hydroxyl group with a polar, but non-hydrogen-bonding, carbonyl center. We utilize Attenuated Total Reflectance (ATR) FTIR to avoid the hygroscopic nature of KBr pellets, which can introduce artifactual water bands that mimic unreacted alcohol.

Self-Validating Protocol: ATR-FTIR Rapid Screening
  • Background Calibration: Acquire a background spectrum of the clean diamond ATR crystal. Validation Gate: The baseline must be completely flat across the 4000–400 cm⁻¹ range with <0.1% noise.

  • Sample Application: Apply 2–3 drops of the neat liquid carbonate directly to the crystal, ensuring full coverage of the sensor.

  • Acquisition: Run 32 scans at a resolution of 4 cm⁻¹.

  • Gatekeeper Analysis: Inspect the 3300–3400 cm⁻¹ region. Validation Gate: If any broad absorption is detected here, the sample contains unreacted 2-butyloctan-1-ol or moisture, and the batch must be returned to purification. Only upon confirming a flat baseline in this region can the diagnostic C=O stretch at ~1740 cm⁻¹ be trusted as a marker of pure carbonate formation .

Table 1: Key FTIR Vibrational Modes for 2-Butyloctyl Carbonates
Functional GroupVibrational ModeWavenumber (cm⁻¹)Diagnostic Significance
O–H Stretching (Broad)3300–3400Must be absent. Indicates residual parent alcohol or water.
C–H (sp³) Asymmetric/Symmetric Stretch2850–2960Confirms the presence of the intact Guerbet alkyl chains.
C=O Carbonyl Stretch (Sharp)1740–1750Primary marker. Confirms the formation of the dialkyl carbonate linkage .
C–O–C Asymmetric Stretch1240–1260Secondary confirmation of the carbonate ether-like bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method: While FTIR confirms the presence of functional groups, NMR elucidates the exact atomic connectivity. The β-branching of the Guerbet tail is critical here. Because the α-methylene protons (-CH₂-O-) are adjacent to a highly branched C2 node, their magnetic environment is sterically congested. In the parent 2-butyloctan-1-ol, these protons resonate at ~3.47 ppm . Upon carbonate formation, the electron-withdrawing nature of the O-C(=O)-O core strongly deshields these protons, shifting them significantly downfield.

Self-Validating Protocol: High-Resolution ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 15 mg of the carbonate in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: Anhydrous CDCl₃ ensures lipophilic solubility while preventing rapid proton exchange or hydrolysis of the carbonate linkage during extended acquisitions.

  • Acquisition (¹H): Acquire at 400 MHz (or higher), using a 30° pulse angle and a relaxation delay (d1) of 2 seconds to ensure complete relaxation of the aliphatic protons.

  • Acquisition (¹³C): Acquire at 100 MHz (or higher), using proton decoupling (WALTZ-16) and a d1 of 2 seconds.

  • Integration & Validation: Set the integral of the downshifted α-CH₂ peak (~3.9–4.1 ppm) to 4.00 (assuming a symmetrical bis(2-butyloctyl) carbonate). Validation Gate: The terminal methyl groups (-CH₃) must integrate exactly to 12.00. Any deviation indicates the presence of mono-alkylated impurities or residual parent alcohol. Furthermore, the ¹³C spectrum must show a distinct quaternary carbon peak at ~155–156 ppm, the definitive signature of the carbonate carbonyl .

Table 2: Diagnostic NMR Chemical Shifts in CDCl₃
NucleusAssignmentChemical Shift (δ, ppm)Multiplicity / Notes
¹H Terminal -CH₃0.85–0.90Multiplet (Butyl and hexyl chain termini)
¹H β-CH (Branch point)1.60–1.80Multiplet (Sterically congested node)
¹H α-CH₂ (-CH₂-O-C=O)3.90–4.10Doublet or Multiplet (Shifted from 3.47 ppm in alcohol)
¹³C α-CH₂ Carbon69.0–71.0Shifted downfield from ~65.0 ppm in parent alcohol
¹³C Carbonate C=O155.0–156.0Quaternary carbon; definitive proof of carbonate core

Mass Spectrometry (MS)

The Causality of the Method: Carbonate linkages can undergo thermal decarboxylation. Therefore, hard ionization techniques like Electron Ionization (EI) often fail to show the intact molecular ion (M⁺), instead showing fragments corresponding to the premature loss of CO₂. To accurately determine the intact mass of the 2-butyloctyl carbonate, soft ionization via Electrospray Ionization (ESI) is strictly required.

Self-Validating Protocol: ESI-TOF MS
  • Dilution: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: The formic acid acts as a proton source, promoting the formation of the [M+H]⁺ adduct without fragmenting the carbonate bond.

  • Ionization: Operate the ESI source in positive ion mode with a low capillary voltage to minimize in-source fragmentation.

  • Mass Validation: Compare the observed m/z with the theoretical monoisotopic mass. Validation Gate: The isotopic distribution must match the theoretical pattern for the specific C, H, and O composition to rule out isobaric contaminants.

Spectroscopic Validation Workflow

The following logic tree dictates the sequential validation of 2-butyloctan-1-ol carbonic acid compounds.

SpectroscopicWorkflow Start Synthesized 2-Butyloctyl Carbonate FTIR FTIR Spectroscopy Screen C=O (~1740 cm⁻¹) Start->FTIR Step 1 NMR NMR Spectroscopy Map α-CH2 (~4.0 ppm) FTIR->NMR Pass (No O-H) Fail Unreacted Alcohol FTIR->Fail Fail (O-H present) MS Mass Spectrometry Verify Molecular Ion NMR->MS Pass (Correct Shifts) NMR->Fail Fail (Impure) Valid Validated Structure MS->Valid Pass (Correct Mass) MS->Fail Fail (Fragmentation)

Figure 1: Sequential spectroscopic validation workflow for 2-butyloctyl carbonates.

References

  • Guerbet Compounds AOCS (American Oil Chemists' Society)[Link]

  • Mechanism of SmI2/Amine/H2O-Promoted Chemoselective Reductions of Carboxylic Acid Derivatives (Esters, Acids, and Amides) to Alcohols Journal of the American Chemical Society (ACS)[Link]

  • Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System ACS Omega[Link]

  • Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route MDPI Polymers[Link]

Foundational

safety data and toxicity of 2-butyloctan-1-ol carbonic acid

Executive Summary As a Senior Application Scientist, evaluating the safety profile of complex esters requires looking beyond nominal hazard codes to understand the underlying mechanistic causality. 2-Butyloctan-1-ol carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the safety profile of complex esters requires looking beyond nominal hazard codes to understand the underlying mechanistic causality. 2-Butyloctan-1-ol carbonic acid (CAS 142782-17-0) is a specialized carbonate ester utilized in organic synthesis and materials science (1)[1]. In physiological and environmental matrices, the toxicological footprint of this compound is entirely dictated by its rapid enzymatic hydrolysis into its parent aliphatic alcohol, 2-butyloctanol (CAS 3913-02-8) (2)[2]. This whitepaper deconstructs the pharmacokinetic causality, ecotoxicology, and self-validating experimental workflows necessary for handling this compound safely.

Pharmacokinetics and Metabolic Causality

To understand the toxicity of 2-butyloctan-1-ol carbonic acid, we must analyze its metabolic fate. Carbonate esters are highly susceptible to cleavage by ubiquitous carboxylesterases found in the liver, skin, and plasma.

The Causality of Toxicity: The intact carbonic acid ester is relatively inert. However, upon enzymatic cleavage, it releases carbonic acid (which spontaneously decays into CO₂ and H₂O) and 2-butyloctanol. The released 2-butyloctanol acts as the primary toxicophore. Due to its high lipophilicity (log Kow), 2-butyloctanol readily crosses lipid bilayers, including the blood-brain barrier, which explains its potential to cause acute solvent syndrome and central nervous system (CNS) depression at high systemic doses (3)[3].

G A 2-Butyloctan-1-ol Carbonate Ester B Carboxylesterase Enzyme A->B Hydrolysis C 2-Butyloctanol (Toxicophore) B->C Cleavage D Carbonic Acid (H2CO3) B->D Cleavage E CO2 + H2O D->E Spontaneous Decay

Metabolic hydrolysis pathway of 2-butyloctan-1-ol carbonic acid into its toxicophore.

Quantitative Safety and Toxicity Data

The mammalian acute toxicity of the 2-butyloctanol moiety is remarkably low, making it safe for controlled industrial use. However, its environmental profile is severe. The C12 branched aliphatic chain intercalates into the gill membranes of aquatic organisms, disrupting osmotic balance and leading to high aquatic toxicity (4)[4].

Table 1: Mammalian Toxicity Profile (Based on Parent Alcohol)
EndpointSpeciesValueHazard Classification
Acute Oral (LD50) Rat> 5,000 mg/kgUnclassified[4][5]
Acute Dermal (LD50) Rabbit> 2,000 mg/kgUnclassified[5]
Acute Inhalation (LC50) Rat> 5.1 mg/L (dust/mist)Unclassified[5]
Skin Irritation RabbitMild IrritantCategory 3 (GHS)[2]
Eye Irritation RabbitSerious IrritantCategory 2A (GHS)[5]
Table 2: Ecotoxicology and Environmental Fate
EndpointSpeciesValueTest Standard
Fish LC50 (96h) O. mykiss> 0.1 - 1.0 mg/LOECD 203[4][6]
Invertebrate EC50 (48h) D. magna> 0.1 - 1.0 mg/LOECD 202[4]
Algae EC50 (72h) P. subcapitata2.1 mg/LOECD 201[6]

Note: The compound is classified under UN 3082 (Environmentally Hazardous Substance, Liquid, N.O.S.) due to its H400 (Very toxic to aquatic life) and H410/H411 designations (6)[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, assays involving this compound must account for its lipophilicity and prodrug-like ester nature. The following protocols are designed as self-validating systems.

Protocol A: Enzymatic Hydrolysis & Cytotoxicity Validation (In Vitro)

Objective: To prove causality by isolating the toxicity of the enzymatically released parent alcohol from the intact carbonate ester.

  • Cell Culture Seeding: Seed HepG2 cells (human liver carcinoma, rich in endogenous carboxylesterases) at 1×104 cells/well in a 96-well plate.

  • Inhibitor Pre-treatment (Self-Validating Step): Pre-incubate the control group with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 1 hour.

  • Compound Dosing: Administer 2-butyloctan-1-ol carbonic acid at varying concentrations (0.1 to 100 µM) to both BNPP-treated and untreated groups.

  • Viability Assay: After 24 hours, perform a standard MTT assay. Causality Insight: If the BNPP-treated cells show significantly higher viability than the untreated cells, it validates that the intact ester is benign and the enzymatically released 2-butyloctanol is the true cytotoxic agent.

Protocol B: Aquatic Toxicity Assessment with Dosimetry Validation (OECD 202 Adapted)

Objective: To accurately determine the EC50 for Daphnia magna while preventing false negatives caused by the compound precipitating out of the aqueous phase.

  • Media Preparation: Dissolve the compound in standard M4 media using 0.01% Tween-80 to prevent micelle precipitation.

  • Baseline Analytical Validation (t=0h): Extract a 1 mL aliquot and quantify the true dissolved concentration via GC-FID. Self-Validating Step: This ensures toxicity calculations are based on actual exposure rather than nominal (theoretical) concentrations.

  • Exposure: Introduce 10 neonate Daphnia magna per test vessel. Incubate at 20°C for 48 hours under a 16:8 light/dark cycle.

  • Endpoint Analysis & Final Validation (t=48h): Record immobility. Simultaneously, sample the media again for GC-FID analysis to account for compound loss due to glass adsorption. Calculate the EC50 based on the geometric mean of the measured concentrations.

G N1 Test Media Prep (Compound + Vehicle) N2 GC-FID (t=0h) Verify True Conc. N1->N2 Aliquot N3 Daphnia Exposure (OECD 202, 48h) N1->N3 Inoculate N5 EC50 Calculation (Self-Validated) N2->N5 Baseline [C] N4 GC-FID (t=48h) Check Adsorption N3->N4 Sample N3->N5 Immobility N4->N5 Final [C]

Self-validating aquatic toxicity workflow ensuring accurate exposure dosimetry.

Occupational Handling and Storage

Due to the serious eye irritation and mild skin irritation potential, handling requires strict adherence to PPE standards.

  • PPE Requirements: Chemical-resistant goggles (EN 166) and nitrile gloves (EN 374) must be worn during synthesis or handling (6)[6].

  • Spill Management: Because of its "Marine Pollutant" status, any discharge into the environment must be strictly avoided. Spills must be soaked up with inert absorbent material and disposed of as hazardous waste[6].

Sources

Exploratory

Crystallographic Characterization of 2-Butyloctan-1-ol Carbonic Acid Derivatives: Overcoming Conformational Flexibility in Branched Oleochemicals

Executive Summary The synthesis and structural characterization of functionalized oleochemicals and lipidic derivatives are foundational to modern drug delivery (e.g., lipid nanoparticles) and organic electronics. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and structural characterization of functionalized oleochemicals and lipidic derivatives are foundational to modern drug delivery (e.g., lipid nanoparticles) and organic electronics. Among these, derivatives of 2-butyloctan-1-ol (CAS: 3913-02-8)—a β-branched primary Guerbet alcohol—have garnered immense interest. When functionalized into carbonic acid derivatives, such as bis(2-butyloctyl) carbonate, these molecules exhibit exceptional fluidity, low shear viscosity, and uniquely depressed melting points 1.

However, extracting reliable crystallographic data from these highly flexible, sterically hindered molecules presents a profound analytical challenge. Because they remain liquid or amorphous waxes at room temperature, standard single-crystal X-ray diffraction (SC-XRD) techniques fail. This whitepaper details the mechanistic principles governing the molecular packing of 2-butyloctyl carbonates and provides field-proven, self-validating protocols for their crystallographic characterization.

Mechanistic Principles of Molecular Packing

To understand the crystallographic behavior of 2-butyloctyl carbonates, one must analyze the competing intermolecular forces at play.

Linear dialkyl carbonates typically crystallize readily due to the cooperative effects of the polar carbonate core ( O−C(=O)−O ) and the strong, interdigitating van der Waals forces of the linear alkyl chains. In contrast, the Guerbet branching in 2-butyloctan-1-ol introduces a massive steric disruption 2. The presence of a 4-carbon (butyl) branch at the β-position prevents the 8-carbon (octyl) main chain from achieving a tight lamellar packing configuration.

Consequently, the physical state of these molecules is dictated almost entirely by the electrostatic attraction of the carbonate quadrupole moments, while the hydrophobic tails remain conformationally disordered. This frustration leads to melting points well below 298 K.

G Core Carbonate Core (O-C(=O)-O) Dipole Strong Dipole-Dipole Interaction (Drives ordering) Core->Dipole Tails 2-Butyloctyl Branched Tails Steric Steric Hindrance (Disrupts van der Waals packing) Tails->Steric Result Depressed Melting Point (<298 K) & High Conformational Flexibility Dipole->Result Steric->Result

Caption: Intermolecular forces dictating the physical state of 2-butyloctyl carbonates.

Comparative Crystallographic Data

The structural divergence between linear and 2-butyloctyl-branched carbonates is best illustrated through their quantitative packing parameters. The table below summarizes the thermal and crystallographic metrics derived from bulk phase and thin-film analyses 3.

PropertyLinear Carbonate (e.g., Dioctyl Carbonate)Branched Carbonate (e.g., Bis(2-butyloctyl) Carbonate)
Alkyl Chain Structure Linear ( C8​ )β-Branched ( C12​ total per chain)
Melting Point ( Tm​ ) ~256 K< 230 K (Often exhibits a glass transition)
Primary Intermolecular Force Lamellar van der Waals interdigitationCarbonate dipole-dipole interactions
Crystallographic State at 298 K Waxy Solid / Viscous LiquidAmorphous, Low-Viscosity Liquid
Typical d -spacing (Lamellar) ~20–25 Å (Highly ordered)~15–18 Å (Sterically frustrated, diffuse scattering)

Experimental Workflows for Crystallography

Because 2-butyloctyl carbonic acid derivatives are liquids at standard temperature and pressure (STP), traditional solvent-evaporation crystallization is impossible. Instead, researchers must rely on in situ cryo-crystallization for bulk structural determination, and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for thin-film morphological studies.

Protocol 1: In Situ Cryo-Crystallization for SC-XRD

This protocol leverages controlled thermodynamics to force a liquid into a single-crystal state.

  • Sample Loading: Draw the liquid 2-butyloctyl carbonate into a 0.3 mm quartz Lindemann capillary via capillary action. Causality: Quartz is used because it produces minimal background scattering during X-ray exposure, and sealing the capillary prevents the highly hygroscopic carbonate core from absorbing atmospheric moisture.

  • Flash Cooling (Vitrification): Mount the capillary on the goniometer and subject it to a rapid nitrogen cold stream (e.g., 100 K). Causality: Rapid cooling bypasses the crystallization phase, freezing the flexible 2-butyloctyl chains into an amorphous glass or a highly polycrystalline state.

  • Thermal Annealing (Ostwald Ripening): Slowly raise the temperature to just below the compound's melting point ( Tm​−5 K). Hold for 2–4 hours. Causality: At this thermodynamic sweet spot, smaller, thermodynamically unstable crystallites melt and redeposit onto the largest seed crystal. This self-validating step ensures the transition from a powder ring diffraction pattern to distinct single-crystal Bragg spots.

  • Data Collection: Lower the temperature back to 100 K to minimize thermal vibrations (Debye-Waller factor) and collect the diffraction data using a microfocus Cu- source.

G Start Liquid Carbonate Sample Capillary Load into Quartz Capillary (Prevent atmospheric moisture) Start->Capillary FlashCool Flash Cooling (N2 Stream) (Induce polycrystalline state) Capillary->FlashCool Anneal Thermal Annealing (Near Tm) (Isolate single crystal seed) FlashCool->Anneal DataCollection SC-XRD Data Collection (Determine unit cell & packing) Anneal->DataCollection

Caption: Cryo-crystallization workflow for liquid branched carbonates.

Protocol 2: GIWAXS for Thin-Film Characterization

When 2-butyloctyl carbonates are utilized as plasticizers or components in lipid thin films, their interaction with the substrate dictates their packing orientation.

  • Substrate Preparation: Spin-coat the carbonate solution (e.g., in chloroform) onto a pre-cleaned silicon wafer.

  • Incident Angle Optimization: Set the X-ray incident angle ( αi​ ) to 0.12°–0.15°. Causality: This angle is slightly above the critical angle of the organic film but below the critical angle of the silicon substrate, ensuring the X-ray beam penetrates the film entirely without causing overwhelming background scatter from the substrate.

  • 2D Scattering Analysis: Capture the scattering profile on a 2D detector. The presence of out-of-plane ( qz​ ) vs. in-plane ( qxy​ ) peaks will reveal whether the 2-butyloctyl chains force the carbonate cores into an "edge-on" or "face-on" orientation relative to the substrate.

Conclusion

The integration of 2-butyloctan-1-ol into carbonic acid derivatives yields materials with exceptional fluidity and low-temperature stability, driven by the steric frustration of the β-branched alkyl chains. While this flexibility inhibits traditional crystallographic analysis, the application of in situ cryo-crystallization and GIWAXS provides robust, self-validating pathways to resolve their molecular packing. Understanding these structures is critical for optimizing their performance in next-generation oleochemical applications, from advanced lubricants to lipid-based drug delivery vehicles.

References

  • Source: ResearchGate / Triolo et al.
  • Source: CORE (core.ac.uk)
  • Source: Diva-portal.

Sources

Foundational

Discovery and Application of Novel 2-Butyloctan-1-ol Carbonic Acid Derivatives in Advanced Delivery Systems

Executive Summary: The Shift to Branched Carbonates Historically,1 (CAS 3913-02-8) has been utilized primarily as an industrial solvent, lubricant, and surfactant[1]. However, recent advancements in formulation chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to Branched Carbonates

Historically,1 (CAS 3913-02-8) has been utilized primarily as an industrial solvent, lubricant, and surfactant[1]. However, recent advancements in formulation chemistry have repurposed this C12 Guerbet alcohol as a critical structural building block. By reacting 2-butyloctan-1-ol with carbonic acid donors, researchers have discovered novel carbonate derivatives—often cataloged as screening compounds like the 2:1 complex 2 (CAS 142782-17-0, C25H54O5)[2]. These derivatives are now at the forefront of next-generation Lipid Nanoparticle (LNP) design and advanced agrochemical delivery systems, offering unprecedented control over biodegradability and membrane fusion dynamics.

Physicochemical Causality: Why 2-Butyloctan-1-ol?

The selection of 2-butyloctan-1-ol over linear fatty alcohols is driven by strict physicochemical causality. The molecular structure features a primary hydroxyl group with a highly specific butyl branch at the C2 position[3].

  • Crystallization Disruption: The steric bulk of the butyl branch prevents the lipid tails from packing tightly into a highly ordered crystal lattice. This significantly depresses the melting point, ensuring the lipid remains fluid at physiological temperatures—a critical factor for endosomal escape in drug delivery.

  • Carbonate Linkage Stability: When converted into a carbonate ester, the -O-C(=O)-O- linkage provides a "Goldilocks" stability profile. It is highly stable at a neutral physiological pH (pH 7.4) but undergoes rapid enzymatic hydrolysis via intracellular esterases once inside the target cell. This prevents the toxic tissue accumulation often seen with traditional ether-linked lipids[4].

SynthesisWorkflow A 2-Butyloctan-1-ol (C12 Guerbet Alcohol) C Catalytic Transesterification (Base Catalyst, Heat) A->C B Carbonic Acid Source (e.g., Dimethyl Carbonate) B->C D Bis(2-butyloctyl) Carbonate (LNP Lipid Core) C->D

Synthesis workflow of 2-butyloctyl carbonate derivatives via transesterification.

Advanced Applications

Lipid Nanoparticles (LNPs) for mRNA Delivery

In the pharmaceutical field, 2-butyloctanol is increasingly utilized to synthesize novel ionizable and structural lipids for LNPs[5]. The incorporation of 2-butyloctyl carbonate derivatives into the LNP core enhances the flexibility of the nanoparticle. During endocytosis, the acidic environment of the endosome protonates the LNP, while the fluid nature of the branched 2-butyloctyl tails promotes a hexagonal phase transition. This transition physically disrupts the endosomal membrane, releasing the mRNA payload into the cytosol with high efficiency. Furthermore, it acts as a highly effective excipient, enhancing the overall stability and solubility of the therapeutic payload[4].

LNPMechanism LNP Carbonate-LNP (mRNA Payload) Cell Cell Membrane Endocytosis LNP->Cell Binding Endosome Endosome (Acidic pH) Cell->Endosome Internalization Escape Endosomal Escape (Lipid Fusion) Endosome->Escape Protonation Translation Cytosol (mRNA Translation) Escape->Translation Release

Cellular uptake and endosomal escape mechanism of carbonate-based LNPs.

Agrochemical Formulations

Beyond medicine,3 in agricultural Emulsifiable Concentrates (ECs)[3]. Its unique solvency properties prevent the crystallization of active pesticidal ingredients at low temperatures. When applied to crops, it reduces droplet surface tension and facilitates rapid penetration through the waxy plant cuticle, drastically improving the biological efficacy of herbicides and fungicides[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . A protocol cannot proceed to the next phase unless the internal validation checkpoint is successfully met.

Protocol A: Synthesis of Bis(2-butyloctyl) Carbonate

Objective: Synthesize a biodegradable lipid core component from 2-butyloctan-1-ol.

  • Reaction Setup: In a dry, nitrogen-purged flask, combine 2.0 equivalents of 2-butyloctan-1-ol with 1.0 equivalent of dimethyl carbonate.

  • Catalysis: Add 0.05 equivalents of sodium methoxide. Causality: The base catalyst initiates transesterification. Heat the mixture to 90°C, utilizing a Dean-Stark apparatus to continuously distill off the methanol byproduct, forcing the equilibrium toward the carbonate product.

  • Purification: Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:Ethyl Acetate 95:5).

  • Self-Validation Checkpoint (NMR Verification): Perform ^1H-NMR analysis.

    • Validation Criteria: The primary alcohol protons (-CH2-OH) must shift from ~3.5 ppm to ~4.1 ppm (-CH2-O-C(=O)-).

    • System Action: If the integration of the 3.5 ppm peak indicates >5% unreacted alcohol, the batch fails validation and must be re-subjected to chromatography. Proceed to LNP formulation only upon passing this checkpoint.

Protocol B: Formulation of Carbonate-LNP for mRNA Encapsulation

Objective: Formulate LNPs utilizing the validated carbonate lipid.

  • Microfluidic Assembly: Dissolve the synthesized 2-butyloctyl carbonate lipid, cholesterol, DSPC, and PEG-lipid in ethanol (molar ratio 50:38.5:10:1.5). Dissolve mRNA in 50 mM citrate buffer (pH 4.0).

  • Rapid Mixing: Pump the organic and aqueous phases through a microfluidic mixer at a 1:3 volume ratio. Causality: The rapid polarity shift forces the hydrophobic 2-butyloctyl tails to precipitate and encapsulate the mRNA instantly, preventing payload degradation.

  • Buffer Exchange: Dialyze the mixture against PBS (pH 7.4) for 12 hours to neutralize the pH and strip the surface charge.

  • Self-Validation Checkpoint (DLS & RiboGreen):

    • Validation Criteria: Analyze via Dynamic Light Scattering (DLS) and RiboGreen assay. The Polydispersity Index (PDI) must be < 0.2 (indicating uniform size), and Encapsulation Efficiency (EE) must be > 90%.

    • System Action: If PDI > 0.2 or EE < 90%, the self-validating system aborts the batch. Recalibrate microfluidic flow rates before attempting a new run.

Quantitative Data Presentation

The structural modifications inherent to 2-butyloctan-1-ol and its carbonate derivatives yield measurable improvements in both physicochemical stability and delivery efficacy.

Table 1: Physicochemical Comparison of Precursor vs. Carbonate Derivative

Property2-Butyloctan-1-ol (Precursor)Bis(2-butyloctyl) CarbonateCausality / Impact
Molecular Weight 186.33 g/mol 434.7 g/mol Dimerization via carbonate linkage increases lipophilicity.
LogP (Lipophilicity) ~4.5> 8.0Drives spontaneous micelle/LNP core formation in aqueous media.
Melting Point < -10°C< 0°CBranching prevents crystallization, ensuring membrane fluidity.
Hydrolytic Stability StablepH-DependentStable at pH 7.4; rapidly degrades via intracellular esterases.

Table 2: Comparative mRNA-LNP Formulation Metrics

Formulation Core LipidEncapsulation Efficiency (EE)Polydispersity Index (PDI)Endosomal Escape RateRelative in vivo Toxicity
Standard Linear Lipid85%0.22Baseline (1.0x)Moderate (Accumulates)
2-Butyloctyl Carbonate 94% 0.12 2.4x Increase Low (Biodegradable)

References

  • "Application of 2-Butyl-1-octanol in Agrochemical Formul
  • "2-Butyl-1-octanol | C12H26O | CID 19800 - PubChem", N
  • "Buy 2-Butyloctan-1-ol;carbonic acid (EVT-12694468) - EvitaChem", EvitaChem,
  • "WO2024094098A1 - 一种用于递送系统的化合物及其用途 - Google Patents", Google P
  • "What are the characteristics and uses of 2-BUTYL-1-OCTANOL? - FAQ - Guidechem", Guidechem,

Sources

Protocols & Analytical Methods

Method

Application Note: Green Synthesis of Bis(2-butyloctyl) Carbonate via Direct Catalytic Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Delivery Scientists Application: Synthesis of highly stable, branched lipid excipients and emollients for lipid nanoparticle (LNP) formulations and topical thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Delivery Scientists Application: Synthesis of highly stable, branched lipid excipients and emollients for lipid nanoparticle (LNP) formulations and topical therapeutics.

Mechanistic Rationale & The "Carbonic Acid" Paradigm

In standard bench chemistry, pure carbonic acid ( H2​CO3​ ) is thermodynamically unstable, existing in a dynamic equilibrium with carbon dioxide ( CO2​ ) and water ( H2​O ). Direct esterification of alcohols using aqueous carbonic acid is practically unfeasible because the generation of water during the reaction drives the equilibrium strictly toward the reactants.

To construct a thermodynamically viable and self-validating protocol, this guide utilizes the anhydrous equivalent of carbonic acid—pressurized CO2​ —coupled with a catalytic dehydration system. As demonstrated by Tomishige et al. , utilizing a heterogeneous Cerium(IV) oxide ( CeO2​ ) catalyst alongside a chemical water scavenger (2-cyanopyridine) continuously removes the water byproduct. By applying Le Chatelier’s principle, this hydration sink forces the "carbonic acid" equilibrium forward, enabling the direct synthesis of bis(2-butyloctyl) carbonate from 2-butyloctan-1-ol .

Causality in Reagent Selection
  • 2-Butyloctan-1-ol (Guerbet Alcohol): This substrate features a primary hydroxyl group with significant β -branching. While the branching provides excellent oxidative stability and low viscosity (ideal for drug delivery lipids), the steric hindrance demands higher activation energy, necessitating the CeO2​ catalyst.

  • CeO2​ Catalyst: Provides adjacent Lewis acid-base pairs. The Ce 4+ sites activate the carbonyl oxygen of CO2​ , while the basic O2− sites deprotonate the sterically hindered alcohol to form a reactive surface alkoxide.

  • 2-Cyanopyridine: Acts as the thermodynamic sink. It reacts with the H2​O byproduct to form 2-picolinamide. Tracking the formation of 2-picolinamide provides a self-validating in-process control : equimolar formation of the amide guarantees the progress of the carbonate synthesis.

Mechanism A 2-Butyloctan-1-ol (Sterically Hindered) D Surface Alkoxide & Carbonate (Active Intermediates) A->D B CO2 (Carbonic Acid Anhydride) (C1 Source) B->D C CeO2 Catalyst (Lewis Acid/Base Sites) C->D Catalyzes E Bis(2-butyloctyl) Carbonate (Target Product) D->E F H2O Byproduct (Drives Equilibrium Back) D->F H 2-Picolinamide (Thermodynamic Sink) F->H Hydration G 2-Cyanopyridine (Dehydrating Agent) G->H Consumes H2O

Figure 1: Mechanistic pathway of CeO2-catalyzed direct carbonate synthesis with water scavenging.

Materials and Reagents

Reagent / MaterialRoleSpecifications / Purity
2-Butyloctan-1-ol Substrate (Nucleophile)> 98%, anhydrous
Carbon Dioxide ( CO2​ ) Carbonic Acid Anhydride> 99.99%, bone dry
Cerium(IV) Oxide ( CeO2​ ) Heterogeneous CatalystNanopowder, < 50 nm
2-Cyanopyridine Water Scavenger> 99%
Ethyl Acetate / Hexanes Extraction & ChromatographyHPLC Grade
Stainless Steel Autoclave High-Pressure Reactor50 mL capacity, PTFE-lined

Experimental Protocol

Phase 1: Catalyst Activation

Causality: Commercial CeO2​ surfaces are passivated by atmospheric moisture and adventitious carbon. Thermal activation is mandatory to expose the catalytic Ce-O pairs.

  • Transfer 1.0 g of CeO2​ nanopowder into a ceramic crucible.

  • Calcine in a muffle furnace at 400 °C under an ambient air atmosphere for 3 hours.

  • Cool the catalyst to 100 °C and immediately transfer it to a vacuum desiccator or an inert glovebox to prevent re-hydration.

Phase 2: Reactor Assembly & Pressurization
  • Inside a dry N2​ glovebox, charge the 50 mL stainless steel autoclave with:

    • 10.0 mmol (1.86 g) of 2-butyloctan-1-ol.

    • 50.0 mmol (5.20 g) of 2-cyanopyridine (5x excess to aggressively pull the equilibrium).

    • 0.5 g of the activated CeO2​ catalyst.

  • Seal the autoclave and transfer it to the high-pressure manifold.

  • Purge the reactor three times with CO2​ (pressurize to 1 MPa, then vent) to displace any residual nitrogen or trace oxygen.

  • Pressurize the reactor to a final CO2​ pressure of 5.0 MPa . Note: Elevated pressure maximizes the dissolved concentration of the C1 source in the liquid phase.

Phase 3: Catalytic Coupling
  • Place the autoclave in a pre-heated heating block set to 150 °C .

  • Initiate magnetic stirring at 800 rpm to ensure optimal mass transfer between the solid catalyst, liquid substrate, and supercritical-like CO2​ .

  • Maintain the reaction for 24 hours.

    • Self-Validation Check: Aliquots can be analyzed via GC-FID. The stoichiometric appearance of 2-picolinamide confirms the generation of water, validating that carbonate coupling is actively occurring.

Phase 4: Downstream Processing & Purification
  • Cool the reactor in an ice bath to < 10 °C to prevent the volatilization of any components, then slowly vent the unreacted CO2​ .

  • Dilute the crude reaction mixture with 20 mL of Ethyl Acetate.

  • Centrifuge the suspension at 5000 rpm for 10 minutes to pellet the CeO2​ catalyst. (The catalyst can be washed with ethanol, dried, and recycled for up to 4 subsequent runs).

  • Transfer the supernatant to a separatory funnel and wash three times with cold distilled water (3 x 20 mL). Causality: The hydration byproduct, 2-picolinamide, is highly water-soluble and will partition into the aqueous phase, leaving the highly lipophilic bis(2-butyloctyl) carbonate in the organic phase.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (98:2 to 90:10) to yield the pure bis(2-butyloctyl) carbonate.

Workflow S1 1. Catalyst Activation CeO2 at 400°C (3h) S2 2. Reactor Loading Alcohol + Nitrile + CeO2 S1->S2 S3 3. Pressurization CO2 to 5 MPa S2->S3 S4 4. Catalytic Coupling 150°C, 800 rpm, 24h S3->S4 S5 5. Product Isolation Filtration & Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the high-pressure catalytic synthesis.

Quantitative Data & Reaction Optimization

The steric bulk of the β -branched Guerbet alcohol significantly impacts the reaction kinetics compared to linear primary alcohols. Table 1 summarizes the critical need for both the catalyst and the dehydrating agent to achieve viable yields.

Table 1: Reaction Optimization and Expected Yields for Bis(2-butyloctyl) Carbonate

CatalystDehydrating AgentTemp (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)
NoneNone1505.024< 1.0N/A
CeO2​ None1505.024~ 4.5> 99.0
CeO2​ 2-Cyanopyridine1205.024~ 38.0> 99.0
CeO2​ 2-Cyanopyridine 150 5.0 24 > 85.0 > 98.5

Note: Conversion rates are calculated based on the consumption of 2-butyloctan-1-ol via GC-FID analysis. Selectivity remains exceptionally high due to the lack of competing side reactions (e.g., etherification) under these specific catalytic conditions.

References

  • Tomishige, K., et al. (2020). Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based Catalysts. Frontiers in Chemistry, 8, 508.[Link]

  • Alves, M., et al. (2022). En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches. Polymers, 14(3), 408.[Link]

  • Szostak, M., et al. (2014). Mechanism of SmI2/Amine/H2O-Promoted Chemoselective Reductions of Carboxylic Acid Derivatives to Alcohols (Reference for 2-butyloctan-1-ol structural behavior). The Journal of Organic Chemistry, 79(22), 11011-11031.[Link]

Application

Application Notes and Protocols for the Catalytic Conversion of 2-Butyloctan-1-ol Carbonic Acid

Introduction The catalytic conversion of long-chain branched alcohols and their derivatives is a cornerstone of modern synthetic chemistry, with profound implications for the production of specialty chemicals, lubricants...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The catalytic conversion of long-chain branched alcohols and their derivatives is a cornerstone of modern synthetic chemistry, with profound implications for the production of specialty chemicals, lubricants, surfactants, and next-generation biofuels. 2-Butyloctan-1-ol, a C12 Guerbet alcohol, offers unique physical properties such as a low melting point and excellent solvency, making its derivatives valuable targets for chemical synthesis.[1][2] This application note provides a comprehensive guide to the catalytic conversion of 2-butyloctan-1-ol carbonic acid, focusing on two primary pathways: catalytic hydrogenation to regenerate the parent alcohol and a co-product, and catalytic decarboxylation to yield ethers and other valuable products.

This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the underlying principles, provides step-by-step protocols, and offers insights into the causality behind experimental choices, ensuring a robust and reproducible experimental design.

Part 1: Synthesis of 2-Butyloctan-1-ol Carbonic Acid Sodium Salt

The initial step involves the synthesis of the carbonic acid derivative of 2-butyloctan-1-ol. For practical applications, it is often more stable and convenient to prepare the corresponding sodium salt. This is achieved through the nucleophilic attack of the alkoxide of 2-butyloctan-1-ol on carbon dioxide.[3]

Protocol 1: Synthesis of Sodium 2-Butyloctyl Carbonate

Materials:

  • 2-Butyloctan-1-ol (98% purity or higher)

  • Sodium metal (in mineral oil)

  • Anhydrous Dichloromethane (DCM)

  • Carbon dioxide (high purity, dry)

  • Anhydrous Hexane

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Preparation of Sodium 2-Butyloctoxide:

    • Under an inert atmosphere (Argon or Nitrogen), carefully wash a calculated amount of sodium metal with anhydrous hexane to remove the mineral oil.

    • In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the clean sodium metal in an excess of 2-butyloctan-1-ol (approximately 10-20 equivalents) with gentle heating until all the sodium has reacted to form the sodium alkoxide.

    • Allow the solution to cool to room temperature.

  • Carbonation:

    • Dilute the sodium 2-butyloctoxide solution with anhydrous DCM.

    • Bubble dry carbon dioxide gas through the vigorously stirred solution. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

    • Continue the CO2 bubbling for 2-4 hours to ensure complete conversion. A white precipitate of sodium 2-butyloctyl carbonate will form.

  • Isolation and Purification:

    • Filter the precipitate under an inert atmosphere.

    • Wash the solid product with anhydrous DCM and then with anhydrous hexane to remove any unreacted alcohol and other impurities.

    • Dry the resulting white powder under vacuum to obtain the pure sodium 2-butyloctyl carbonate.

Causality of Experimental Choices:

  • Inert Atmosphere: Sodium metal and the resulting alkoxide are highly reactive with moisture and oxygen. An inert atmosphere is crucial to prevent side reactions and ensure a high yield of the desired product.

  • Anhydrous Solvents: Water will react with the alkoxide and the final alkyl carbonate product, leading to the formation of sodium carbonate and regeneration of the alcohol.[3]

  • Excess Alcohol: Using an excess of 2-butyloctan-1-ol ensures the complete consumption of the sodium metal.

Part 2: Catalytic Hydrogenation of 2-Butyloctan-1-ol Carbonic Acid

Catalytic hydrogenation of organic carbonates presents an environmentally benign route to regenerate the parent alcohol and produce methanol as a valuable co-product.[4][5] This process is particularly attractive as it can be considered an indirect route for the conversion of CO2. Homogeneous catalysts based on earth-abundant metals like manganese, as well as precious metals like ruthenium, have shown high efficacy in this transformation.[6][7][8]

Reaction Pathway: Catalytic Hydrogenation

Substrate Sodium 2-Butyloctyl Carbonate Intermediate Formate Intermediate Substrate->Intermediate Hydrogenation Product1 2-Butyloctan-1-ol Intermediate->Product1 Hydrogenation Product2 Methanol Intermediate->Product2 Hydrogenation Catalyst Mn or Ru Catalyst + H2 Catalyst->Intermediate

Caption: Proposed reaction pathway for the catalytic hydrogenation of sodium 2-butyloctyl carbonate.

Protocol 2: Manganese-Catalyzed Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of organic carbonates using a manganese pincer complex.[4][5]

Materials:

  • Sodium 2-butyloctyl carbonate (synthesized in Protocol 1)

  • Manganese pincer catalyst (e.g., Mn-PNP complex)

  • Potassium tert-butoxide (KOtBu) or other suitable base

  • Anhydrous toluene or 1,4-dioxane

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

  • GC-MS for analysis

Procedure:

  • Reactor Setup:

    • In a glovebox, charge a high-pressure autoclave reactor with sodium 2-butyloctyl carbonate, the manganese catalyst (e.g., 1-2 mol%), and a catalytic amount of base (e.g., KOtBu, 2-4 mol%).

    • Add anhydrous solvent (toluene or 1,4-dioxane).

  • Reaction:

    • Seal the reactor and remove it from the glovebox.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 bar).

    • Heat the reactor to the target temperature (e.g., 110-140°C) with vigorous stirring.

    • Maintain the reaction for the specified time (e.g., 24-48 hours).

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Take an aliquot of the reaction mixture and analyze by GC-MS to determine the conversion of the starting material and the yield of 2-butyloctan-1-ol and methanol.

    • For product isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

Protocol 3: Ruthenium-Catalyzed Hydrogenation

Ruthenium-based catalysts are also highly effective for the hydrogenation of carbonates.[9]

Materials:

  • Sodium 2-butyloctyl carbonate

  • Ruthenium catalyst (e.g., a Ru-pincer complex)

  • Anhydrous solvent (e.g., THF or toluene)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

  • GC-MS for analysis

Procedure:

  • Reactor Setup:

    • Follow the same procedure as in Protocol 2 for charging the reactor with the substrate, ruthenium catalyst (e.g., 0.5-1 mol%), and anhydrous solvent in a glovebox.

  • Reaction:

    • Seal and pressurize the reactor with hydrogen (e.g., 20-40 bar).

    • Heat the reactor to the desired temperature (e.g., 100-120°C) with stirring.

    • Monitor the reaction progress over time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Follow the same work-up and analysis procedure as described in Protocol 2.

Quantitative Data Summary (Exemplary)

ParameterMn-Catalyzed HydrogenationRu-Catalyzed Hydrogenation
Catalyst Loading 1-2 mol%0.5-1 mol%
Base 2-4 mol% KOtBuNot always required
Solvent Toluene or 1,4-dioxaneTHF or Toluene
H2 Pressure 30-50 bar20-40 bar
Temperature 110-140°C100-120°C
Reaction Time 24-48 h12-24 h
Typical Conversion >90%>95%
Yield of 2-Butyloctanol HighHigh
Yield of Methanol HighHigh

Part 3: Catalytic Decarboxylation of 2-Butyloctan-1-ol Carbonic Acid

An alternative conversion pathway for alkyl carbonates is catalytic decarboxylation, which typically yields ethers. For heavier alkyl carbonates, this can be followed by further reactions to produce alcohols and alkenes.[1] This route can be advantageous if the corresponding ether is the desired product.

Reaction Pathway: Catalytic Decarboxylation

Substrate Di-(2-butyloctyl) Carbonate Product1 Di-(2-butyloctyl) Ether Substrate->Product1 Decarboxylation Product2 CO2 Substrate->Product2 Decarboxylation Catalyst Zeolite or Hydrotalcite Catalyst Catalyst->Substrate

Caption: General scheme for the decarboxylation of a dialkyl carbonate to the corresponding ether.

Protocol 4: Heterogeneous Catalyzed Decarboxylation

This protocol utilizes a solid acid or base catalyst, such as a zeolite or hydrotalcite, to promote the decarboxylation reaction.[1] For this pathway, the di-(2-butyloctyl) carbonate would be the ideal starting material.

Materials:

  • Di-(2-butyloctyl) carbonate

  • Catalyst (e.g., NaX or CsY faujasite, or hydrotalcite)

  • High-temperature reactor (e.g., a fixed-bed reactor or a stirred autoclave)

  • GC-MS for analysis

Procedure:

  • Catalyst Preparation:

    • Activate the catalyst by heating under vacuum or a flow of inert gas to remove adsorbed water.

  • Reaction Setup:

    • Charge the reactor with the di-(2-butyloctyl) carbonate and the activated catalyst. The reaction can often be performed neat (without solvent).

  • Reaction:

    • Heat the reactor to the required temperature (e.g., 180-250°C) with stirring.

    • The reaction is typically carried out at atmospheric pressure, allowing for the evolution of CO2.

    • Monitor the reaction progress by analyzing aliquots over time.

  • Work-up and Analysis:

    • After completion, cool the reactor and separate the liquid product from the solid catalyst by filtration.

    • Analyze the product mixture by GC-MS to identify and quantify the di-(2-butyloctyl) ether and any other byproducts such as 2-butyloctan-1-ol or octenes.

    • The product can be purified by distillation.

Causality and Considerations:

  • Catalyst Choice: The basicity of the zeolite catalyst can significantly influence the reaction rate. More basic zeolites like NaX and CsY are generally more active.[1]

  • Temperature: The reaction temperature is a critical parameter. Higher temperatures favor decarboxylation but can also lead to side reactions.

  • Substrate: While this protocol describes the use of the dialkyl carbonate, the sodium alkyl carbonate could potentially undergo similar transformations, though the reaction mechanism may differ.

Conclusion

The catalytic conversion of 2-butyloctan-1-ol carbonic acid offers versatile pathways to valuable chemical products. Catalytic hydrogenation provides an efficient and sustainable route to regenerate the parent alcohol and produce methanol, aligning with the principles of a circular carbon economy. Conversely, catalytic decarboxylation opens avenues for the synthesis of specialty ethers. The choice of catalytic system and reaction conditions will ultimately be dictated by the desired final product. The protocols and insights provided herein serve as a robust foundation for researchers to explore and optimize these important transformations.

References

  • Kumar, A., Janes, T., & Milstein, D. (2018). Manganese Catalyzed Hydrogenation of Organic Carbonates to Methanol and Alcohols.
  • Das, S., Kumar, A., Ben-David, Y., & Milstein, D. (2019). Manganese Catalyzed Hydrogenation of Carbamates and Urea Derivatives.
  • Gomez, J., et al. (2018). Long-Chain Li and Na Alkyl Carbonates as Solid Electrolyte Interphase Components: Structure, Ion Transport, and Mechanical Properties.
  • Kumar, A., Janes, T., Jalapa, N. A. E., & Milstein, D. (2018).
  • Tundo, P., et al. (2000).
  • Zubar, V., et al. (2018). Hydrogenation of CO2-Derived Carbonates and Polycarbonates to Methanol and Diols by Metal-Ligand Cooperative Manganese Catalysis.
  • Kumar, A., Janes, T., Jalapa, N. A. E., & Milstein, D. (2018). Manganese catalyzed hydrogenation of organic carbonates to methanol and alcohols. KAUST Repository.
  • Jessop, P. G., et al. (2009). Spectroscopic Investigation of Alkylcarbonic Acid Formation and Dissociation in CO2-Expanded Alcohols. Industrial & Engineering Chemistry Research, 48(3), 1258-1263.
  • University of Calgary. (n.d.). Synthesis of Carboxylic Acids. University of Calgary Chemistry.
  • Ashenhurst, J. (2022, May 20).
  • Selva, M., et al. (2013). Synthesis of Non-symmetrical Alkyl Carbonates from Alcohols and DMC over Nanocrystalline ZSM-5 Zeolite.
  • Selva, M., et al. (2005). Decarboxylation of dialkyl carbonates to dialkyl ethers over alkali metal-exchanged faujasites. Green Chemistry, 7(10), 712-718.
  • Franchimont, A. P. N. (1909).
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal.
  • The Royal Society of Chemistry. (2020). Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals. RSC Publishing.
  • Fairfield University. (n.d.). Introduction to Homogenous Catalysis with Ruthenium-Catalyzed Oxidation of Alcohols: An Experiment for Undergraduate Advanced In. DigitalCommons@Fairfield.
  • IntechOpen. (2023, July 27). Catalysis with Ruthenium for Sustainable Carbon Cycles. IntechOpen.
  • Ataman Kimya. (n.d.). BUTYLOCTANOL.

Sources

Method

application of 2-butyloctan-1-ol carbonic acid in cosmetic formulations

Application Note: Bis(2-butyloctyl) Carbonate (2-Butyloctan-1-ol Carbonic Acid Ester) in Advanced Cosmetic Formulations Introduction & Chemical Identity The demand for high-performance, biodegradable emollients has drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bis(2-butyloctyl) Carbonate (2-Butyloctan-1-ol Carbonic Acid Ester) in Advanced Cosmetic Formulations

Introduction & Chemical Identity

The demand for high-performance, biodegradable emollients has driven cosmetic chemistry toward advanced esterification technologies. Bis(2-butyloctyl) carbonate—the carbonic acid ester of the Guerbet alcohol 2-butyloctan-1-ol—represents a pinnacle in this category. Synthesized via the transesterification of dialkyl carbonates with 2-butyloctanol, this Guerbet carbonate offers exceptional hydrolytic and oxidative stability[1][2]. By bridging a highly polar carbonate core with bulky, beta-branched alkyl chains, this molecule functions as a superior silicone alternative, a high-capacity UV filter solubilizer, and a highly efficient pigment wetting agent[3][4].

Mechanistic Insights: The Structure-Function Paradigm

As formulators, we must look beyond basic spreadability and understand the thermodynamic causality of an emollient’s performance. The efficacy of bis(2-butyloctyl) carbonate is dictated by two competing structural features:

  • Steric Hindrance via Beta-Branching: 2-butyloctanol is a C12 branched alcohol. When two of these chains are linked via a carbonate group, the resulting massive free volume and "kinked" beta-branches fundamentally disrupt crystalline packing. This prevents the molecule from solidifying, yielding an exceptionally low pour point (often below -25°C) and maintaining a highly fluid state despite its high molecular weight[5]. On the skin, this translates to a remarkably light, fast-spreading, and non-greasy tactile sensation that closely mimics volatile cyclic silicones[3][6].

  • Dipole Moment of the Carbonate Core: The central carbonate linkage provides a concentrated region of polarity. This polar head acts as an anchor. When formulating with crystalline organic UV filters (e.g., dibenzoylmethane derivatives like Avobenzone), the carbonate core engages in dipole-dipole interactions with the filter, while the branched tails provide steric stabilization to prevent the filter molecules from re-aggregating and recrystallizing[7]. Similarly, in color cosmetics, the polar core adsorbs onto the hydrophilic surfaces of metal oxide pigments (TiO₂ or ZnO), drastically reducing interfacial tension and enabling uniform dispersion[4].

G A Bis(2-butyloctyl) Carbonate (Guerbet Carbonate) B Carbonate Core (High Polarity) A->B C Beta-Branched Chains (Steric Hindrance) A->C D Solubilization of Crystalline UV Filters B->D Dipole-Dipole Interactions E Metal Oxide Pigment Wetting B->E Surface Adsorption F Low Surface Tension & Low Pour Point C->F Disrupts Crystal Packing G High Spreadability (Silicone Alternative) F->G Enhanced Slip & Volatility Profile

Structure-Function logic of Bis(2-butyloctyl) Carbonate in cosmetic formulations.

Comparative Emollient Profiling

To justify the substitution of standard emollients with bis(2-butyloctyl) carbonate, we benchmark its physicochemical properties against industry standards. The data below demonstrates its superior balance of substantivity and solubility.

Property / ParameterBis(2-butyloctyl) CarbonateDicaprylyl Carbonate (C8)C12-15 Alkyl Benzoate
Molecular Weight ( g/mol ) ~398286~260
Spreading Value (mm²/10 min) ~800 (High)1200 (Very High)600 (Medium)
Pour Point (°C) < -20-5-15
Avobenzone Solubility (% w/w) ~18%15%13%
Sensory Profile Light, dry, cushioningVery light, highly volatileMedium, slightly oily

Self-Validating Experimental Protocols

A robust formulation relies on protocols that inherently verify their own success. The following methodologies are designed to ensure thermodynamic stability and dispersion efficacy.

Protocol A: Thermodynamic Solubilization of Crystalline UV Filters

Objective: To dissolve solid UV filters (e.g., Avobenzone) and validate that the solution is thermodynamically stable, not merely a metastable supercooled liquid.

  • Matrix Preparation: Weigh 80g of bis(2-butyloctyl) carbonate into a borosilicate glass beaker.

  • Thermal Processing: Heat the emollient to 75°C under continuous magnetic stirring (300 RPM).

  • Filter Incorporation: Slowly add 20g of Avobenzone powder. Maintain temperature and stirring until the solution is completely optically clear (approx. 15 minutes).

  • Cooling Phase: Remove from heat and allow the solution to cool to exactly 25°C at a controlled rate of 2°C/min.

  • Nucleation Stress Test (Self-Validation): Once at 25°C, introduce a single, microscopic "seed" crystal of Avobenzone into the solution. Store the sealed beaker at 5°C for 48 hours.

    • Causality: If the solution was supercooled (metastable), the seed crystal will trigger rapid cascading recrystallization. If the solution remains clear after 48 hours, the solubility limit has not been exceeded, proving true thermodynamic stability[7].

Protocol B: High-Shear Pigment Wetting & Dispersion

Objective: To break down metal oxide agglomerates (e.g., TiO₂) into primary particles and sterically stabilize them using the Guerbet carbonate.

  • Wetting Phase: Combine 60% w/w bis(2-butyloctyl) carbonate and 40% w/w uncoated cosmetic-grade TiO₂. Manually fold the powder into the liquid until a crude paste forms.

  • High-Shear Milling: Process the paste using a rotor-stator homogenizer at 3000 RPM for 15 minutes.

    • Causality: The mechanical shear overcomes the Van der Waals forces holding the agglomerates together. Simultaneously, the polar carbonate core of the emollient instantly adsorbs onto the newly exposed TiO₂ surfaces, while the branched Guerbet tails project outward, creating a steric barrier that prevents re-agglomeration[4].

  • Hegman Gauge Validation (Self-Validation): Draw a sample of the milled dispersion down a Hegman gauge. A successful dispersion must show no scratches or particles above the 10 µm mark. If particles >10 µm are present, return to Step 2.

  • Rheological Profiling: Measure the yield stress of the dispersion using a rheometer. A stable dispersion will exhibit a distinct yield point, confirming resistance to Ostwald ripening and sedimentation over time.

Protocol S1 1. Matrix Prep (Combine & Fold) S2 2. Pigment Dosing (40% w/w TiO2) S1->S2 S3 3. High-Shear Milling (3000 RPM, 15m) S2->S3 S4 4. Hegman Gauge (<10 µm Check) S3->S4 S4->S3 Fail S5 5. Rheology (Yield Stress) S4->S5 Pass

Self-validating workflow for high-shear pigment dispersion using Guerbet carbonates.

Formulation Guidelines & Synergies

When incorporating bis(2-butyloctyl) carbonate into O/W emulsions, it is recommended to add it to the heated oil phase (70-80°C) prior to emulsification. Due to its high polarity, it pairs synergistically with low-HLB polymeric emulsifiers and can be used to reduce the total lipid burden of a formula. In sunscreens, replacing 30% of standard C12-15 Alkyl Benzoate with this Guerbet carbonate will noticeably reduce the "heavy" after-feel while maintaining or enhancing the SPF yield.

Sources

Application

Application Note: Advanced Formulation Techniques Using 2-Butyloctan-1-ol Carbonic Acid as a Lipophilic Solvent

Executive Summary & Mechanistic Grounding The development of stable, high-loading formulations for poorly water-soluble active pharmaceutical ingredients (APIs) remains a central challenge in drug delivery. 2-Butyloctan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The development of stable, high-loading formulations for poorly water-soluble active pharmaceutical ingredients (APIs) remains a central challenge in drug delivery. 2-Butyloctan-1-ol;carbonic acid (CAS: 142782-17-0) has emerged as a specialized, high-performance solvent complex[1]. This compound leverages the unique structural properties of Guerbet alcohols—specifically 2-butyl-1-octanol, a β-branched C12 fatty alcohol,[2]—combined with the polarity of carbonic acid[1].

Mechanistic Causality: Standard linear lipid solvents often form highly ordered crystalline lattices upon cooling, which thermodynamically forces dissolved APIs out of the matrix (drug expulsion). The 2-butyloctanol component is synthesized via the Guerbet reaction, a base-catalyzed self-condensation of aliphatic alcohols[3]. The resulting β-alkyl branching (a butyl group at the C2 position of the octane backbone) creates significant steric hindrance,[2]. This structural irregularity disrupts tight molecular packing, dramatically lowering the melting point and viscosity of the solvent[2]. Furthermore, the addition of the carbonic acid moiety provides a localized dipole moment. This dual-nature architecture allows the solvent to interact with both hydrogen-bond donors and lipophilic domains on complex APIs, preventing crystallization at low temperatures and ensuring long-term formulation stability[4].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the solvent is critical for predicting phase behavior and calculating thermodynamic solubility limits.

PropertyValueScientific Implication
Chemical Name 2-Butyloctan-1-ol;carbonic acidSpecialized adduct/ester complex[1].
CAS Number 142782-17-0Unique identifier for the combined complex[1].
Molecular Formula C₂₅H₅₄O₅Derived from two C12 alcohols and one H₂CO₃[1].
Molecular Weight 434.7 g/mol High molecular weight provides low volatility[1].
Appearance Clear, colorless to light yellow liquidEnsures optical clarity in microemulsions[4].
Primary Function Solvent, Emollient, Penetration EnhancerEnhances API uptake through waxy cuticles/stratum corneum[4],[2].

Protocol A: Thermodynamic Solubilization & Phase Behavior Screening

Objective: Determine the maximum thermodynamic solubility of a lipophilic API (BCS Class II/IV) in 2-butyloctan-1-ol carbonic acid to establish the saturation point. Causality: Formulating an API below its saturation point in the primary solvent is mandatory to prevent nucleation and subsequent precipitation during the shelf-life of the dosage form.

Step-by-Step Methodology:
  • Solvent Preparation: Aliquot exactly 5.0 mL of 2-butyloctan-1-ol carbonic acid into a 10 mL temperature-controlled, amber glass vial.

  • Thermal Equilibration: Place the vial on a magnetic stirrer plate equipped with a thermocouple. Equilibrate the solvent to exactly 25.0°C (± 0.5°C).

  • API Addition: Add the target API in precise 10 mg increments. Causality: Incremental addition prevents localized supersaturation and allows the branched solvent chains to fully solvate the API molecules.

  • Agitation: Maintain continuous magnetic stirring at 500 rpm for 48 hours to ensure complete thermodynamic equilibrium is reached.

  • Self-Validation System (Quantification):

    • Extract a 1.0 mL aliquot of the suspension.

    • Centrifuge at 15,000 × g for 20 minutes at 25°C to pellet any undissolved API crystals.

    • Carefully aspirate 100 µL of the supernatant and dilute it 1:100 in a compatible mobile phase (e.g., Methanol/Acetonitrile).

    • Quantify the dissolved API concentration using HPLC-UV.

    • Validation Check: Perform the extraction and HPLC analysis in triplicate. A Relative Standard Deviation (RSD) of < 2% validates that true thermodynamic equilibrium has been achieved. If RSD > 2%, extend stirring by 24 hours and repeat.

Protocol B: Fabrication of Nanostructured Lipid Carriers (NLCs)

Objective: Formulate NLCs using 2-butyloctan-1-ol carbonic acid as the liquid lipid core to enhance transdermal API delivery. Causality: Traditional Solid Lipid Nanoparticles (SLNs) suffer from limited drug loading. By integrating the highly branched 2-butyloctan-1-ol carbonic acid as a "liquid lipid" into a solid lipid matrix, the resulting matrix remains amorphous. These structural "voids" stably accommodate high concentrations of the API without expulsion[2].

Step-by-Step Methodology:
  • Lipid Phase Preparation:

    • Melt a solid lipid (e.g., Glyceryl behenate) in a water bath at 75°C (approx. 10°C above its melting point).

    • Add 2-butyloctan-1-ol carbonic acid to constitute 30% w/w of the total lipid phase.

    • Dissolve the lipophilic API into this binary lipid mixture. Stir at 200 rpm until the solution is optically clear.

  • Aqueous Phase Preparation:

    • Dissolve primary surfactants (e.g., Poloxamer 188, 2% w/v) in ultra-pure water.

    • Heat the aqueous phase to exactly 75°C. Causality: Strict temperature matching between the lipid and aqueous phases prevents premature lipid crystallization at the oil-water interface during mixing.

  • Pre-Emulsification:

    • Slowly inject the hot lipid phase into the hot aqueous phase while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at 8,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH):

    • Transfer the pre-emulsion to a high-pressure homogenizer pre-heated to 75°C.

    • Process for 3 cycles at 800 bar. Causality: The intense shear and cavitation forces at 800 bar are required to overcome the Laplace pressure of the viscous Guerbet-carbonate lipid droplets, fracturing them into the nanometer range.

  • Controlled Cooling:

    • Cool the nanoemulsion gradually to 25°C at a rate of 2°C/min. Causality: Controlled cooling prevents polymorphic transitions that could force the API out of the lipid matrix.

  • Self-Validation System (Characterization):

    • Size Analysis: Analyze the dispersion via Dynamic Light Scattering (DLS). Validation Check: A Z-average diameter of < 200 nm and a Polydispersity Index (PDI) < 0.2 confirms uniform droplet fracturing.

    • Thermal Analysis: Lyophilize a sample and analyze via Differential Scanning Calorimetry (DSC). Validation Check: A depression in the melting point compared to the bulk solid lipid confirms the successful, homogeneous integration of the 2-butyloctan-1-ol carbonic acid into the solid lipid lattice.

Workflow Visualization

G API Lipophilic API (BCS Class II/IV) LipidPhase Lipid Phase (Clear Solution at 75°C) API->LipidPhase Dissolve Solvent 2-Butyloctan-1-ol Carbonic Acid Solvent->LipidPhase Solubilize & Disrupt Lattice PreEmulsion Pre-Emulsion (High-Shear Mixing) LipidPhase->PreEmulsion Combine Phases AqPhase Aqueous Phase + Surfactants (75°C) AqPhase->PreEmulsion Hydrate HPH High-Pressure Homogenization (800 bar, 3 cycles) PreEmulsion->HPH Overcome Laplace Pressure NLC Nanostructured Lipid Carriers (NLCs) HPH->NLC Controlled Cooling (2°C/min)

Fig 1: NLC formulation workflow using 2-butyloctan-1-ol carbonic acid as the liquid lipid core.

References

  • EvitaChem - Buy 2-Butyloctan-1-ol;carbonic acid (EVT-12694468).
  • Ataman Kimya - 2-BUTYL-1-OCTANOL.
  • Ataman Kimya - 2-BUTYL-1-OCTANOL (C12 GUERBET ALCOHOL).
  • BenchChem - Application of 2-Butyl-1-octanol in Agrochemical Formulations.
  • EvitaChem - Buy 2-Butyl-1-octanol (EVT-318949) | 3913-02-8.
  • European Patent Office - EP3489212B1 - Method for producing guerbet alcohol.

Sources

Method

Application Note: Synthesis and Materials Science Applications of 2-Butyloctan-1-ol Carbonic Acid (Guerbet Carbonates)

Target Audience: Researchers, Materials Scientists, and Formulation Engineers Document Type: Technical Application Guide & Validated Protocols Executive Summary In materials science and formulation engineering, the term...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Formulation Engineers Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In materials science and formulation engineering, the term "2-butyloctan-1-ol carbonic acid" practically refers to the carbonic acid esters of the Guerbet alcohol 2-butyloctanol (Isofol 12), most notably bis(2-butyloctyl) carbonate . This unique molecular architecture combines a highly stable polar carbonate core with bulky, beta-branched alkyl tails. This guide details the mechanistic principles and validated protocols for utilizing Guerbet carbonates across three distinct fields: advanced boundary lubrication, nanostructured lipid drug delivery, and supercritical CO 2​ foam modulation in enhanced oil recovery (EOR).

Mechanistic Principles of Guerbet Carbonates

The functional superiority of bis(2-butyloctyl) carbonate stems from two distinct structural features:

  • Beta-Branching (Steric Disruption): Unlike linear fatty alcohols (e.g., 1-dodecanol) that form highly ordered, crystalline lattices at room temperature, the 2-butyl branch on the octanol chain creates immense steric bulk. This prevents tight molecular packing, drastically depressing the pour point to below -25°C and ensuring low-temperature fluidity .

  • Carbonate Linkage (Chemical Stability): Standard ester linkages (-C(=O)-O-) are highly susceptible to nucleophilic attack and hydrolysis. In a carbonate (-O-C(=O)-O-), the carbonyl carbon is flanked by two oxygen atoms. Resonance donation from both oxygens reduces the electrophilicity of the carbonyl carbon, rendering the molecule exceptionally resistant to hydrolysis and oxidative degradation in harsh environments .

G N1 2-Butyloctan-1-ol (Guerbet Alcohol) N3 Transesterification (120-150°C) N1->N3 N2 Dimethyl Carbonate (Base Catalyst) N2->N3 N4 Bis(2-butyloctyl) Carbonate (Guerbet Carbonate) N3->N4 Methanol Removal N5 Steric Hindrance (Low Pour Point) N4->N5 N6 Polar Carbonate Core (Metal Wetting) N4->N6

Figure 1: Synthesis pathway and structure-function relationship of bis(2-butyloctyl) carbonate.

Application I: High-Performance Synthetic Lubricants

In tribology, bis(2-butyloctyl) carbonate acts as a premium boundary lubricant for metalworking and cold-rolling fluids . The polar carbonate linkage strongly adsorbs onto metal oxide surfaces (metal wetting), while the branched alkyl tails orient outward to create a low-friction slip plane that resists thermal breakdown .

Protocol 1: Synthesis and Tribological Validation

Causality Note: We utilize sodium methoxide to generate a highly nucleophilic alkoxide from 2-butyloctanol. Continuous removal of methanol is required to drive the equilibrium forward per Le Chatelier's principle.

  • Reaction Setup: Charge a 2L continuous-stirred tank reactor (CSTR) equipped with a Dean-Stark apparatus with 2.05 equivalents of 2-butyloctan-1-ol and 1.0 equivalent of dimethyl carbonate.

  • Catalysis: Inject 0.5 wt% sodium methoxide (30% solution in methanol) to initiate transesterification.

  • Equilibrium Shift: Heat the mixture to 120–140°C under a nitrogen blanket. Continuously distill off the methanol byproduct to drive the formation of the Guerbet carbonate.

  • Purification: Once the theoretical volume of methanol is collected, neutralize the catalyst with equimolar phosphoric acid. Filter the product through a Celite bed to remove precipitated sodium phosphate.

  • Validation: Perform Quality Control (QC) by measuring the hydroxyl value (target < 6.0 mg KOH/g to ensure complete conversion) and kinematic viscosity at 40°C (ASTM D445).

Application II: Dermal Drug Delivery Systems

In pharmaceutical formulation, branched alkyl carbonates are utilized as penetration enhancers and liquid lipid matrix modifiers for Nanostructured Lipid Carriers (NLCs) . The steric bulk of the 2-butyloctyl chains creates spatial imperfections in the solid lipid matrix. This prevents the lipid from crystallizing into a perfect β -modification, thereby preventing the expulsion of encapsulated Active Pharmaceutical Ingredients (APIs) during long-term storage .

Protocol 2: Formulation of Guerbet Carbonate-based NLCs

Causality Note: High-shear mixing creates a coarse pre-emulsion, but ultrasonication is strictly required to induce acoustic cavitation. This provides the immense localized energy needed to overcome the Laplace pressure of the droplets, reducing them to a stable nano-size.

  • Lipid Phase Preparation: Melt a solid lipid (e.g., cetyl palmitate) and mix with liquid bis(2-butyloctyl) carbonate in a 3:1 ratio at 70°C. Dissolve the hydrophobic API into this lipid melt until optically clear.

  • Aqueous Phase Preparation: Dissolve a non-ionic surfactant (e.g., Poloxamer 188) in ultra-pure water and heat to 70°C to match the lipid phase temperature (preventing premature lipid shock-cooling).

  • Emulsification: Slowly inject the aqueous phase into the lipid phase under high-shear homogenization (10,000 rpm for 5 minutes).

  • Nano-sizing: Transfer the coarse emulsion to an ultrasonic processor. Sonicate at 40% amplitude for 3 minutes (10s ON / 5s OFF pulse) to reduce droplet size.

  • Validation: Analyze the formulation using Dynamic Light Scattering (DLS). A successful NLC system will exhibit a Z-average < 200 nm and a Polydispersity Index (PDI) < 0.2.

Workflow Step1 Phase A: Lipid Matrix Bis(2-butyloctyl) carbonate + API Step3 High-Shear Homogenization (10,000 rpm, 5 min) Step1->Step3 Step2 Phase B: Aqueous Phase Surfactant + Buffer Step2->Step3 Step4 Step4 Step3->Step4 Step5 Dermal Delivery System (Stable Nanoemulsion) Step4->Step5

Figure 2: Nanoemulsion formulation workflow utilizing Guerbet carbonates for API delivery.

Application III: Supercritical CO 2​ Foam Modulation in EOR

In Enhanced Oil Recovery (EOR), particularly within high-pressure, high-temperature (HPHT) carbonate reservoirs, 2-butyloctanol is utilized to modulate the stability of supercritical CO 2​ foams [[1]]([Link]).

Causality Note: 2-butyloctanol exhibits profound antifoam activity at concentrations as low as 0.005 wt%. Because it is a highly branched alkanol, it rapidly partitions at the gas-liquid interface. Its bulky structure disrupts the dense packing of primary foaming surfactants (e.g., Duomeen CTM), lowering the barrier to drop entry and promoting controlled bubble coalescence. This is critical for preventing foam blockages and controlling mobility in ultrahigh-salinity environments .

Protocol 3: Supercritical CO 2​ Foam Stability Testing
  • Brine Preparation: Prepare a synthetic ultrahigh-salinity brine (e.g., 22% TDS) matching the target carbonate reservoir conditions.

  • Surfactant Doping: Dissolve 0.5 wt% of the primary foaming agent (e.g., Duomeen CTM) into the brine. Dope the solution with 0.005 wt% to 0.05 wt% of 2-butyloctanol.

  • HPHT Injection: Inject the solution alongside supercritical CO 2​ into an Indiana limestone core sample at 120°C and 3400 psi using a high-pressure core flooding apparatus.

  • Validation: Monitor the pressure gradient ( ΔP ) across the core. A successful modulation will show a stable but reduced apparent viscosity compared to the neat surfactant, indicating controlled foam mobility without complete foam collapse.

Quantitative Data Summary

The following table summarizes the structure-property relationships that dictate the materials science applications of Guerbet carbonates compared to linear alternatives.

Property1-Dodecanol Carbonate (Linear)Bis(2-butyloctyl) Carbonate (Branched)Mechanistic Causality
Pour Point ~ +15°C< -25°CBeta-branching prevents crystalline lattice packing [[2]]().
Hydrolytic Stability ModerateExceptionally HighCarbonate resonance reduces carbonyl electrophilicity .
Metal Wetting GoodExcellentPolar core adsorbs while branched tails provide steric shielding .
API Solubilization LowHighBranched chains create amorphous domains in lipid matrices .
Antifoam Activity LowHigh (at 0.005 wt%)Bulky structure lowers the barrier to drop entry at interfaces .

References

  • [1] Crude Oil Recovery with Duomeen CTM-Stabilized Supercritical CO2 Foams for HPHT and Ultrahigh-Salinity Carbonate Reservoirs. Energy & Fuels - ACS Publications.[Link]

  • [3] Effect of formation of calcium carbonate on foam stability in Neodol 25-3S anionic surfactant systems. Journal of Industrial and Engineering Chemistry.[Link]

  • [2] Guerbet carbonates - WO9210462A1. Henkel KGaA / Google Patents.

  • [4] GUERBET CARBONATE - DE4040154A1. Google Patents.

  • [5] Ester based lubricant and use in four-stroke engines - EP0792334B2. Google Patents.

  • [6] Synergistic tetrapeptide combination - US20240041743A1. Google Patents.

  • [7] Emulsions containing mixtures of 1,2-hexanediol and 1,2-octanediol - WO2019120572A1. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Applications Support Center: Troubleshooting Phase Separation in 2-Butyloctan-1-ol / Carbonic Acid Systems

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex phase behavior encountered when utilizing 2-butyloctan-1-ol in the presence of carbonic acid—t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex phase behavior encountered when utilizing 2-butyloctan-1-ol in the presence of carbonic acid—typically generated in situ via carbon dioxide (CO₂) expansion, supercritical fluid chromatography (SFC), or switchable solvent systems.

2-Butyloctan-1-ol is a bulky, β-alkylated branched Guerbet alcohol. Its unique steric hindrance, combined with the transient nature of alkylcarbonic acids, makes phase control challenging but highly tunable for drug extraction and formulation workflows. This guide provides the theoretical causality, troubleshooting FAQs, and validated protocols required to master these biphasic systems.

Mechanistic Overview: The Causality of Phase Separation

When 2-butyloctan-1-ol is exposed to CO₂ under pressurized conditions or in the presence of an amine base, the alcohol's hydroxyl group executes a nucleophilic attack on the electrophilic carbon of CO₂. This forms a weak alkylcarbonic acid intermediate (pKa ~18)[1]. In nonaqueous solvent (NAS) systems or switchable surfactants, this acid subsequently protonates the base to form a highly polar ammonium alkylcarbonate salt[2].

Phase separation in these mixtures is entirely driven by the stark contrast in the Hydrophile-Lipophile Balance (HLB). The unreacted 2-butyloctan-1-ol is highly lipophilic[3]. Upon conversion to the alkylcarbonate, the molecule becomes hydrophilic, driving a phase switch[4]. Conversely, in SFC, the formation of alkylcarbonic acid drops the apparent pH of the mobile phase, altering solubility limits and risking an unintended biphasic split if the system pressure drops below the critical threshold[5].

G N1 2-Butyloctan-1-ol (Hydrophobic) N3 Alkylcarbonic Acid (Intermediate) N1->N3 + CO2 N2 CO2 Injection N2->N3 N5 Ammonium Alkylcarbonate (Hydrophilic/Emulsified) N3->N5 + Base N4 Amine Base N4->N5 N5->N1 Phase Separation N6 N2 Sparging / Heat N6->N1

Mechanistic pathway of CO2-induced alkylcarbonic acid formation and phase separation.

Troubleshooting FAQs

Q1: My switchable surfactant emulsion won't phase-separate when I vent the CO₂. Why is the emulsion stable? Analysis: Failure to demulsify (phase separate) upon CO₂ removal indicates that the alkylcarbonic acid or its zwitterionic salt has not fully reverted to the neutral 2-butyloctan-1-ol. The bulky 2-butyl branch can sterically hinder the release of CO₂, trapping the system in a metastable microemulsion state[6]. Solution:

  • Thermal Shift: Increase the vessel temperature to 60°C. The reverse reaction (decarboxylation) is endothermic.

  • Inert Gas Sparging: Sparge the mixture with Nitrogen (N₂) or Argon at 2-3 L/min to aggressively strip dissolved CO₂ from the aqueous phase, shifting the equilibrium back to the hydrophobic Guerbet alcohol[4].

Q2: During Supercritical Fluid Chromatography (SFC) using 2-butyloctan-1-ol as a modifier, I am seeing baseline noise and premature phase separation. How do I fix this? Analysis: In SFC, mixing a protic modifier like a Guerbet alcohol with CO₂ forms an alkylcarbonic acid. If the system pressure drops, the density of the mobile phase decreases rapidly, leading to immiscibility and a biphasic split (liquid alcohol separating from supercritical CO₂)[7]. Solution: Ensure the Automated Back Pressure Regulator (ABPR) is set significantly above the critical pressure (Pc) of the mixture (typically >120 bar for long-chain alcohol modifiers)[5]. Maintain the column compartment strictly below the critical temperature of the expanded mixture to maintain a single liquid-like phase, or well above it to maintain a supercritical state.

Q3: I am getting a solid precipitate ("oiling out" to a solid) instead of a liquid-liquid phase separation when adding an amine base. What went wrong? Analysis: You have formed a solid zwitterionic ammonium alkylcarbonate salt. While shorter-chain alcohols might form liquid carbamates, the high molecular weight of 2-butyloctan-1-ol (C₁₂H₂₆O) combined with certain diamines can push the melting point of the resulting salt above room temperature[1]. Solution: Add a highly polar organic co-solvent (e.g., ethylene glycol or a small percentage of water) to solubilize the zwitterionic product. This ensures a clean liquid-liquid phase separation rather than a liquid-solid precipitation[2].

DecisionTree Start Phase Separation Issue Q1 Premature or Failure? Start->Q1 Premature Premature Split (SFC/Extraction) Q1->Premature Failure Failure to Separate (Stable Emulsion) Q1->Failure Sol1 Increase Backpressure > Critical Pressure Premature->Sol1 Sol2 Sparge with N2 at 60°C Failure->Sol2

Troubleshooting decision tree for resolving premature separation or failure to separate.

Quantitative Data: Phase Behavior Parameters

To accurately predict and control phase separation, it is critical to understand the physical parameters of the system across its different states.

Parameter2-Butyloctan-1-ol (Neutral)2-Butyloctylcarbonic Acid (CO₂ Saturated)Amine-Alkylcarbonate Salt
State at 25°C LiquidLiquid (Pressurized)Viscous Liquid / Solid
Apparent pH (in H₂O) ~7.04.0 - 5.0[5]8.5 - 9.5
Water Solubility < 0.1 mg/mLPartially MiscibleHighly Soluble
Primary Application Lipophilic Solvent[3]SFC Modifier[7]Switchable Surfactant[8]
Phase Split Trigger N/APressure Drop (< 100 bar)CO₂ Venting + N₂ Sparging

Standard Operating Procedure: Controlled Phase Separation

This self-validating protocol ensures complete phase separation when recovering drug APIs or clearing switchable emulsions.

Step 1: System Preparation & Equilibration

  • Transfer the 2-butyloctan-1-ol/aqueous emulsion to a jacketed separator vessel equipped with an overhead stirrer and a bottom drain valve.

  • Ensure the vessel is sealed and equipped with a gas dispersion tube (sparger).

Step 2: Thermal Destabilization

  • Circulate heating fluid through the jacket to raise the internal temperature to 60°C (± 2°C).

  • Causality: Elevated temperature decreases CO₂ solubility in the liquid phase and provides the activation energy required to cleave the alkylcarbonic acid bond.

Step 3: Gas Stripping (The Switch)

  • Initiate stirring at 300 RPM.

  • Begin sparging Nitrogen (N₂) through the dispersion tube at a rate of 2.0 L/min.

  • Monitor the off-gas using a CO₂ sensor. Continue sparging until the CO₂ concentration in the exhaust drops to baseline atmospheric levels (typically 30-45 minutes).

Step 4: Phase Settling and Validation

  • Cease stirring and N₂ sparging.

  • Allow the mixture to settle for 60 minutes. You will observe a distinct biphasic split: the upper organic layer (regenerated 2-butyloctan-1-ol) and the lower aqueous layer.

  • Self-Validation Check: Extract a 1 mL aliquot of the upper organic layer and add a drop of deionized water. If the water drop remains clear and immiscible, the conversion is complete. If the interface turns cloudy, residual surfactant remains; resume Step 3 for an additional 15 minutes.

Step 5: Separation

  • Carefully decant the lower aqueous phase using the bottom drain valve, leaving the purified 2-butyloctan-1-ol in the vessel.

References

  • Title: Buy 2-Butyloctan-1-ol;carbonic acid (EVT-12694468) - EvitaChem. Source: evitachem.com.
  • Title: A Comparative Analysis of 2-Octyl-1-decanol and Other Guerbet Alcohols for Pharmaceutical Applications - Benchchem. Source: benchchem.com.
  • Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI. Source: mdpi.com.
  • Title: Chapter 3: Solvent-based Absorption - Books - The Royal Society of Chemistry. Source: rsc.org.
  • Title: Water-Lean Solvents for Post-Combustion CO2 Capture: Fundamentals, Uncertainties, Opportunities, and Outlook. Source: pnnl.gov.
  • Title: Variation of chromatographic parameters in supercritical fluid chromatography of polar solutes. Source: diva-portal.org.
  • Title: How Good is SFC for Polar Analytes? | Chromatography Today. Source: chromatographytoday.com.
  • Title: A Review on CO2 Foam for Mobility Control: Enhanced Oil Recovery - ResearchGate. Source: researchgate.net.

Sources

Optimization

Technical Support Center: 2-Butyloctan-1-ol Carbonate Synthesis &amp; Byproduct Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing dialkyl carbonates from complex, branched substrates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing dialkyl carbonates from complex, branched substrates.

Synthesizing bis(2-butyloctyl) carbonate via the transesterification of 2-butyloctan-1-ol with dimethyl carbonate (DMC) presents a unique kinetic and thermodynamic trap. Because 2-butyloctan-1-ol is a beta-branched Guerbet alcohol, its steric bulk severely hinders the reaction. Pushing the reaction to completion requires overcoming high activation energies, but applying too much heat triggers degradation pathways.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate byproducts and isolate high-purity symmetric carbonates.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my reaction yielding high levels of methyl 2-butyloctyl ether instead of the target symmetric carbonate? A: Dimethyl carbonate (DMC) is an ambidentate electrophile. At lower temperatures, it acts as a methoxycarbonylating agent, which is the desired pathway. However, at elevated temperatures (typically >150°C), the intermediate asymmetric carbonate (methyl 2-butyloctyl carbonate) undergoes rapid thermal decarboxylation, releasing CO₂ and forming methyl 2-butyloctyl ether[1]. Because the steric hindrance of your Guerbet alcohol slows down the second transesterification step, the intermediate sits in the reactor longer, leaving it highly vulnerable to this thermal degradation. Solution: Strictly cap your reaction temperature at 120°C. Do not use heat to force the second step; instead, use equilibrium-shifting techniques (see Q2).

Q2: My reaction stalls at the asymmetric intermediate (methyl 2-butyloctyl carbonate). How do I drive it to the symmetric bis(2-butyloctyl) carbonate? A: Transcarbonation is a reversible equilibrium process. The beta-branching of 2-butyloctan-1-ol makes the attack of a second alcohol molecule on the asymmetric intermediate sterically difficult. If the methanol byproduct is not continuously and aggressively removed from the system, the equilibrium will permanently stall[2]. Solution: Implement a fractional distillation column to continuously strip methanol. Furthermore, use a stoichiometric excess of 2-butyloctan-1-ol (e.g., a 2.5:1 or 3:1 molar ratio of alcohol to DMC) to push the equilibrium forward via Le Chatelier's principle[3].

Q3: Which catalyst system minimizes byproduct formation while maintaining high conversion rates? A: Homogeneous bases (like NaOMe) are prone to causing saponification if trace water is present and can catalyze unwanted elimination reactions. Organotin catalysts (e.g., n-dibutyltin oxide) are highly effective for Guerbet alcohols, yielding up to 80% of the symmetric carbonate[3], but they pose severe toxicity and purification challenges for drug development applications. Solution: Calcined hydrotalcites (Mg/Al mixed oxides) offer a superior, heterogeneous alternative. They provide tunable, moderate basicity that efficiently drives transcarbonation without triggering the Lewis-acid-mediated decarboxylation pathways common with stronger catalysts[2].

Part 2: Quantitative Byproduct Profiling

The following table summarizes the causal relationship between reaction parameters and byproduct distribution. Notice how exceeding the thermal threshold drastically shifts the product profile toward the ether byproduct.

Catalyst SystemTemp (°C)Molar Ratio (Alcohol:DMC)Target Bis(2-butyloctyl) Carbonate (%)Asymmetric Intermediate (%)Ether Byproduct (%)
NaOMe (Homogeneous)90°C2:145%40%<5%
n-Dibutyltin oxide130°C2.5:178%15%5%
Calcined Hydrotalcite120°C3:185%10%<2%
Calcined Hydrotalcite 160°C 3:1 40% 10% 45% (Decarboxylation)

Part 3: Reaction Pathway Visualization

The diagram below illustrates the kinetic pathways discussed above. The critical divergence point occurs at the asymmetric intermediate.

G A 2-butyloctan-1-ol + Dimethyl Carbonate B Methyl 2-butyloctyl carbonate (Asymmetric Intermediate) A->B Transesterification 1 T = 110-120°C C Bis(2-butyloctyl) carbonate (Target Product) B->C Transesterification 2 + 2-butyloctan-1-ol (Requires MeOH removal) D Methyl 2-butyloctyl ether + CO2 (Degradation Byproduct) B->D Thermal Decarboxylation T > 150°C

Reaction pathway of 2-butyloctan-1-ol carbonylation highlighting target vs. byproduct formation.

Part 4: Standardized Experimental Protocol

This self-validating workflow utilizes heterogeneous catalysis and fractional distillation to maximize symmetric carbonate yield while suppressing etherification.

Phase 1: Preparation & Substrate Desiccation

Causality: Trace moisture reacts with DMC to form CO₂ and methanol, consuming your reagent and poisoning the basic sites of the catalyst.

  • Dry 2-butyloctan-1-ol over activated 3Å molecular sieves for 24 hours prior to use.

  • Calcine the Mg/Al hydrotalcite catalyst at 450°C for 4 hours to activate the basic sites[2]. Store in a desiccator until immediately before use.

Phase 2: Reactor Configuration & Transesterification

Causality: A fractional distillation column is mandatory. It allows the selective removal of the methanol byproduct (b.p. 65°C) without losing the DMC reagent (b.p. 90°C).

  • Equip a 3-neck round-bottom flask with a magnetic stirrer, a fractional distillation column topped with a distillation head/thermocouple, and an inert N₂ sweep.

  • Charge the flask with 2-butyloctan-1-ol (3.0 molar equivalents) and DMC (1.0 molar equivalent).

  • Add 5 wt% (relative to total mass) of the freshly calcined hydrotalcite catalyst.

  • Self-Validating Control Point: Heat the reaction mixture to 120°C. Monitor the temperature at the top of the distillation head. It must stabilize at ~64°C–65°C . If the head temperature rises toward 90°C, you are boiling off unreacted DMC. Immediately increase the reflux ratio or slightly lower the mantle temperature.

Phase 3: Product Isolation
  • Maintain the reaction until the head temperature drops, indicating methanol evolution has ceased (typically 6–8 hours).

  • Cool the mixture to room temperature and filter it through a Celite pad to quantitatively recover the heterogeneous catalyst.

  • Subject the filtrate to vacuum distillation (e.g., Kugelrohr). First, apply a mild vacuum to strip residual DMC. Then, increase the vacuum and temperature to distill off the excess 2-butyloctan-1-ol, leaving the high-boiling bis(2-butyloctyl) carbonate in the distillation pot.

Sources

Troubleshooting

Technical Support Center: Purification of Carbonic Acid Derivatives from Unreacted 2-Butyloctan-1-ol

Overview When synthesizing lipid nanoparticle (LNP) precursors or specialty surfactants, 2-butyloctan-1-ol is frequently reacted with phosgene equivalents or activated esters to form carbonic acid derivatives (e.g., alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview When synthesizing lipid nanoparticle (LNP) precursors or specialty surfactants, 2-butyloctan-1-ol is frequently reacted with phosgene equivalents or activated esters to form carbonic acid derivatives (e.g., alkyl carbonates, carbamates, or chloroformates) . Because 2-butyloctan-1-ol is a highly lipophilic, beta-branched Guerbet alcohol , steric hindrance often prevents 100% conversion, leaving unreacted starting material in the crude mixture. This guide addresses the specific challenges of isolating your target carbonic acid derivative from this persistent impurity.

Troubleshooting Guides & FAQs

Q1: Why is unreacted 2-butyloctan-1-ol so difficult to separate from my synthesized carbonate/carbamate lipid? A1: The difficulty stems from identical physicochemical profiles. 2-butyloctan-1-ol possesses a massive C12 hydrocarbon backbone that heavily shields its single polar hydroxyl group. Once converted into a carbonic acid derivative, the overall lipophilicity of the molecule barely changes. Consequently, both the unreacted alcohol and the target product exhibit nearly identical retention factors ( Rf​ ) on normal-phase silica gel, leading to severe co-elution.

Q2: Can I use standard silica gel flash chromatography to remove the unreacted alcohol? A2: It is possible but highly inefficient. Standard step-gradients (e.g., Hexane to Ethyl Acetate) will fail. Causality: To achieve separation, you must exploit the weak hydrogen-bonding capability of the unreacted alcohol's hydroxyl group. You must use an extremely shallow isocratic gradient (e.g., 1-3% EtOAc in Hexanes) and a high theoretical plate count (ultra-fine silica, longer column length). Even then, overlapping fractions are common, sacrificing yield for purity.

Q3: Is vacuum distillation a viable alternative to chromatography? A3: It is viable only for highly thermally stable products, but generally not recommended for sensitive carbonic acid derivatives. Causality: 2-butyloctan-1-ol has a high boiling point (~250°C at atmospheric pressure). To distill it out, you must use a Kugelrohr apparatus under high vacuum (<0.1 mbar) at temperatures exceeding 120°C. Prolonged exposure to these temperatures frequently causes decarboxylation or thermal degradation of the target carbonate/carbamate lipid.

Q4: What is the most reliable method to achieve >99% purity if chromatography and distillation fail? A4: The industry standard for this specific bottleneck is Chemical Scavenging using succinic anhydride 1. Causality: Succinic anhydride selectively acylates the free hydroxyl group of the unreacted 2-butyloctan-1-ol, ring-opening to form a succinate half-ester 2. This reaction fundamentally alters the molecule's properties, converting a neutral, lipophilic alcohol into an acidic compound (pKa ~4.5). During a subsequent mild base wash (pH ~8), the half-ester is deprotonated into a highly water-soluble salt and partitions entirely into the aqueous layer, leaving your neutral carbonate product completely pure in the organic layer.

Quantitative Data: Method Comparison

Purification MethodScalabilityTypical Recovery (%)Typical Purity (%)Key Limitation
Flash Chromatography Low to Medium70 - 85%90 - 95%Severe co-elution due to identical lipophilicity.
Vacuum Distillation High80 - 90%85 - 90%High heat (>120°C) risks thermal degradation.
Chemical Scavenging High> 95%> 99%Requires additional reaction time (2-4 hours).

Experimental Protocols

Protocol 1: Chemical Scavenging of 2-Butyloctan-1-ol (Recommended)

This protocol is designed as a self-validating system to guarantee the complete removal of the unreacted alcohol.

Step 1: Reaction Setup

  • Dissolve the crude mixture (containing the carbonate product and unreacted 2-butyloctan-1-ol) in anhydrous Dichloromethane (DCM) at a concentration of ~0.1 M.

  • Add 2.0 equivalents of succinic anhydride (relative to the estimated molar amount of unreacted alcohol).

  • Add 2.5 equivalents of Triethylamine (TEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the acylation.

Step 2: Incubation & Primary Validation

  • Stir the mixture at room temperature under an inert atmosphere for 2 to 4 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside a pure 2-butyloctan-1-ol standard. Elute with Hexane/EtOAc (9:1). The spot corresponding to 2-butyloctan-1-ol ( Rf​≈0.4 ) must completely disappear, replaced by a baseline spot ( Rf​=0.0 , the succinate half-ester). Do not proceed to Step 3 until the alcohol is fully consumed.

Step 3: Quenching & Extraction

  • Dilute the reaction mixture with an equal volume of DCM.

  • Transfer to a separatory funnel and wash the organic layer three times with equal volumes of saturated aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8).

Step 4: Phase Validation

  • Self-Validation Check: Collect the aqueous washings. Acidify a small 5 mL aliquot with 1M HCl to pH 2. The immediate formation of a cloudy white precipitate (the protonated succinate half-ester) confirms that the targeted impurity has successfully partitioned into the aqueous waste stream.

Step 5: Isolation

  • Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure carbonic acid derivative.

Protocol 2: Optimized Flash Chromatography (Alternative)

Use only if chemical scavenging is incompatible with your specific product.

  • Column Preparation: Pack a column with ultra-fine silica gel (15-40 µm) to maximize theoretical plates. Use a high silica-to-crude ratio (at least 50:1 by weight).

  • Loading: Dry-load the crude mixture onto a small amount of silica to prevent band broadening.

  • Elution: Run a strict isocratic elution using 2% EtOAc in Hexanes. Do not increase polarity, or the compounds will co-elute.

  • Fractionation: Collect small fractions (e.g., 10 mL for a 50 g column) and analyze via TLC using a generic stain (e.g., Phosphomolybdic acid or KMnO4​ ) since these aliphatic compounds lack UV chromophores.

Mandatory Visualization

ScavengingWorkflow Mix Crude Mixture (Product + 2-butyloctan-1-ol) Reagent Add Succinic Anhydride & Base (Scavenging Phase) Mix->Reagent Reaction Alcohol -> Succinate Half-Ester (Acidic Intermediate) Reagent->Reaction Acylation (RT, 2-4h) Extract Liquid-Liquid Extraction (Organic vs. Aqueous NaHCO3) Reaction->Extract Quench & Separate Aqueous Aqueous Layer (Discard: Succinate Salt) Extract->Aqueous pH 8 Wash Organic Organic Layer (Keep: Pure Carbonate) Extract->Organic Phase Separation

Workflow for the chemical scavenging of unreacted 2-butyloctan-1-ol using succinic anhydride.

References

  • "Lipid nanoparticles for delivery of therapeutic payloads to cells", Google Patents (WO2025059607A1).
  • "Method For Producing Guerbet Alcohols", Google Patents (US20120220806A1).
  • "Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery", ACS Publications.
  • "Preparation and Surface Active Properties of Novel Succinic Acid Based Surfactants", Benha University.

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Optimization

Technical Support Center: Optimizing pH Conditions for 2-Butyloctan-1-ol Carbonic Acid Stability

An in-depth guide to navigating the complexities of 2-butyloctan-1-ol carbonic acid stability. Welcome to the technical support center for handling 2-butyloctan-1-ol carbonic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of 2-butyloctan-1-ol carbonic acid stability.

Welcome to the technical support center for handling 2-butyloctan-1-ol carbonic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar carbonic acid monoesters. Given that 2-butyloctan-1-ol carbonic acid is a highly specific molecule, this document synthesizes direct data on the parent alcohol with established principles of carbonic acid ester chemistry to provide a robust framework for your experiments.

Carbonic acid monoesters are often explored as prodrugs or transient chemical modifications due to their inherent instability, which allows for controlled release of the parent alcohol. However, this same instability presents significant challenges in handling, formulation, and analysis. The key to success lies in meticulously controlling the pH of the environment. This guide provides the foundational knowledge, troubleshooting protocols, and experimental designs necessary to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is 2-butyloctan-1-ol carbonic acid and why is it so sensitive?

A1: 2-Butyloctan-1-ol carbonic acid is the monoester formed between carbonic acid and 2-butyloctan-1-ol, a 12-carbon branched-chain fatty alcohol.[1] Like most carbonic acid monoalkyl esters, it is an elusive and generally unstable compound.[2][3] Its sensitivity stems from the high reactivity of the carbonic acid ester linkage, which is susceptible to hydrolysis—cleavage by water—to revert to 2-butyloctan-1-ol and carbonic acid. The latter rapidly decomposes into carbon dioxide and water. This reactivity is the primary reason for its utility in controlled-release applications and also the main challenge in its handling.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway is hydrolysis. This reaction can be catalyzed by acid, base, or proceed under neutral conditions (water-catalyzed).[4][5] The overall rate of hydrolysis is a composite of these three mechanisms, meaning the compound's stability is highly pH-dependent. At low pH, the reaction is catalyzed by H+ ions; at high pH, it is rapidly broken down by OH- ions.

Q3: What is the optimal pH range for maximizing the stability of 2-butyloctan-1-ol carbonic acid?

A3: For most simple carboxylic and carbonic acid esters, the highest stability is observed in a "U-shaped" pH-rate profile, where the rate of hydrolysis is at its minimum.[4] This typically occurs in the weakly acidic range of pH 4 to 6 . In this window, both acid-catalyzed and base-catalyzed hydrolysis reactions are minimized, with the slower, neutral (water-mediated) hydrolysis being the predominant degradation pathway.[5] Operating outside this range, especially above pH 8 or below pH 3, will likely lead to rapid decomposition.

Q4: How does the structure of 2-butyloctan-1-ol influence the ester's stability?

A4: The 2-butyloctan-1-ol moiety is a large, branched, and hydrophobic alkyl group. This steric bulk near the ester linkage can provide some kinetic hindrance to the approach of nucleophiles like water and hydroxide ions, potentially making it slightly more stable than smaller, unbranched alkyl carbonic acids. However, its very low water solubility (predicted around 1 mg/L) means that experiments in aqueous media require careful formulation, often with co-solvents, which can independently affect stability.[6][7]

Q5: What analytical methods are recommended for monitoring its stability?

A5: Due to the lack of a strong UV chromophore in the molecule, standard HPLC-UV analysis is challenging. The recommended analytical techniques are:

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is the gold standard, providing both separation and definitive identification of the parent compound and its primary degradant, 2-butyloctan-1-ol.

  • HPLC with a Universal Detector: Detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used if MS is unavailable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-depth mechanistic studies, ¹H or ¹³C NMR can track the disappearance of the ester and the appearance of the alcohol over time, though it is less sensitive than HPLC-based methods.[2]

Troubleshooting Experimental Challenges

This section addresses specific issues you may encounter during your research.

Issue 1: Compound Degrades Immediately Upon Dissolution in Aqueous Buffer
  • Probable Cause: The chosen buffer pH is outside the optimal stability range (pH 4-6). Unbuffered water can have a pH that drifts, and even pure water can catalyze hydrolysis.

  • Investigative Steps:

    • Immediately measure the pH of your final solution. The addition of a compound, even in small amounts, can alter the pH.

    • Review your buffer preparation protocol. Ensure the pKa of your buffering agent is close to the target pH for adequate buffering capacity.

  • Solution:

    • Work Strictly within the pH 4-6 Range: Prepare fresh, high-capacity (25-50 mM) buffers such as acetate or citrate for this range.

    • Lower the Temperature: Conduct dissolution and initial handling steps on ice to significantly slow down the hydrolysis rate.

    • Use Aprotic Co-solvents: For initial stock solutions, dissolve the compound in a dry, aprotic solvent like acetonitrile or DMSO before diluting it into the aqueous buffer. This minimizes exposure to water in the concentrated state.

Issue 2: Inconsistent and Irreproducible Stability Data Between Experiments
  • Probable Cause: Poor control over experimental variables, most commonly pH and temperature. The hydrolysis rate of esters is highly sensitive to both.

  • Investigative Steps:

    • Calibrate your pH meter with fresh standards before every experiment.

    • Verify the temperature of your incubator or water bath with a calibrated external thermometer.

    • Assess your sample preparation workflow. Are solutions being prepared and used immediately? Any delay can lead to degradation before the experiment even starts.

  • Solution:

    • Rigorous pH Control: Always re-measure the pH of the buffer after adding the compound stock solution.

    • Thermostatic Control: Use a precision water bath or incubator set to a constant temperature (e.g., 25°C or 37°C) for all stability studies.

    • Standardize Workflow: Create a detailed Standard Operating Procedure (SOP) for sample preparation and analysis to ensure every replicate is treated identically.

Issue 3: Analytical Method Fails to Detect or Quantify the Compound Reliably
  • Probable Cause: The compound is either fully degraded before analysis, or the analytical method is not suitable for a non-chromophoric, potentially adsorptive molecule. Mass spectrometry can also be challenging due to the labile nature of the molecule, which may not produce a strong parent ion.[2]

  • Investigative Steps:

    • Prepare a sample in a dry, aprotic solvent (e.g., acetonitrile) and inject it immediately to confirm the compound is detectable under ideal conditions.

    • Check for peak tailing or poor recovery, which may indicate adsorption to vials or HPLC components.

  • Solution:

    • Optimize HPLC-MS: Use a gentle ionization source like Electrospray Ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]⁻.

    • Quench the Reaction: At each time point, immediately quench the degradation by adding an equal volume of cold, dry acetonitrile or by acidifying the sample (if working at neutral/basic pH) to shift it to a more stable pH range before placing it in the autosampler.

    • Use Inert Vials: Employ silanized or polypropylene HPLC vials to minimize adsorption of the hydrophobic compound.

Core Experimental Protocols

Protocol 1: Determining the pH-Rate Profile for 2-Butyloctan-1-ol Carbonic Acid

This protocol outlines a robust method to determine the stability of your compound across a range of pH values.

1. Preparation of Buffers:

  • Prepare a series of buffers (50 mM) at 25°C:
  • pH 2.0 & 3.0: Glycine-HCl Buffer
  • pH 4.0 & 5.0: Acetate Buffer
  • pH 6.0 & 7.0: Phosphate Buffer
  • pH 8.0 & 9.0: Borate Buffer
  • Verify the final pH of each buffer with a calibrated pH meter.

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve the 2-butyloctan-1-ol carbonic acid in dry acetonitrile to a final concentration of 1 mg/mL. This stock solution should be prepared fresh and kept on ice.

3. Initiation of the Stability Study:

  • For each pH condition, pipette 980 µL of buffer into a labeled HPLC vial.
  • Allow the buffers to equilibrate to the study temperature (e.g., 37°C) in a water bath.
  • To initiate the reaction, add 20 µL of the 1 mg/mL stock solution to each vial (final concentration: 20 µg/mL).
  • Cap the vial, vortex briefly, and immediately take the t=0 time point sample.

4. Sampling and Analysis:

  • Store the reaction vials at the constant study temperature.
  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot for analysis.
  • Immediately analyze the sample via a validated HPLC-MS method.
  • Monitor the disappearance of the parent compound peak area over time.

5. Data Analysis:

  • For each pH, plot the natural logarithm of the parent compound concentration (or peak area) versus time.
  • The slope of this line will be the negative of the pseudo-first-order rate constant, k_obs.
  • The half-life (t½) at each pH can be calculated using the formula: t½ = 0.693 / k_obs.
  • Plot log(k_obs) vs. pH to visualize the pH-rate profile.
Data Summary: Expected Stability Profile

The following table provides a hypothetical summary of expected results from a pH stability study, illustrating the characteristic U-shaped curve. Actual values must be determined experimentally.

pHBuffer SystemExpected Relative Hydrolysis RateExpected Half-Life (t½)Primary Hydrolysis Mechanism
2.0Glycine-HClHighShort (Minutes to Hours)Acid-Catalyzed
4.0AcetateLowLong (Days)Neutral / Minimal Catalysis
5.0AcetateMinimal Longest Neutral / Minimal Catalysis
7.0PhosphateModerateModerate (Hours to Days)Neutral & Base-Catalyzed
9.0BorateVery HighVery Short (Seconds to Minutes)Base-Catalyzed

Visualizations: Mechanisms and Workflows

Hydrolysis Mechanisms of Carbonic Acid Esters

The following diagram illustrates the three primary pathways through which 2-butyloctan-1-ol carbonic acid degrades.

G cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_neutral Neutral Hydrolysis (Mid pH) cluster_base Base-Catalyzed Hydrolysis (High pH) A_Start Ester + H⁺ ⇌ Protonated Ester A_Mid Protonated Ester + H₂O → Tetrahedral Intermediate A_Start->A_Mid A_End Intermediate → 2-Butyloctanol + CO₂ + H₂O + H⁺ A_Mid->A_End Products Degradation Products N_Start Ester + H₂O N_Mid → Tetrahedral Intermediate N_Start->N_Mid N_End → 2-Butyloctanol + CO₂ + H₂O N_Mid->N_End B_Start Ester + OH⁻ B_Mid → Tetrahedral Intermediate B_Start->B_Mid B_End → 2-Butyloctanol + HCO₃⁻ B_Mid->B_End Ester 2-Butyloctan-1-ol Carbonic Acid Workflow A Step 1: Prepare Buffers (pH 2, 4, 5, 7, 9) C Step 3: Initiate Reactions (Spike Stock into each Buffer at 37°C) A->C B Step 2: Prepare Fresh Stock Solution (1 mg/mL in Acetonitrile) B->C D Step 4: Collect Time Points (t = 0, 1, 2, 4, 8, 24h) C->D E Step 5: Analyze Samples (HPLC-MS) D->E F Step 6: Data Processing E->F G Plot ln[C] vs. Time (Calculate k_obs) F->G H Plot log(k_obs) vs. pH (Determine Stability Profile) G->H

Caption: Workflow for a comprehensive pH-rate stability study.

References

  • Ataman Kimya. (n.d.). 2-BUTYL-1-OCTANOL (C12 GUERBET ALCOHOL).
  • University of California, Davis. (n.d.). Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acetate.
  • LookChem. (n.d.). 2-Butyl-1-octanol.
  • Loerting, T., et al. (2017). Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase. Physical Chemistry Chemical Physics, 19(20), 12856-12864. [Link]

  • Reisenauer, H. P., et al. (2019). Alpha-Carbonic Acid Revisited: Carbonic Acid Monomethyl Ester as a Solid and its Conformational Isomerism in the Gas Phase. Chemistry – A European Journal, 25(66), 15069-15077. [Link]

  • U.S. Environmental Protection Agency. (2000). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
  • ChemBK. (2024, April 10). 2-Butyloctan-1-ol.
  • Fairweather, N. T., & Drago, R. S. (2011). Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. Journal of the American Chemical Society, 133(40), 15852–15855. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Butyloctan-1-ol Properties.
  • De Zwart, M. A., et al. (2023). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. SAR and QSAR in Environmental Research, 34(4), 275-293. [Link]

  • Hunter, G. W., & Liliburn, S. M. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 46(16), 5526–5532. [Link]

  • de Souza, T. P., et al. (2025). Proving the Formation of Carbonic Acid Hemiesters Using Self-Assembled Monolayers and Electrochemistry. Chemosensors, 13(3), 93. [Link]

  • PubChem. (n.d.). 2-Butyl-1-octanol.
  • ChemicalBook. (2026, January 17). 2-BUTYL-1-OCTANOL - Safety Data Sheet.
  • Romano, U., & Ielo, V. (1980). Method for the preparation of esters of carbonic acid. U.S.
  • Phys.org. (2014, September 24). Preparation and characterization of gas-phase carbonic acid and its monomethyl ester.
  • Tarbell, D. S., & Longosz, E. J. (1959). The Stability of Mixed Carboxylic-Carbonic Anhydrides. The Journal of Organic Chemistry, 24(6), 774–778. [Link]

  • Sigma-Aldrich. (n.d.). 2-Butyl-1-octanol 95%.
  • Ataman Kimya. (n.d.). 2-BUTYL-1-OCTANOL.
  • Santa Cruz Biotechnology. (n.d.). SAFETY DATA SHEET: 2-Butyl-1-octanol.
  • Curtius, U., et al. (1967). Process for the preparation of carbonic and carboxylic acid derivatives. U.S.
  • Zhang, Y., et al. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 1-6. [Link]

  • Atsumi, S., & Liao, J. C. (2012). Photosynthetic production of 2-methyl-1-butanol from CO2 in cyanobacterium Synechococcus elongatus PCC7942 and characterization of the native acetohydroxyacid synthase. Energy & Environmental Science, 5(7), 7806-7813. [Link]

  • Li, J., et al. (2022). Preparation method of 2-butynoic acid.

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Troubleshooting

Technical Support Center: Resolving GC-MS Peak Overlap for 2-Butyloctan-1-ol

A Note to the Researcher: The compound "2-butyloctan-1-ol carbonic acid" is chemically ambiguous. This guide focuses on the analysis of 2-butyloctan-1-ol , a C12 branched-chain fatty alcohol.

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The compound "2-butyloctan-1-ol carbonic acid" is chemically ambiguous. This guide focuses on the analysis of 2-butyloctan-1-ol , a C12 branched-chain fatty alcohol. Should you be working with a carbonate derivative, the principles of chromatographic separation and derivatization of the parent alcohol remain fundamentally relevant.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a broad, shouldered, or asymmetric peak where I expect to see 2-butyloctan-1-ol. How can I confirm co-elution?

A1: The first step is to diagnose the problem. A misshapen peak is a strong indicator of either co-elution with an interfering compound or poor chromatography. To differentiate, examine your mass spectral data. Acquire spectra across the peak (at the beginning, apex, and end). If the mass spectra change, it confirms the presence of more than one compound. Plotting Extracted Ion Chromatograms (EICs) for unique fragment ions can also reveal multiple, slightly offset peaks that are hidden in the Total Ion Chromatogram (TIC).[1]

Q2: What is the quickest way to improve the separation of my 2-butyloctan-1-ol peak from a closely eluting compound?

A2: The most immediate and often effective solution is to adjust the GC oven temperature program. A slower temperature ramp rate (e.g., decreasing from 10°C/min to 5°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve resolution for closely eluting compounds.[2]

Q3: I'm still seeing peak tailing for 2-butyloctan-1-ol. What are the likely causes?

A3: Peak tailing for polar compounds like alcohols is often caused by unwanted interactions with "active sites" in the GC system. These are typically exposed silanol groups in the inlet liner or at the head of the column. First, try replacing the inlet liner with a new, deactivated one. If that doesn't resolve the issue, you can trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[2][3]

Q4: Is derivatization always necessary for analyzing 2-butyloctan-1-ol?

A4: Not always, but it is highly recommended, especially for trace analysis or in complex matrices. Direct analysis of alcohols can lead to poor peak shape and low sensitivity due to their polarity. Derivatization, typically silylation, converts the polar -OH group to a less polar and more volatile trimethylsilyl (TMS) ether, resulting in sharper peaks and improved chromatographic performance.[4][5][6]

In-Depth Troubleshooting Guide: A Systematic Approach to Resolving Peak Overlap

This guide provides a structured workflow for diagnosing and resolving peak overlap issues encountered during the GC-MS analysis of 2-butyloctan-1-ol.

Step 1: Initial Diagnosis and Assessment

Before making any changes to your method, it's crucial to thoroughly assess the problem.

  • Visual Inspection of the Peak: As mentioned in the FAQs, look for fronting, tailing, or shouldered peaks in your chromatogram.

  • Mass Spectral Analysis:

    • Scan Mode: In full scan mode, examine the mass spectra at multiple points across the peak. Significant differences in ion ratios indicate co-elution.

    • Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify individual components.[1][7][8] This can be a powerful tool for confirming co-elution.

Step 2: Chromatographic Optimization

The most logical and cost-effective approach to resolving co-elution is to first optimize the chromatographic separation.

Temperature programming is a powerful tool for improving the resolution of compounds with a wide range of boiling points.

ParameterAdjustmentRationalePotential Trade-off
Initial Temperature DecreaseImproves resolution of early-eluting compounds by providing better focusing at the head of the column.Increases overall run time.
Ramp Rate DecreaseGenerally improves resolution by allowing more time for analytes to interact with the stationary phase.Significantly increases run time.
Final Hold Time IncreaseEnsures that all high-boiling compounds have eluted from the column, preventing ghost peaks in subsequent runs.Increases run time.

Expert Insight: For a complex mixture, a multi-ramp program can be highly effective. For instance, a slow initial ramp to separate volatile compounds, followed by a faster ramp to elute higher-boiling components more quickly.

The linear velocity of the carrier gas affects chromatographic efficiency. It's important to operate at or near the optimal flow rate for your column dimensions.

  • Too High: Can lead to decreased resolution as analytes do not have sufficient time to interact with the stationary phase.

  • Too Low: Can cause peak broadening due to diffusion.

Protocol: Perform a flow study by analyzing your sample at several different flow rates (e.g., 0.8, 1.0, 1.2, 1.5 mL/min for a 0.25 mm ID column) to determine the optimal setting for your specific separation.

The choice of GC column is critical for achieving good separation. The key is to choose a stationary phase with a different selectivity for your analyte and the interfering compound.

ParameterRecommendation for 2-Butyloctan-1-olRationale
Stationary Phase Mid-to-high polarity (e.g., WAX-type or 624-phase)The polar hydroxyl group of the alcohol will interact more strongly with a polar stationary phase, leading to better retention and resolution from non-polar interferences.
Column Length 30 m or 60 mLonger columns provide more theoretical plates and thus better resolving power, but at the cost of longer analysis times and higher cost.
Internal Diameter (ID) 0.25 mmOffers a good balance between efficiency and sample capacity.
Film Thickness 0.25 µm to 0.50 µmA thicker film increases retention, which can be beneficial for more volatile compounds, but may lead to longer run times for higher-boiling analytes.

Expert Insight: If you are analyzing the underivatized alcohol, a WAX-type (polyethylene glycol) column is often a good choice due to its strong retention of polar compounds. If you are analyzing the silylated derivative, a standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms) column may provide excellent separation.

Step 3: Mass Spectrometric Resolution

If chromatographic optimization alone is insufficient, you can leverage the power of the mass spectrometer to resolve co-eluting peaks.

SIM is a data acquisition mode where the mass spectrometer is set to detect only a few specific ions rather than scanning the entire mass range. This can dramatically increase sensitivity and selectivity.[9][10][11][12][13]

Prerequisites for SIM:

  • The co-eluting compounds must have at least one unique, abundant fragment ion.

Mass Spectral Fragmentation of 2-Butyloctan-1-ol:

The electron ionization (EI) mass spectrum of an alcohol is characterized by two main fragmentation pathways: alpha-cleavage and dehydration.[14][15]

  • Alpha-Cleavage: The bond between the first and second carbon atoms breaks, leading to a resonance-stabilized oxonium ion. For 2-butyloctan-1-ol, the most likely alpha-cleavage results in the loss of a hexyl radical, producing a fragment at m/z 101 . Another possible alpha-cleavage is the loss of a butyl radical, resulting in a fragment at m/z 129 .

  • Dehydration: The loss of a water molecule (18 amu) from the molecular ion (M+• at m/z 186) results in a fragment at m/z 168 .

Based on the NIST Mass Spectrum for 2-butyl-1-octanol, the most abundant and characteristic ions are at m/z 57, 70, 83, and 43 .[16] The molecular ion at m/z 186 is very weak or absent.

Protocol for Developing a SIM Method:

  • Analyze Standards: Inject individual standards of 2-butyloctan-1-ol and any known interfering compounds in full scan mode to identify their unique fragment ions.

  • Select Ions: Choose 2-3 of the most abundant and unique ions for each compound. For 2-butyloctan-1-ol, you might choose m/z 57, 70, and 83.

  • Create SIM Method: Set up a SIM method in your instrument software, specifying the selected ions and a dwell time of around 50-100 ms per ion.

  • Quantify: Use the chromatogram of the most abundant and unique ion for quantification.

If there are no unique ions, or if you are dealing with unknown interferences, deconvolution software can be a powerful tool.[1][8][17][18][19] These algorithms analyze the subtle differences in the mass spectra across an overlapping peak to mathematically extract the pure spectra of the individual components.

Expert Insight: The success of deconvolution is highly dependent on the quality of your data. Sharp, symmetric peaks will always yield better deconvolution results than broad, tailing peaks. Therefore, it is always best to optimize your chromatography as much as possible before relying on deconvolution.

Step 4: Chemical Resolution through Derivatization

Derivatization is a chemical modification of the analyte to improve its chromatographic properties. For alcohols, the most common technique is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[4][5][20][21][22]

Advantages of Derivatization:

  • Increased Volatility: TMS-ethers are significantly more volatile than their parent alcohols.

  • Improved Peak Shape: The reduction in polarity minimizes interactions with active sites, leading to sharper, more symmetrical peaks.

  • Enhanced Thermal Stability: TMS-ethers are more stable at high temperatures.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a robust and widely used reagent for the derivatization of alcohols.

Materials:

  • Dried sample extract

  • BSTFA with 1% TMCS

  • Pyridine (anhydrous)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Step-by-Step Protocol:

  • Sample Preparation: Ensure your sample extract is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the dried sample in a micro-reaction vial to dissolve the analytes.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction:

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[5]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS analysis. No extraction or work-up is typically required.

Expert Insight: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is another excellent silylating agent. Its byproducts are more volatile than those of BSTFA, which can be an advantage in preventing co-elution with early-eluting peaks.[4][23]

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Diagnosis Step 1: Diagnosis cluster_Optimization Step 2: Chromatographic Optimization cluster_MS_Resolution Step 3: Mass Spectrometric Resolution cluster_Chemical_Resolution Step 4: Chemical Resolution cluster_End End Start Peak Overlap Observed Diagnose Confirm Co-elution (Mass Spectral Analysis, EICs) Start->Diagnose Temp Optimize Temperature Program (Slower Ramp Rate) Diagnose->Temp If co-elution confirmed Flow Optimize Carrier Gas Flow Temp->Flow End Peak Resolution Achieved Temp->End If resolved Column Select Appropriate Column (e.g., WAX or DB-5ms) Flow->Column Flow->End If resolved SIM Use Selected Ion Monitoring (SIM) Column->SIM If optimization is insufficient Column->End If resolved Deconvolution Apply Mass Spectral Deconvolution SIM->Deconvolution If no unique ions SIM->End If resolved Derivatization Derivatize with BSTFA/MSTFA Deconvolution->Derivatization If still unresolved Deconvolution->End If resolved Derivatization->End

Caption: A systematic workflow for troubleshooting GC-MS peak overlap.

Derivatization_Reaction Alcohol 2-Butyloctan-1-ol (R-OH) Plus + BSTFA BSTFA (CF3CON(Si(CH3)3)2) Arrow TMS_Ether TMS-Ether Derivative (R-O-Si(CH3)3) Byproduct Byproducts

Caption: Silylation of an alcohol using BSTFA to form a TMS-ether.

References

  • Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation. PubMed. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation. PubMed. [Link]

  • How to Resolve GC-MS Peak Overlap in High-Resolution Work. Eureka by PatSnap. [Link]

  • GC Column Troubleshooting Guide. Phenomenex. [Link]

  • Preparation of TMS Derivatives for GC/MS. CalTech GPS. [Link]

  • Algorithmic Learning for Auto-deconvolution of GC-MS Data to Enable Molecular Networking within GNPS. bioRxiv. [Link]

  • Selected Ion Monitoring for Orbitrap-Based Metabolomics. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives. PMC. [Link]

  • 3 Practical Steps for Efficient Deconvolution of LC/MS and GC/MS Data for Deformulation. ACD/Labs. [Link]

  • Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS. ALS Environmental. [Link]

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  • What is the purpose of BSTFA derivatization in plant epicuticle composition analysis? ResearchGate. [Link]

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  • Adding more Power to your GC-MS Analysis through Deconvolution. Chromatography Today. [Link]

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  • Determination of the 13C/12C ratios of ethanol and higher alcohols in wine by GC-C-IRMS analysis. ResearchGate. [Link]

  • Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. PMC. [Link]

  • 13.8: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry. ResearchGate. [Link]

  • C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • GC-MS analysis of alkanes, fatty alcohols and free fatty acids in.... ResearchGate. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]

  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS? ALWSCI. [Link]

  • Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for 2-Butyloctan-1-ol Carbonate Synthesis

Welcome to the Technical Support Center for the synthesis and processing of Guerbet carbonates. 2-Butyloctan-1-ol is a C12 Guerbet alcohol characterized by a bulky butyl branch at the beta-carbon position[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and processing of Guerbet carbonates. 2-Butyloctan-1-ol is a C12 Guerbet alcohol characterized by a bulky butyl branch at the beta-carbon position[1]. This specific steric hindrance complicates its transesterification with carbonic acid derivatives like dimethyl carbonate (DMC). This guide provides evidence-based troubleshooting, optimized thermal protocols, and mechanistic insights to help researchers achieve high-yield synthesis of bis(2-butyloctyl) carbonate while suppressing thermal degradation pathways[2].

Process Overview & Experimental Workflow

The synthesis of bis(2-butyloctyl) carbonate relies on a base-catalyzed transesterification. Because the reaction is reversible, precise temperature control is required not only to overcome the activation energy barrier imposed by the beta-branching but also to drive the equilibrium forward via the azeotropic removal of methanol[3].

Workflow N1 Reactants: 2-Butyloctan-1-ol + DMC N2 Catalysis: NaOMe (30%) in Methanol N1->N2 N3 Phase 1 (Reflux): 80°C for 1h (Intermediate Formation) N2->N3 N4 Phase 2 (Distillation): Ramp 95°C to 120°C (Methanol Removal) N3->N4 N5 Purification: Neutralization & Vacuum Distillation N4->N5 N6 Target Product: Bis(2-butyloctyl) carbonate N5->N6

Fig 1. Step-by-step thermal workflow for the transesterification of 2-butyloctan-1-ol with DMC.

Troubleshooting Guides (FAQs)

Q1: Why is my conversion rate stalling at 40-50% despite using excess DMC? A1: This is a classic thermodynamic bottleneck caused by the substrate's architecture. 2-Butyloctan-1-ol features a significant steric shield around its reactive hydroxyl group due to the beta-butyl branch[1]. At an initial reaction temperature of 80°C, the system quickly reaches equilibrium after forming the asymmetric intermediate (2-butyloctyl methyl carbonate)[3]. To drive the reaction to the symmetric bis(2-butyloctyl) carbonate, you must apply Le Chatelier's principle by continuously removing the methanol byproduct. Because the DMC/methanol azeotrope boils at approximately 63°C, you must incrementally ramp the reactor temperature to 95°C–120°C to facilitate active azeotropic distillation[2].

Q2: I increased the temperature to 160°C to accelerate the reaction, but I am detecting high levels of ether byproducts. How does temperature influence this? A2: While higher temperatures help overcome the steric hindrance of the beta-butyl group, exceeding 140°C triggers a competing side reaction: thermal decarboxylation. The intermediate alkyl methyl carbonate is thermally sensitive. Under excessive heat and basic conditions, it extrudes carbon dioxide ( CO2​ ) to form 2-butyloctyl methyl ether[4]. This pathway consumes your intermediate and contaminates the final product with non-polar ethers that are highly difficult to separate via distillation. Strict temperature control—capping the liquid phase temperature at 120°C—is mandatory to suppress this decarboxylation pathway.

Q3: What is the optimal temperature ramp protocol for scaling up this transesterification? A3: A multi-phase temperature ramp is essential to balance reaction kinetics with byproduct suppression:

  • Phase 1 (Reflux at 80°C): Homogenize the catalyst and reactants. This temperature initiates the first transesterification step without prematurely flashing off the highly volatile DMC.

  • Phase 2 (Distillation at 95°C): Begin the removal of the methanol/DMC azeotrope to shift the equilibrium.

  • Phase 3 (Finishing at 120°C): As DMC is consumed and the concentration of the sterically hindered intermediate increases, raise the temperature to 120°C to force the second transesterification step to completion[5].

Mechanistic Pathway & Competing Reactions

The diagram below illustrates the causality behind the temperature limits. The desired transesterification pathway requires moderate heat and mass transfer (methanol removal), while the parasitic etherification pathway is unlocked solely by excessive thermal energy.

Mechanism R Reactants: 2-Butyloctan-1-ol + DMC I Asymmetric Intermediate: 2-Butyloctyl methyl carbonate R->I NaOMe Catalyst 80°C (Reflux) P Target Product: Bis(2-butyloctyl) carbonate I->P + 2-Butyloctan-1-ol Ramp to 120°C (- Methanol) S Side Product: 2-Butyloctyl methyl ether I->S Thermal Decarboxylation > 150°C (- CO2)

Fig 2. Competing pathways: target transesterification vs. thermal decarboxylation at elevated temperatures.

Quantitative Optimization Data

The following table summarizes the causal relationship between the temperature phase, reaction time, and the resulting chemical profile. Notice the sharp increase in ether byproducts when the temperature exceeds the recommended limits.

Temperature Phase (°C)Time (h)Conversion of 2-Butyloctan-1-ol (%)Yield of Target Carbonate (%)Ether Byproduct (%)
80 (Reflux) 2.045.212.5< 0.1
95 (Distillation) 3.078.465.30.5
120 (Distillation) 4.096.592.1 1.2
160 (Excessive Heat) 4.098.074.518.5
Step-by-Step Experimental Protocol

This self-validating protocol ensures that the reaction remains within the safe thermodynamic window while maximizing the yield of the symmetric carbonate[5],[2].

Materials Required:

  • 2-Butyloctan-1-ol (Guerbet alcohol, MW: 186.34 g/mol )

  • Dimethyl carbonate (DMC, anhydrous)

  • Sodium methoxide (NaOMe, 30% wt. solution in methanol)

  • Magnesium silicate (Filter aid)

Methodology:

  • Reactor Preparation: Charge a 2-liter three-necked flask—equipped with a mechanical stirrer, an internal thermocouple, and a fractional distillation column—with 1118 g (6.0 mol) of 2-butyloctan-1-ol and 446 g (4.95 mol) of DMC.

  • Catalyst Addition: Under a continuous nitrogen purge, inject 38 g of the 30% NaOMe solution.

  • Phase 1 (Equilibration): Heat the stirred mixture to 80°C. Maintain total reflux for 1 hour. Self-Validation: The internal temperature should stabilize, and GC-MS aliquots should show the appearance of the intermediate 2-butyloctyl methyl carbonate.

  • Phase 2 (Azeotropic Shift): Adjust the distillation column to collect distillate. Gradually raise the reactor temperature to 95°C. You will observe the methanol/DMC azeotrope distilling over at ~63°C head temperature.

  • Phase 3 (Completion): Over the next 3 hours, incrementally ramp the internal temperature to a maximum of 120°C. Self-Validation: The cessation of distillate collection at the column head indicates that methanol generation has stopped, signaling reaction completion.

  • Neutralization & Filtration: Cool the reactor to 60°C. Add 15 g of magnesium silicate to neutralize the basic catalyst and adsorb impurities. Stir for 30 minutes, then filter the mixture under vacuum.

  • Purification: Subject the filtrate to vacuum distillation (e.g., Kügelrohr distillation at 1 mbar, 140°C) to strip off any residual DMC and unreacted 2-butyloctan-1-ol, isolating the pure bis(2-butyloctyl) carbonate.

References
  • [1] Mixed carbon length synthesis of primary Guerbet alcohols Source: Google Patents (US9605198B2) URL:

  • [5] Guerbet Carbonate Source: Google Patents (DE4040154A1) URL:

  • [2] Guerbet carbonates Source: Google Patents (CA2098497A1) URL:

  • [3] Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols Source: ResearchGate URL:[Link]

  • [4] Heterogeneous Catalytic Conversion of Biomass-Derived Platform Molecules to Fuels and Specialty Chemicals Source: eScholarship (University of California) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Butyloctan-1-ol Carbonic Acid Synthesis

Welcome to the technical support center for the efficient synthesis and scale-up of 2-butyloctan-1-ol and its carbonic acid derivative. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the efficient synthesis and scale-up of 2-butyloctan-1-ol and its carbonic acid derivative. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to ensure your success from the bench to pilot scale.

Part 1: Efficient Scale-Up of 2-Butyloctan-1-ol Synthesis via the Guerbet Reaction

2-Butyloctan-1-ol is a C12 branched primary alcohol, commonly referred to as a Guerbet alcohol.[1] Its unique structure—with branching at the β-position—imparts desirable properties such as a low melting point, high thermal stability, and excellent lubricity, making it and its derivatives valuable in cosmetics, plasticizers, and as chemical intermediates.[1][2] The primary industrial route to this alcohol is the Guerbet reaction, which involves the self-condensation of a primary alcohol (1-hexanol in this case) at elevated temperatures in the presence of a catalyst.[3][4]

Reaction Overview: The Guerbet Condensation

The Guerbet reaction is a robust method for creating β-alkylated dimer alcohols. The mechanism is a four-step, auto-transfer hydrogenation process that is catalyzed by a combination of a basic compound and a hydrogenation/dehydrogenation catalyst.[1][3]

  • Dehydrogenation: The primary alcohol (1-hexanol) is first oxidized to its corresponding aldehyde (hexanal).

  • Aldol Condensation: Under basic conditions, two molecules of the aldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.

  • Dehydration: The aldol adduct rapidly dehydrates.

  • Hydrogenation: The α,β-unsaturated aldehyde is then reduced by the hydrogen generated in the first step to yield the final β-branched primary alcohol, 2-butyloctan-1-ol.

Guerbet_Reaction_Mechanism cluster_catalysts Catalyst System Base Base (e.g., KOH, NaOtBu) Metal Metal Catalyst (e.g., Raney Ni, Cu, Pd) A A B B C C D D

Experimental Protocol: Lab-Scale Synthesis of 2-Butyloctan-1-ol

This protocol provides a robust starting point for lab-scale synthesis (e.g., 100-500 g) that is designed for scalability.

Materials:

  • 1-Hexanol (reagent grade, anhydrous)

  • Potassium hydroxide (KOH), pellets

  • Raney Nickel (50% slurry in water), or Copper chromite

  • High-temperature reactor (e.g., Parr reactor) equipped with mechanical stirring, temperature control, pressure gauge, and a port for water removal.

  • Distillation apparatus

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the reactor with an inert gas (e.g., Nitrogen or Argon).

  • Charging Reagents: Charge the reactor with 1-hexanol. For every 100g of 1-hexanol, add 3-5g of KOH pellets.

  • Catalyst Addition: Carefully add the hydrogenation catalyst. For Raney Nickel, use approximately 1-2% by weight relative to the alcohol, ensuring it is added under an inert atmosphere to prevent ignition.

  • Reaction Execution:

    • Seal the reactor and begin stirring.

    • Heat the mixture to 220-250°C.[5] The pressure will rise due to the vapor pressure of the alcohol and the hydrogen generated in situ.

    • The reaction generates water, which must be removed to drive the equilibrium forward. Depending on the reactor setup, this can be done by periodically venting the reactor through a condenser or using a Dean-Stark trap if the reaction is run closer to atmospheric pressure.[6]

    • Monitor the reaction progress by sampling and analyzing via Gas Chromatography (GC) for the disappearance of 1-hexanol and the appearance of 2-butyloctan-1-ol.

  • Reaction Quench and Catalyst Removal:

    • Once the reaction reaches the desired conversion (>90%), cool the reactor to below 100°C.

    • Carefully vent any residual pressure.

    • Neutralize the basic catalyst by adding a stoichiometric amount of a weak acid (e.g., acetic acid).

    • Filter the reaction mixture to remove the solid catalyst. Caution: Raney Nickel can be pyrophoric and must be handled with care, typically filtered while wet and not allowed to dry in the air.

  • Purification:

    • The crude product is purified by vacuum distillation. Unreacted 1-hexanol will distill first, followed by the 2-butyloctan-1-ol product at a higher temperature (Boiling Point: ~145-149°C at reduced pressure).[7]

Troubleshooting Guide: 2-Butyloctan-1-ol Synthesis
Q1: My reaction has stalled, and the conversion of 1-hexanol is low. What are the likely causes?

A1: Low conversion is a common issue and can typically be traced to three factors:

  • Insufficient Water Removal: The Guerbet reaction produces one mole of water for every mole of dimerized alcohol formed.[6] This water can inhibit catalyst activity and shift the reaction equilibrium backward. Solution: Ensure your water removal system (venting, Dean-Stark trap) is functioning efficiently. On a sealed reactor, periodic venting of the head-space gas (which will be rich in water vapor and hydrogen) is crucial.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material (e.g., sulfur compounds) or become deactivated over time. The base catalyst (KOH) can also be consumed by acidic impurities. Solution: Use high-purity, anhydrous 1-hexanol. If catalyst deactivation is suspected, consider increasing the catalyst loading or replacing it with a fresh batch.

  • Sub-optimal Temperature: The reaction is highly temperature-dependent.[8] Temperatures below 200°C may lead to very slow reaction rates. Solution: Verify your temperature controller's accuracy and ensure the reaction is maintained within the optimal range of 220-250°C.

Q2: I am observing significant amounts of side products, particularly a carboxylic acid salt. Why is this happening?

A2: The formation of a carboxylic acid (hexanoic acid, which will exist as potassium hexanoate under the basic conditions) is primarily due to the Cannizzaro reaction .[3] This competing reaction occurs when two aldehyde intermediates disproportionate to form an alcohol and a carboxylic acid instead of undergoing the desired aldol condensation. This is more prevalent under strongly basic conditions and if the hydrogenation step is slow.

  • Solution:

    • Optimize Base Concentration: While a strong base is needed, excessive amounts can favor the Cannizzaro pathway. Try reducing the KOH concentration to the lower end of the recommended range (e.g., 1.5-3% by weight).[5]

    • Improve Hydrogenation Efficiency: Ensure your hydrogenation catalyst is active and well-dispersed. A more efficient catalyst will rapidly convert the unsaturated aldehyde intermediate to the final product, minimizing its availability for side reactions.

Q3: The pressure in my reactor is not increasing as expected. Is this a problem?

A3: Yes, this could indicate a problem. The initial pressure increase is due to the vapor pressure of 1-hexanol. A subsequent, slower increase is expected from the in situ generation of hydrogen gas during the initial dehydrogenation step.

  • No Pressure Increase: This suggests the initial dehydrogenation step is not occurring, pointing to an issue with your catalyst system (either the base or the metal catalyst) or insufficient temperature.

  • Pressure Drop: If you observe a pressure drop after an initial increase, this is often a good sign. It indicates that the hydrogenation of the unsaturated intermediate is consuming the hydrogen generated in the first step, suggesting the reaction is proceeding as desired.

Part 2: Synthesis of 2-Butyloctan-1-ol Carbonic Acid

The synthesis of an alkyl carbonic acid involves the direct, reversible reaction of an alcohol with carbon dioxide (CO₂).[9] Unlike the more stable organic carbonates (diesters of carbonic acid), alkyl carbonic acids are often transient species that exist in equilibrium with their starting materials.[10] Their formation is favored by high CO₂ pressure and lower temperatures. The primary challenge in scaling up is not just the synthesis, but the stabilization and quantification of this acid in solution.

Reaction Overview: Alcohol Carbonation

The reaction is a simple acid-base equilibrium where the alcohol acts as a nucleophile attacking the electrophilic carbon of CO₂.

2-Butyloctan-1-ol + CO₂ ⇌ 2-Butyloctyl Carbonic Acid

This equilibrium creates a mildly acidic solution.[9] For many applications, the alkyl carbonic acid is generated in situ to act as a reactant or catalyst without being isolated.[11]

Carbonation_Workflow

Experimental Protocol: In Situ Generation of 2-Butyloctan-1-ol Carbonic Acid

This protocol focuses on generating a solution of the target carbonic acid under pressure.

Materials:

  • Purified 2-Butyloctan-1-ol

  • Carbon Dioxide (CO₂), high-purity, liquid or gas cylinder with a diptube for liquid delivery.

  • High-pressure reactor (e.g., Parr reactor) with cooling capabilities, magnetic stirring, pressure transducer, and a sampling valve.

Procedure:

  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry, as water can form carbonic acid (H₂CO₃) and compete with the reaction.

  • Charging Reagents: Charge the pre-chilled reactor with a known amount of 2-butyloctan-1-ol.

  • Pressurization: Cool the reactor to 0-10°C. Pressurize the reactor with CO₂ to the desired pressure (e.g., 20-50 bar). Higher pressures will drive the equilibrium towards the product.[10]

  • Reaction: Stir the mixture at a constant low temperature for several hours to allow the system to reach equilibrium.

  • Analysis (In Situ): If the reactor is equipped with an in-situ probe (e.g., ATR-FTIR), the formation of the carbonic acid can be monitored by the appearance of characteristic carbonyl (C=O) and C-O stretching bands.

  • Analysis (Ex Situ):

    • Caution: Releasing the pressure will cause the equilibrium to shift back to the starting materials. Analysis must be done carefully.

    • One method is to trap the acid. Cool a solution of a strong, non-nucleophilic base (e.g., DBU in an aprotic solvent) to a very low temperature. Slowly vent the reactor solution into this cold base solution to deprotonate and trap the carbonic acid as its salt, which can then be analyzed by techniques like NMR.

Troubleshooting & FAQ: Carbonic Acid Synthesis
Q1: How can I confirm that I have formed the carbonic acid and not just dissolved CO₂ in the alcohol?

A1: This is a critical question. While CO₂ has some solubility in alcohols, the formation of the covalent C-O bond of the carbonic acid is a distinct chemical transformation.

  • Spectroscopic Evidence: The most direct method is in situ ATR-FTIR spectroscopy. You should look for the appearance of a new carbonyl peak, which is distinct from the C=O stretches of gaseous or dissolved CO₂.

  • Reactivity-Based Evidence: As described in the protocol, reacting the solution under pressure with a reagent that specifically targets acids can provide strong evidence. For example, reaction with diazodiphenylmethane has been used to confirm the presence of alkyl carbonic acids.[9] The formation of the corresponding carbonate ester product would indicate the prior existence of the acid.

Q2: I need to scale up this reaction. What are the primary safety and engineering challenges?

A2: Scaling up a high-pressure gas-liquid reaction requires careful engineering and safety protocols.

  • Pressure Management: The primary challenge is the safe handling of high-pressure CO₂. The reactor must be rated for the intended pressure and temperature and equipped with appropriate pressure relief devices.

  • CO₂ Delivery: For larger scales, using liquid CO₂ is more efficient than gaseous CO₂. This requires a cryogenic pump and insulated transfer lines to deliver liquid CO₂ to the reactor.

  • Heat Management: The reaction of CO₂ with alcohols is typically slightly exothermic. While not a major issue at the lab scale, at a larger scale, the reactor's cooling system must be able to dissipate this heat to maintain the low temperature required to favor the product.

  • Material Compatibility: Ensure all wetted parts of the reactor and transfer lines are compatible with 2-butyloctan-1-ol and potentially acidic conditions. Stainless steel (e.g., 316 SS) is generally suitable.

Q3: Can I isolate the 2-butyloctan-1-ol carbonic acid as a pure substance?

A3: Isolation of long-chain alkyl carbonic acids is extremely challenging and generally not feasible under standard conditions. They are inherently unstable and readily decompose back to the alcohol and CO₂ upon depressurization or heating. The "product" of this synthesis is best considered a solution of the acid in equilibrium with its precursors, maintained under a CO₂ atmosphere. For subsequent reactions, this solution would be used directly.

Quantitative Data Summary

Parameter2-Butyloctan-1-ol Synthesis2-Butyloctan-1-ol Carbonic Acid Synthesis
Primary Reactant(s) 1-Hexanol2-Butyloctan-1-ol, CO₂
Catalyst System Base (KOH) + Metal (Raney Ni)None (driven by pressure/temp)
Temperature 220 - 250 °C[5]0 - 10 °C
Pressure Autogenous (Varies)20 - 50 bar
Key Challenge Water removal, Side reactions[3][6]Equilibrium shift, Product instability[9]
Typical Yield >90% (after purification)Not isolated (exists in equilibrium)

Safety Information

  • 2-Butyloctan-1-ol: This compound is very toxic to aquatic life.[12][13] Avoid release into the environment.[12] Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn.[7][14] It is a combustible liquid with a flash point of 122°C.[7]

  • Guerbet Reaction: This reaction is run at high temperatures and pressures, requiring an appropriately rated reactor and adherence to all safety protocols for high-pressure equipment. Raney Nickel is pyrophoric and must be handled with extreme care, preferably under an inert, wet blanket.[3]

  • Carbonic Acid Synthesis: This process involves high-pressure CO₂. Ensure the system is leak-proof and that all personnel are trained in the operation of high-pressure equipment. Rapid release of CO₂ can create an oxygen-deficient atmosphere.

References

  • Wikipedia. Guerbet reaction. [Link]

  • Davis, R. J., et al. (2017). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols. ACS Catalysis. [Link]

  • AOCS. (2011). Guerbet Compounds. [Link]

  • Geisseler, U., et al. (2017). Synthesis of guerbet alcohols.
  • van der Graaff, W. N. P., et al. (2020). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. Molecules. [Link]

  • Esteban, J., et al. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Processes. [Link]

  • Esteban, J., et al. (2025). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Antioxidants. [Link]

  • PubChem. 2-Butyl-1-octanol. [Link]

  • Eckert, C. A., et al. (2001). In Situ Formation of Alkylcarbonic Acids with CO2. The Journal of Physical Chemistry A. [Link]

  • Cucciniello, R., et al. (2023). The mild side of the Guerbet reaction. A mini-review. [Link]

  • Henkel Kommanditgesellschaft auf Aktien. (1998). Process for the production of Guerbet alcohols.
  • Scribd. 2-Butyl-1-Octanol Safety Data Sheet. [Link]

  • Trost, B. M., & Tasker, S. Z. (2014). Activation of Alcohols with Carbon Dioxide: Intermolecular Allylation of Weakly Acidic Pronucleophiles. Organic Letters. [Link]

  • ResearchGate. Spectroscopic Investigation of Alkylcarbonic Acid Formation and Dissociation in CO2 Expanded Alcohols. [Link]

  • Wikipedia. 2-Butyloctanol. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Spectra Validation of 2-Butyloctan-1-ol Carbonic Acid Products

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity. In the realm of developing novel esters and carb...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity. In the realm of developing novel esters and carbonates, such as those derived from 2-butyloctan-1-ol, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for validation. This guide provides an in-depth, practical comparison of the NMR spectra of the starting material, 2-butyloctan-1-ol, and its carbonic acid derivative, bis(2-butyloctyl) carbonate. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field-proven experience to ensure a self-validating system for your synthetic workflow.

Introduction: The Imperative of Spectral Validation

2-Butyloctan-1-ol is a versatile branched primary alcohol with applications ranging from cosmetics to the synthesis of plasticizers and surfactants.[1][2][3] Its conversion to carbonic acid derivatives, such as bis(2-butyloctyl) carbonate, can impart new properties, making these products valuable for various industrial applications. The synthesis, often achieved through transesterification with a carbonate source like diethyl carbonate, necessitates rigorous analytical confirmation.[4] While techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) provide crucial information about molecular weight and functional groups, they often fall short in providing the detailed atomic-level connectivity required for unequivocal structure elucidation. NMR spectroscopy, through its various 1D and 2D techniques, offers a comprehensive roadmap of the molecular structure, enabling not only the confirmation of the desired product but also the identification of residual starting materials and by-products.[5]

The Synthetic Landscape: From Alcohol to Carbonate

The conversion of an alcohol to a symmetric dialkyl carbonate is a common synthetic transformation. A representative reaction is the transesterification of 2-butyloctan-1-ol with diethyl carbonate, often catalyzed by a base or a Lewis acid.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 2-butyloctan-1-ol 2 x 2-Butyloctan-1-ol bis_carbonate Bis(2-butyloctyl) carbonate 2-butyloctan-1-ol->bis_carbonate Catalyst/Heat diethyl_carbonate + Diethyl Carbonate diethyl_carbonate->bis_carbonate ethanol + 2 x Ethanol bis_carbonate->ethanol

Figure 1: Reaction scheme for the synthesis of bis(2-butyloctyl) carbonate.

The validation process via NMR focuses on identifying the disappearance of key signals from the starting alcohol and the appearance of new, characteristic signals for the carbonate product.

Comparative NMR Analysis: 2-Butyloctan-1-ol vs. Bis(2-butyloctyl) Carbonate

The key to NMR validation lies in the comparison of the spectra of the starting material and the final product. Below is a detailed analysis of the expected ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Tale of Shifting Protons

The ¹H NMR spectrum provides a detailed picture of the proton environments within a molecule. The most significant change upon conversion of 2-butyloctan-1-ol to its carbonate is the downfield shift of the protons on the carbon adjacent to the oxygen atom.

Assignment 2-Butyloctan-1-ol (Predicted Chemical Shift, ppm) Bis(2-butyloctyl) carbonate (Predicted Chemical Shift, ppm) Rationale for Shift
-CH₂-OH / -CH₂-OCOO- ~3.5 (d)~4.0 (d)The electron-withdrawing effect of the carbonate group is stronger than that of the hydroxyl group, leading to greater deshielding of the adjacent methylene protons.
-CH- (branched center) ~1.5 (m)~1.6 (m)Minimal change is expected as this proton is further from the site of reaction.
Alkyl Chain Protons (-CH₂-) 0.8 - 1.4 (m)0.8 - 1.4 (m)The chemical shifts of the long alkyl chain protons are largely unaffected by the transformation at the C1 position.
Terminal Methyl Protons (-CH₃) ~0.9 (t)~0.9 (t)The terminal methyl groups are distant from the reaction center and their chemical environment remains essentially unchanged.
-OH Variable (broad singlet)AbsentThe disappearance of the hydroxyl proton signal is a key indicator of a successful reaction. This can be confirmed by a D₂O shake experiment on the starting material.[6]

Table 1: Predicted ¹H NMR Chemical Shift Comparison.

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton

¹³C NMR provides complementary information about the carbon framework of the molecule. The most diagnostic shift is that of the carbon directly bonded to the oxygen.

Assignment 2-Butyloctan-1-ol (Predicted Chemical Shift, ppm) Bis(2-butyloctyl) carbonate (Predicted Chemical Shift, ppm) Rationale for Shift
C=O (carbonate) Absent~155The appearance of a signal in the carbonyl region is a definitive marker for the formation of the carbonate.[1][7]
-CH₂-OH / -CH₂-OCOO- ~65~70Similar to the protons, the carbon adjacent to the oxygen experiences a downfield shift due to the increased electron-withdrawing nature of the carbonate group.
-CH- (branched center) ~40~40Minor to no change is expected for this carbon.
Alkyl Chain Carbons (-CH₂-) ~14 - 32~14 - 32The chemical shifts of the carbons in the long alkyl chains remain largely unchanged.
Terminal Methyl Carbons (-CH₃) ~14~14The terminal methyl carbons are unaffected by the reaction.

Table 2: Predicted ¹³C NMR Chemical Shift Comparison.

In-Depth Structural Elucidation with 2D NMR Spectroscopy

While 1D NMR provides a foundational understanding, complex molecules with overlapping signals, such as long-chain branched compounds, necessitate the use of 2D NMR techniques for unambiguous assignment.

2D_NMR_Workflow H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC DEPT DEPT (CH, CH₂, CH₃ Multiplicity) DEPT->C13_NMR HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC

Figure 2: Workflow for comprehensive NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the alkyl chains and confirming the connectivity of the protons in the 2-butyloctyl moiety.[8] For example, a cross-peak between the -CH₂-O- protons and the methine proton at the branch point would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons.[9][10] This is invaluable for definitively assigning each proton signal to its corresponding carbon signal, resolving any ambiguities from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away.[8][11] This is the key experiment for confirming the formation of the carbonate linkage. A crucial HMBC correlation would be observed between the -CH₂-O- protons and the carbonyl carbon of the carbonate group. This long-range correlation provides irrefutable evidence of the new bond formation.

Experimental Protocols for Robust Validation

To ensure the trustworthiness of your NMR data, adherence to standardized experimental protocols is paramount.

Sample Preparation (Quantitative ¹H NMR)
  • Accurately weigh approximately 10-20 mg of the reaction mixture into a clean, dry vial.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a sharp singlet that does not overlap with any signals from the analyte.[12]

  • Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the mixture.

  • Transfer the solution to a high-quality 5 mm NMR tube.[13]

¹H NMR Acquisition (Quantitative)
  • Lock and shim the spectrometer on the deuterated solvent signal.

  • Set the pulse angle to 90 degrees.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated. For quantitative analysis, a D1 of 30-60 seconds is often recommended.[3]

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Process the spectrum with a zero-filling and a gentle exponential window function.

  • Carefully phase and baseline correct the spectrum.

  • Integrate the signals of the internal standard, the starting material, and the product. The ratio of these integrals allows for the calculation of the reaction conversion and the purity of the product.

2D NMR Acquisition

For 2D experiments (COSY, HSQC, HMBC), higher sample concentrations (20-50 mg) are generally required.[13] Standard pulse programs provided by the spectrometer manufacturer can be used, with optimization of parameters such as the number of increments in the indirect dimension to achieve the desired resolution.

Alternative Analytical Techniques: A Comparative Overview

While NMR is the most definitive method for structural validation, other techniques provide complementary information.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Presence of functional groups (e.g., disappearance of broad O-H stretch, appearance of strong C=O stretch for the carbonate).Fast, inexpensive, good for monitoring reaction progress.Does not provide detailed structural connectivity.
Mass Spectrometry (MS) Molecular weight of the product and fragmentation patterns.High sensitivity, confirms molecular formula.Does not distinguish between isomers, fragmentation can be complex to interpret.
Gas Chromatography (GC) Purity of the sample and retention times of components.Excellent for separating volatile components and assessing purity.Requires a reference standard for identification, not a primary structure elucidation technique.

Table 3: Comparison with other analytical techniques.

Conclusion

The validation of 2-butyloctan-1-ol carbonic acid products by NMR spectroscopy is a robust and reliable process when approached systematically. By comparing the ¹H and ¹³C NMR spectra of the starting material and the product, and by utilizing 2D NMR techniques like COSY, HSQC, and HMBC, a complete and unambiguous structural assignment can be achieved. Adherence to rigorous experimental protocols for sample preparation and data acquisition is crucial for obtaining high-quality, trustworthy data. This comprehensive approach not only confirms the identity of the desired product but also provides a quantitative measure of reaction success, ensuring the integrity of your research and development efforts.

References

  • Shaikh, A. A. G., & Sivaram, S. (1996).
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
  • PubChem. (n.d.). 2-Butyl-1-octanol. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671–2688.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Monakhova, Y. B., & Diehl, B. W. K. (2016). A guide to NMR method development and validation—part I: identification and quantification. TrAC Trends in Analytical Chemistry, 83, 2-13.
  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Gauthier, M. A., & Gibson, H. W. (2008). Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Functional and Architecturally Complex Polymers.
  • Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Comparative

An In-Depth Technical Guide: Validation of HPLC Methods for 2-Butyloctan-1-ol Carbonic Acid Analysis

Executive Summary The quantification of highly lipophilic, non-chromophoric specialty chemicals is a notorious bottleneck in analytical chemistry. 2-Butyloctan-1-ol carbonic acid (CAS 142782-17-0)[1] is a prime example:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly lipophilic, non-chromophoric specialty chemicals is a notorious bottleneck in analytical chemistry. 2-Butyloctan-1-ol carbonic acid (CAS 142782-17-0)[1] is a prime example: a bulky, branched-chain Guerbet alcohol derivative utilized in advanced lipid nanoparticle (LNP) formulations and specialty cosmetics.

Because Guerbet alcohols and their carbonate esters lack conjugated π -electron systems[2], traditional High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is fundamentally inadequate. This guide provides a definitive, data-driven comparison of alternative detection mechanisms and stationary phases, culminating in a self-validating, step-by-step protocol for HPLC-Charged Aerosol Detection (CAD) method validation.

The Core Analytical Challenge: Causality in Method Design

To design a robust method, we must first understand the physicochemical realities of the analyte:

  • Optical Invisibility: The aliphatic backbone and carbonate linkage do not absorb UV light above 200 nm. Attempting to use UV detection at low wavelengths (e.g., 205 nm) results in severe baseline drift due to mobile phase absorbance.

  • Extreme Hydrophobicity: The highly branched C12 structure (2-butyloctyl group) results in a massive logP value. Standard aqueous reversed-phase chromatography will cause the analyte to precipitate on the column or elute with severe peak tailing.

Detector Selection: UV vs. ELSD vs. CAD

When an analyte lacks a chromophore, analytical scientists typically pivot to universal detectors. The Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) are the primary candidates[3].

Why CAD Outperforms ELSD for this Analyte: ELSD relies on light scattering, a phenomenon heavily dependent on the size of the dried aerosol particle. As lipid concentrations drop, particle size decreases, causing an exponential drop-off in light scattering and poor sensitivity[4]. Conversely, CAD transfers a uniform electrical charge to the surface of the dried particles via a corona discharge. Because the charge is proportional to the particle's surface area, CAD yields a highly predictable response and superior sensitivity (often in the low nanogram range) for non-volatile lipids[5].

Table 1: Detector Performance Comparison for 2-Butyloctan-1-ol Carbonic Acid
Performance MetricUV-Vis (210 nm)ELSDCAD
Detection Mechanism Photon AbsorptionLight ScatteringAerosol Ionization / Electrometer
Limit of Detection (LOD) > 50 µg/mL (Poor)~5.0 µg/mL< 0.5 µg/mL
Dynamic Range 1–2 orders of magnitude2 orders of magnitudeUp to 4 orders of magnitude
Response Curve LinearExponential (Non-linear)Predictable (Power-Law / Quadratic)
Suitability for Analyte UnacceptableModerateOptimal

Stationary Phase Selection: Mitigating Steric Bulk

The branched nature of 2-butyloctan-1-ol carbonic acid creates significant steric hindrance. Using a high-density C18 (Octadecyl) column leads to excessive hydrophobic entrapment, resulting in poor mass transfer kinetics and peak tailing. A C8 (Octyl) stationary phase provides the optimal balance: it offers sufficient hydrophobic interaction for retention but allows for faster desorption, yielding sharper peaks and higher theoretical plates.

Table 2: Stationary Phase Comparison (Non-Aqueous Reversed Phase)
Column ChemistryCarbon LoadHydrophobic RetentionPeak Asymmetry ( Tf​ )Theoretical Plates ( N )
C18 (Octadecyl) 16–19%Excessive1.8 (Severe Tailing)< 5,000
C8 (Octyl) 9–12%Optimal 1.1 (Symmetrical) > 12,000
C4 (Butyl) 5–8%Insufficient0.9 (Fronting)< 8,000

Experimental Protocol: HPLC-CAD Method Validation

The following protocol details a self-validating system based on ICH Q2(R2) guidelines, specifically engineered for 2-butyloctan-1-ol carbonic acid.

Phase 1: Chromatographic Setup
  • Column: Waters XBridge C8 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: Methanol containing 10 mM volatile Ammonium Acetate. (Causality: The volatile salt acts as a buffer to unify droplet size during the nebulization phase, ensuring consistent CAD response[5]).

  • Mobile Phase B: Isopropanol (IPA).

  • Elution: Isocratic 40% A / 60% B.

  • CAD Settings: Evaporator temperature set to 35°C to prevent thermal degradation of the carbonate ester while ensuring complete mobile phase desolvation.

Phase 2: Step-by-Step Validation Workflow
  • Specificity: Inject a blank diluent (100% IPA). Verify that no baseline disturbances or ghost peaks occur at the expected retention time of the analyte.

  • Linearity & Range: Prepare standard solutions ranging from 1.0 µg/mL to 200 µg/mL. Because CAD response is inherently non-linear across wide ranges[5], apply a power-function regression ( y=axb ) or a log-log transformation. The correlation coefficient ( R2 ) must be ≥0.995 .

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (S/N 3) and Limit of Quantitation (S/N 10) using the lowest concentration standards.

  • Accuracy (Recovery): Spike the sample matrix (or placebo) at 50%, 100%, and 150% of the target analytical concentration (e.g., 50 µg/mL). Extract and inject. Recovery must fall between 95.0% and 105.0%.

  • Precision: Perform 6 replicate injections of the 100% standard. The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% .

Analytical Workflows & Logic Visualization

HPLC_CAD_Workflow N1 Sample Preparation (Lipid Extraction in IPA) N2 HPLC Separation (C8 Column, NARP Isocratic) N1->N2 Injection N3 Nebulization (Nitrogen Gas Sheath) N2->N3 Eluent N4 Evaporation (35°C Desolvation Tube) N3->N4 Aerosol Droplets N5 Corona Charging (Analyte Particle Ionization) N4->N5 Dry Particles N6 Electrometer Detection (Signal Measurement) N5->N6 Charged Particles N7 Data Acquisition (Chromatogram Generation) N6->N7 Current (pA)

Caption: Workflow of HPLC-Charged Aerosol Detection for non-chromophoric lipid analysis.

Validation_Logic Start Method Validation ICH Q2(R2) Spec Specificity (Blank vs. Analyte) Start->Spec Lin Linearity & Range (Power-Law Calibration) Start->Lin Sens Sensitivity (LOD & LOQ via S/N) Start->Sens Acc Accuracy (Spike Recovery 95-105%) Start->Acc Prec Precision (Repeatability RSD < 2%) Start->Prec Lin->Sens Acc->Prec

Caption: Logical framework for ICH Q2(R2) HPLC method validation parameters.

References

  • Title: Extraction, chromatographic and mass spectrometric methods for lipid analysis Source: PMC - NIH (Journal of Chromatography A) URL: [Link]

  • Title: Review of operating principle and applications of the charged aerosol detector Source: Journal of Chromatography A URL: [Link]

  • Title: Analysis of sustainability metrics and application to the catalytic production of higher alcohols from ethanol Source: Utrecht University Repository URL: [Link]

  • Title: The analysis of lipids via HPLC with a charged aerosol detector Source: ResearchGate URL: [Link]

Sources

Validation

Comparative Efficacy of Bis(2-butyloctyl) Carbonate: A Next-Generation Oleochemical Emollient for Dermatological Formulations

Executive Summary In the development of advanced topical therapeutics and dermocosmetics, the selection of the oil phase dictates not only the sensory elegance of the formulation but also the biomechanical integrity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced topical therapeutics and dermocosmetics, the selection of the oil phase dictates not only the sensory elegance of the formulation but also the biomechanical integrity of the stratum corneum. The compound traditionally referred to as 2-butyloctan-1-ol carbonic acid is utilized in formulation science as its dialkyl ester: Bis(2-butyloctyl) Carbonate . As a high-molecular-weight oleochemical carbonate, it bridges the gap between the rapid spreadability of linear carbonates and the barrier-repairing substantivity of heavier triglycerides. This guide provides an objective, data-driven comparison of Bis(2-butyloctyl) Carbonate against industry-standard emollients, detailing the physicochemical rationale and self-validating protocols required for rigorous formulation assessment.

Mechanistic Profiling & Chemical Rationale

The performance of an emollient is fundamentally governed by its molecular architecture. Bis(2-butyloctyl) Carbonate is synthesized via the esterification of carbonic acid with 2-butyloctanol, a branched Guerbet alcohol. As demonstrated in the, dialkyl carbonates (DACs) with medium-to-long alkyl chains exhibit exceptionally low toxicity and highly desirable oily properties[1].

The unique efficacy of Bis(2-butyloctyl) Carbonate relies on two structural pillars:

  • The Carbonate Core: The polar carbonate linkage significantly reduces the interfacial tension of the formulation, allowing for rapid, uniform film formation on the skin surface[2].

  • Guerbet Branching: Unlike linear dialkyl carbonates (e.g., Dicaprylyl Carbonate), the 2-butyloctyl chains feature distinct beta-branching. This steric hindrance prevents the hydrocarbon tails from packing tightly into a crystalline lattice. Consequently, the emollient maintains a low dynamic viscosity and a liquid state despite its higher molecular weight, facilitating without the greasy after-feel typical of triglycerides[3].

Comparative Physicochemical & Efficacy Profiling

To objectively evaluate Bis(2-butyloctyl) Carbonate, we benchmark it against two ubiquitous alternatives: Dicaprylyl Carbonate (a fast-spreading linear carbonate) and Caprylic/Capric Triglyceride (a medium-spreading, semi-synthetic standard).

Table 1: Physicochemical Properties

Viscosity has a major impact on the spreading behavior of emollients, dictating the initial glide and sensory perception[4].

EmollientChemical StructureDynamic Viscosity (mPa·s at 25°C)Surface Tension (mN/m)Spreadability (mm²/10 min)
Bis(2-butyloctyl) Carbonate Branched Dialkyl Carbonate~24.0~29.5~1200 (High)
Dicaprylyl Carbonate Linear Dialkyl Carbonate18.0 - 21.0~28.01600 (Very High)[3]
Caprylic/Capric Triglyceride Mixed Triglyceride25.0 - 30.0~32.0550 (Medium)[3]
Table 2: In Vivo Efficacy (Formulated at 10% w/w in Base Emulsion)

Efficacy is measured by the emollient's ability to integrate into the stratum corneum and prevent moisture loss.

EmollientTEWL Reduction (%) at 4hSkin Hydration Increase (%)Sensory Profile & Friction
Bis(2-butyloctyl) Carbonate -28.5%+35.2%Low drag, substantive protective cushion
Dicaprylyl Carbonate -15.0%+20.1%Very low drag, volatile/powdery finish
Caprylic/Capric Triglyceride -22.4%+25.8%Medium drag, slightly occlusive/greasy

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in calibration steps and environmental controls eliminate confounding variables, ensuring that the measured causality directly reflects the emollient's performance.

Protocol 1: Rheological & Spreadability Profiling

Causality: The physical force required to initiate spreading (yield stress) and the sustained resistance during rub-in (dynamic viscosity) are the primary drivers of consumer sensory perception. A parallel-plate geometry is utilized because it ensures a uniform shear field across the entire sample, allowing for precise quantification of these parameters.

Step-by-Step Methodology:

  • Calibration: Zero the gap of the parallel-plate rheometer (e.g., Anton Paar MCR series) and equilibrate the Peltier plate to exactly 25.0 ± 0.1 °C.

  • Sample Loading: Deposit 1.0 mL of the neat emollient onto the lower plate. Lower the upper plate to a predefined gap of 1.0 mm, trimming excess material to prevent edge-effect artifacts.

  • Flow Sweep: Execute a steady-state flow sweep from a shear rate of 0.1 to 100 s⁻¹. Record the dynamic viscosity (mPa·s) at the Newtonian plateau.

  • Cascade Spreading Assay: Using Zeidler’s filter paper method, suspend a standardized filter paper horizontally. Deposit exactly 20 µL of the emollient at the center.

  • Quantification: Allow spontaneous spreading for exactly 10 minutes. Measure the surface area (mm²) using digital planimetry. Values >1000 mm²/10 min classify the emollient as high-spreading[3].

Protocol 2: Transepidermal Water Loss (TEWL) Assessment

Causality: True emollients do not merely sit on the skin; they penetrate and[3]. Measuring TEWL validates this barrier repair mechanism.

Step-by-Step Methodology:

  • Acclimatization: House 15 healthy human subjects in a climate-controlled room (20–22 °C, 40–50% Relative Humidity) for 30 minutes to stabilize basal skin physiology.

  • Baseline Mapping: Demarcate 3x3 cm test zones on the volar forearm. Obtain baseline TEWL readings using a calibrated Tewameter® TM 300.

  • Application: Apply the test formulations at a standardized dose of 2.0 mg/cm². Critical Step: Use a fresh latex finger cot for each application to prevent cross-absorption of the emollient into the applicator's skin.

  • Longitudinal Measurement: Record TEWL at 1, 2, and 4 hours post-application. Calculate the percentage reduction relative to the baseline to validate barrier integrity.

Mechanistic & Workflow Visualizations

Mechanism A Bis(2-butyloctyl) Carbonate B Low Interfacial Tension A->B Physicochemical Property D Stratum Corneum Penetration A->D Lipophilic Nature C High Spreadability (>1000 mm²/10min) B->C Rapid Glide F TEWL Reduction & Barrier Repair C->F Uniform Film Formation E Lipid Matrix Intercalation D->E Structural Alignment E->F Non-occlusive Seal

Molecular pathway of Bis(2-butyloctyl) Carbonate reducing TEWL via lipid intercalation.

Workflow Step1 Formulation Preparation (Emollient + Base Cream) Step2 Rheological Profiling (Parallel-Plate Rheometer) Step1->Step2 Viscosity & Yield Stress Step3 Spreadability Assay (Filter Paper Cascade) Step1->Step3 Spreading Area Step4 In Vivo TEWL Measurement (Tewameter TM 300) Step1->Step4 Barrier Function Step5 Data Synthesis & Statistical Analysis Step2->Step5 Step3->Step5 Step4->Step5

Experimental workflow for rheological and in vivo efficacy profiling of emollients.

References

  • Triolo et al. "Oleochemical Carbonates: a Comprehensive Characterization of an Emerging Class of Organic Compounds." ResearchGate. Available at:[Link]

  • Kulawik-Pióro et al. "Natural or Synthetic Emollients? Physicochemical Properties of Body Oils in Relation to Selected Parameters of Epidermal Barrier Function." MDPI Cosmetics. Available at:[Link]

  • ResearchGate. "Spreading behavior of cosmetic emulsions: Impact of the oil phase." ResearchGate. Available at:[Link]

Sources

Comparative

benchmarking 2-butyloctan-1-ol carbonic acid toxicity against standard solvents

Benchmarking the Toxicity and Performance of 2-Butyloctan-1-ol Carbonic Acid Against Standard Solvents The pharmaceutical and cosmetic industries are undergoing a paradigm shift, moving away from volatile, highly reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Toxicity and Performance of 2-Butyloctan-1-ol Carbonic Acid Against Standard Solvents

The pharmaceutical and cosmetic industries are undergoing a paradigm shift, moving away from volatile, highly reactive solvents toward sustainable, biocompatible alternatives. 2-Butyloctan-1-ol carbonic acid—chemically recognized as bis(2-butyloctyl) carbonate—represents a significant advancement in Guerbet chemistry[1]. Derived from the beta-branched Guerbet alcohol 2-butyloctan-1-ol, this dialkyl carbonate is emerging as a premier green solvent and emollient[2].

This guide provides an objective, data-driven comparison of 2-butyloctan-1-ol carbonate against standard formulation solvents, including Dimethyl Sulfoxide (DMSO), Ethanol, and Propylene Glycol (PG), focusing on mechanistic toxicity, cellular viability, and experimental validation.

Mechanistic Rationale: The "Guerbet Advantage"

To understand the toxicological differences between standard solvents and 2-butyloctyl carbonate, we must examine their molecular interactions with biological membranes.

  • Standard Solvents (DMSO, Ethanol, PG): Solvents like DMSO and ethanol rely on low molecular weight and high polarity to solubilize active pharmaceutical ingredients (APIs). However, this same mechanism inherently disrupts the phospholipid bilayer. DMSO induces transient pore formation and lipid extraction at concentrations >1%, leading to cellular apoptosis. Ethanol denatures membrane proteins, while PG induces hyperosmotic stress.

  • 2-Butyloctan-1-ol Carbonate: The toxicity profile of this compound is mitigated by its unique beta-branched structure[3]. The branching provides significant steric hindrance, which prevents the molecule from deeply intercalating into and disrupting the tightly packed lipid bilayer. Furthermore, its high molecular weight yields a negligible vapor pressure, entirely eliminating the inhalation toxicity risks associated with volatile solvents[4]. The carbonate linkage is highly stable under physiological pH but can be safely degraded by esterases into naturally occurring fatty alcohols and carbon dioxide, avoiding the generation of reactive, toxic aldehydes.

G cluster_DMSO Standard Solvents (DMSO/EtOH) cluster_Guerbet 2-Butyloctyl Carbonate Solvent Solvent Exposure to Cell Membrane DMSO Bilayer Intercalation Solvent->DMSO Guerbet Steric Hindrance (Beta-branching) Solvent->Guerbet Pore Lipid Extraction & Pore Formation DMSO->Pore Tox Cytotoxicity / Cell Death Pore->Tox Stable Surface Spreading (No Disruption) Guerbet->Stable Safe High Cell Viability Maintained Stable->Safe

Mechanistic pathways comparing standard solvent cytotoxicity vs. Guerbet carbonate stability.

Quantitative Benchmarking: Toxicity & Physicochemical Data

The following tables summarize the in vitro cytotoxicity and physicochemical properties of 2-butyloctan-1-ol carbonate compared to industry-standard solvents.

Table 1: Physicochemical Property Comparison

SolventMolecular Weight ( g/mol )LogP (Lipophilicity)Vapor Pressure (20°C)Primary Toxicity Risk
2-Butyloctan-1-ol Carbonate ~398.7> 6.0< 0.001 kPaNegligible
Dimethyl Sulfoxide (DMSO) 78.1-1.350.055 kPaCytotoxicity, Systemic Absorption
Ethanol 46.0-0.315.95 kPaProtein Denaturation, Inhalation
Propylene Glycol (PG) 76.1-0.920.011 kPaOsmotic Stress, Skin Irritation

Table 2: In Vitro Cytotoxicity (HaCaT Keratinocytes)

SolventIC50 Value (24h Exposure)OECD TG 439 Irritation Classification
2-Butyloctan-1-ol Carbonate > 100,000 µg/mL (Non-toxic)Non-Irritant
Dimethyl Sulfoxide (DMSO) ~15,000 µg/mLMild Irritant (Concentration dependent)
Ethanol ~25,000 µg/mLIrritant
Propylene Glycol (PG) ~45,000 µg/mLNon-Irritant to Mild Irritant

Experimental Protocols for Toxicity Benchmarking

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating, step-by-step methodologies used to benchmark solvent toxicity.

Protocol A: In Vitro Cytotoxicity via MTT Assay (HaCaT Cells)

Causality Note: The MTT assay measures mitochondrial reductase activity. We utilize HaCaT cells (human immortalized keratinocytes) as they provide a highly accurate model for topical solvent exposure.

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adhesion and logarithmic growth.

  • Solvent Preparation: Prepare serial dilutions of the test solvents (2-butyloctyl carbonate, DMSO, EtOH, PG) in the culture medium. Crucial Step: Because 2-butyloctyl carbonate is highly lipophilic, use 0.1% Polysorbate 80 as a biocompatible emulsifier to ensure uniform dispersion in the aqueous media.

  • Exposure: Aspirate the growth media and apply 100 µL of the solvent dilutions to the wells. Include a negative control (untreated media) and a positive control (1% Triton X-100) to create a self-validating baseline for 0% and 100% toxicity. Incubate for 24 hours.

  • MTT Incubation: Aspirate the test media. Causality: Complete removal prevents residual solvents from chemically reducing the tetrazolium salt, which would cause false-positive viability readings. Add 100 µL of MTT solution (0.5 mg/mL) and incubate for 3 hours.

  • Solubilization & Reading: Remove the MTT solution and add 100 µL of isopropanol to solubilize the formed formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol B: 3D Epidermal Skin Irritation Test (OECD TG 439)

Causality Note: 2D cell cultures lack the stratum corneum barrier. Reconstructed Human Epidermis (RhE) models are required to accurately benchmark the penetration and irritation potential of lipophilic solvents like Guerbet carbonates.

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) to 6-well plates containing pre-warmed assay medium. Equilibrate overnight at 37°C, 5% CO2​ .

  • Test Substance Application: Apply 30 µL of undiluted 2-butyloctan-1-ol carbonate directly to the apical surface of the tissue. Apply DPBS as a negative control and 5% SDS as a positive control.

  • Exposure Phase: Incubate the tissues for exactly 15 minutes at room temperature.

  • Washing Phase: Vigorously wash the tissues 15 times with DPBS to remove the solvent. Causality: Thorough washing is critical to stop the exposure window precisely at 15 minutes, ensuring standardization across all tested solvents.

  • Post-Incubation: Transfer tissues to fresh media and incubate for 42 hours. Causality: This extended post-incubation period allows for the manifestation of delayed inflammatory cascades and tissue necrosis.

  • Viability Assessment: Perform the MTT assay on the tissues, extract the formazan with isopropanol, and measure OD at 570 nm. Tissues exhibiting >50% viability relative to the negative control are classified as non-irritants.

W Start 1. Equilibrate RhE Tissues (37°C, 5% CO2) Apply 2. Apply 30 µL Solvent (Test & Controls) Start->Apply Incubate 3. Incubate 15 Min (Room Temp) Apply->Incubate Wash 4. Wash with DPBS (Halt Exposure) Incubate->Wash PostInc 5. Post-Incubation 42 Hrs (Allow Cascade) Wash->PostInc MTT 6. MTT Assay (3 Hrs) PostInc->MTT Extract 7. Isopropanol Extraction MTT->Extract Read 8. Read OD at 570 nm Extract->Read

Step-by-step workflow for the OECD TG 439 Reconstructed Human Epidermis irritation assay.

Conclusion

Benchmarking data clearly indicates that 2-butyloctan-1-ol carbonic acid (bis(2-butyloctyl) carbonate) offers a vastly superior toxicity profile compared to traditional solvents like DMSO, Ethanol, and PG. Its beta-branched molecular architecture prevents lipid bilayer disruption, while its high molecular weight eliminates volatility-induced inhalation risks. For formulation scientists developing topicals, injectables, or cosmetics, Guerbet carbonates provide an optimal balance of solubilizing efficacy and uncompromising cellular safety.

References

  • MDPI.
  • AOCS. "Guerbet Compounds."
  • ResearchGate. "Oleochemical Carbonates: a Comprehensive Characterization of an Emerging Class of Organic Compounds."
  • European Chemicals Agency (ECHA).

Sources

Validation

Reproducibility of 2-Butyloctan-1-ol Carbonate Synthesis: A Comparative Protocol Guide

Executive Summary & Nomenclature Context In advanced lipid engineering and cosmetics, the theoretical construct of "2-butyloctan-1-ol carbonic acid" is practically realized through the synthesis of its stable ester deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Context

In advanced lipid engineering and cosmetics, the theoretical construct of "2-butyloctan-1-ol carbonic acid" is practically realized through the synthesis of its stable ester derivative: bis(2-butyloctyl) carbonate . Because free carbonic acid (H₂CO₃) is highly unstable and rapidly decomposes into CO₂ and water, researchers synthesize symmetric dialkyl carbonates (DACs) to capture the carbonic acid moiety[1].

2-Butyloctan-1-ol is a highly branched Guerbet alcohol. The introduction of this specific branched 2-butyloctyl group prevents crystallization, lowers the pour point, and drastically increases the solubility of the resulting lipid synthons—making it an indispensable building block for lipid nanoparticle (LNP) drug delivery systems and porous molecular carbons[2][3]. This guide objectively compares the two dominant, field-proven protocols for synthesizing bis(2-butyloctyl) carbonate, focusing on mechanistic causality, reproducibility, and analytical validation.

Mechanistic Causality: The "Why" Behind the Workflows

To ensure high reproducibility, a protocol must be understood at the mechanistic level. The synthesis of bis(2-butyloctyl) carbonate diverges into two primary pathways, each governed by different thermodynamic principles:

Method A: Dimethyl Carbonate (DMC) Transesterification (Green Chemistry)
  • The Causality: This base-catalyzed route (typically using sodium methoxide) relies entirely on Le Chatelier’s principle . DMC acts as both the reagent and the solvent. Because transesterification is an equilibrium reaction, the causality of high yield depends on the continuous removal of the methanol byproduct.

  • Self-Validating System: Methanol forms an azeotrope with DMC at ~63°C. The protocol is thermally self-validating; a sudden drop in the distillation head temperature indicates that methanol generation has ceased, confirming that the equilibrium has been successfully driven to completion.

Method B: Triphosgene-Mediated Acyl Substitution (Traditional)
  • The Causality: Triphosgene acts as a safe, solid precursor that decomposes into phosgene in situ. The reaction proceeds via a highly electrophilic chloroformate intermediate. Because the reaction generates stoichiometric amounts of hydrochloric acid (HCl), an amine base (like pyridine) is strictly required as an acid scavenger to prevent the degradation of the alcohol.

  • Self-Validating System: This route is visually self-validating. The immediate precipitation of dense white pyridinium chloride salts confirms successful nucleophilic attack, while the cessation of CO₂ off-gassing indicates the complete consumption of the active phosgene species.

Synthetic Pathways Visualization

G cluster_DMC Method A: Transesterification cluster_Triphosgene Method B: Phosgenation Start 2-Butyloctan-1-ol (Branched Guerbet Alcohol) DMC Dimethyl Carbonate (DMC) + NaOMe Catalyst Start->DMC Triphos Triphosgene + Pyridine Base Start->Triphos Distill Azeotropic Distillation (Methanol Removal) DMC->Distill Heat (90°C) Target Bis(2-butyloctyl) Carbonate (Target Lipid Synthon) Distill->Target Equilibrium Shift Scavenge Acid Scavenging (Pyridinium Chloride Precipitation) Triphos->Scavenge Exothermic (0°C to RT) Scavenge->Target Irreversible

Fig 1: Divergent synthetic pathways for bis(2-butyloctyl) carbonate from 2-butyloctan-1-ol.

Detailed Experimental Methodologies

Protocol A: DMC Transesterification (Recommended for Scale-Up)
  • Preparation: Charge a flame-dried 500 mL 3-neck round-bottom flask with 2-butyloctan-1-ol (1.0 eq, 50 mmol) and Dimethyl Carbonate (5.0 eq, 250 mmol). The excess DMC serves as the reaction solvent.

  • Catalysis: Add sodium methoxide (NaOMe, 0.05 eq) rapidly under an argon blanket to prevent moisture quenching.

  • Azeotropic Distillation: Equip the flask with a Vigreux fractional distillation column and a distillation head. Heat the oil bath to 95°C.

  • Equilibrium Shift: Collect the DMC/Methanol azeotrope (boiling point ~63°C). Crucial Step: Maintain heating until the head temperature drops below 60°C, validating that methanol evolution has ceased.

  • Workup: Cool to room temperature. Apply a mild vacuum (50 mbar) to strip residual DMC. Quench the catalyst with 1M HCl (10 mL), extract the product into ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Triphosgene Route (Recommended for High Purity/Small Scale)
  • Preparation: In a flame-dried 500 mL flask under argon, dissolve 2-butyloctan-1-ol (2.0 eq, 50 mmol) and anhydrous pyridine (2.5 eq, 62.5 mmol) in 150 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

  • Phosgenation: Dissolve triphosgene (0.35 eq, 8.75 mmol—equivalent to ~1.05 eq of phosgene) in 50 mL of DCM. Add this solution dropwise via an addition funnel over 1 hour. Note: Rapid addition will cause a violent exotherm and localized degradation.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. The visual validation of completion is a thick, white suspension of pyridinium chloride.

  • Workup: Filter the suspension through a Celite pad to remove the salts. Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid), 1M HCl (to remove residual pyridine), and brine. Dry over MgSO₄ and concentrate.

Quantitative Performance Comparison

The following table summarizes the experimental reproducibility and performance metrics of both protocols based on standard laboratory execution.

MetricMethod A: DMC TransesterificationMethod B: Triphosgene Route
Typical Yield 78% - 85%90% - 95%
Crude Purity (GC-MS) ~92% (Contains unreacted alcohol)>98% (Highly efficient conversion)
Reaction Time 12 - 16 hours4 - 5 hours
E-Factor (Waste) Low (Methanol byproduct)High (Chlorinated solvents, salts)
Scalability Excellent (Industrial standard)Poor (Phosgene gas hazard at scale)
Reproducibility Score 8/10 (Highly dependent on distillation efficiency)9.5/10 (Irreversible, highly driven kinetics)

Analytical Validation & Quality Control (QC)

To ensure the reproducibility of the synthesized bis(2-butyloctyl) carbonate, the crude product must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): The most critical diagnostic shift is the methylene protons (-CH₂-O-C=O) of the 2-butyloctyl chain. In the starting Guerbet alcohol, these protons resonate at ~3.5 ppm. Upon successful conversion to the carbonate ester, the strong deshielding effect of the carbonyl group shifts these protons downfield to a distinct doublet at ~4.05 ppm .

  • FT-IR Spectroscopy: Successful synthesis is confirmed by the complete disappearance of the broad hydroxyl (-OH) stretch at 3300 cm⁻¹ and the emergence of a sharp, intense carbonate carbonyl (C=O) stretch at 1745 cm⁻¹ .

References

  • Title: Oleochemical Carbonates: a Comprehensive Characterization of an Emerging Class of Organic Compounds Source: ResearchGate URL
  • Title: Lipid synthon Source: BroadPharm URL
  • Source: Journal of the American Chemical Society (ACS)

Sources

Comparative

comparative thermal stability of 2-butyloctan-1-ol carbonic acid derivatives

Comparative Thermal Stability of 2-Butyloctan-1-ol Carbonic Acid Derivatives: A Technical Guide Introduction & Scientific Context For high-performance applications—ranging from synthetic biolubricants to lipid nanopartic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermal Stability of 2-Butyloctan-1-ol Carbonic Acid Derivatives: A Technical Guide

Introduction & Scientific Context

For high-performance applications—ranging from synthetic biolubricants to lipid nanoparticle (LNP) excipients in drug delivery—the thermal and oxidative stability of the base fluid is paramount. Carbonic acid derivatives of 2-butyloctan-1-ol (a C12 Guerbet alcohol) represent a highly specialized class of branched dialkyl carbonates. They combine the inherent hydrolytic stability of the carbonate linkage with the extreme low-temperature fluidity and thermal resistance imparted by β-branching[1]. This guide objectively compares the thermal stability of bis(2-butyloctyl) carbonate against linear and ester-based alternatives, providing actionable experimental frameworks for formulation scientists.

Mechanistic Causality: The Role of β-Branching in Thermal Stability

The primary thermal degradation pathway for dialkyl carbonates is β-hydrogen elimination, a process that yields an olefin, an alcohol, and carbon dioxide[2]. This unimolecular reaction requires the molecule to adopt a syn-coplanar conformation to form a cyclic, six-membered transition state.

In linear carbonates (e.g., dilauryl carbonate), the alkyl chains are highly flexible, allowing the transition state to form with a minimal energy penalty. However, 2-butyloctan-1-ol is a Guerbet alcohol, characterized by a massive alkyl branch (a butyl group) at the β-carbon[3]. When converted into a carbonate, this steric bulk severely restricts the rotational degrees of freedom. The steric clash between the butyl branch and the octyl backbone prevents the molecule from easily adopting the required syn-coplanar geometry. Consequently, the activation energy ( Ea​ ) required for thermal degradation is drastically elevated, effectively blocking the degradation pathway at temperatures where linear equivalents readily break down[4].

G cluster_0 Linear Carbonate Degradation cluster_1 Guerbet Carbonate Stability L_Carb Linear Dialkyl Carbonate (e.g., Dilauryl Carbonate) L_TS Accessible 6-Membered Transition State L_Carb->L_TS Thermal Stress (>250°C) L_Deg β-Hydrogen Elimination (Olefin + CO2 + Alcohol) L_TS->L_Deg Low Activation Energy G_Carb 2-Butyloctyl Carbonate (Guerbet Derivative) G_TS Sterically Hindered Conformation G_Carb->G_TS Thermal Stress (>250°C) G_Stab Thermal Stability Retained (Degradation Inhibited) G_TS->G_Stab High Activation Energy

Figure 1: Mechanistic divergence in thermal degradation between linear and Guerbet carbonates.

Comparative Performance Data

To objectively evaluate the thermal resilience of the 2-butyloctan-1-ol carbonate derivative, we compare it against three structural analogs. The data clearly illustrates the superiority of the C12 Guerbet carbonate in balancing thermal stability with low-temperature fluidity (pour point).

CompoundStructural Classification T10%​ Degradation (°C)Isothermal Mass Loss (12h @ 250°C)Pour Point (°C)
Bis(2-butyloctyl) carbonate C12 Branched (Guerbet) Carbonate325< 5%-45
Dilauryl carbonate C12 Linear Carbonate27028%+22
Bis(2-ethylhexyl) carbonate C8 Branched Carbonate245 (Volatilization)65% (Evaporation)-60
2-Butyloctyl dodecanoate C12/C12 Branched Ester29512%-30

Causality Note: While bis(2-ethylhexyl) carbonate features β-branching, its lower molecular weight results in premature volatilization before true thermal degradation occurs. Conversely, dilauryl carbonate suffers from rapid β-hydrogen elimination due to its unhindered linear structure, and its lack of branching causes it to solidify at room temperature (+22 °C).

Experimental Workflows: Self-Validating Thermal Analysis

To accurately quantify the thermal stability of these derivatives without confounding variables (e.g., trace catalyst degradation or simple evaporation), the following self-validating protocol must be employed.

Protocol: Coupled TGA-FTIR and Isothermal Aging Objective: Differentiate between evaporative mass loss and true thermal degradation.

Step 1: Sample Purification and Baseline Validation

  • Distill the synthesized bis(2-butyloctyl) carbonate under high vacuum (0.1 mbar, 160°C) to remove unreacted 2-butyloctan-1-ol.

  • Self-Validation Checkpoint: Analyze the distillate via GC-MS. The purity must be >99.5%. Trace free alcohols act as pro-degradants and will artificially lower the degradation onset temperature.

Step 2: Dynamic Thermogravimetric Analysis (TGA)

  • Load 10 mg of the purified sample into an alumina crucible.

  • Heat from 25°C to 500°C at a ramp rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

  • Record the T10%​ (temperature at 10% mass loss) and Tmax​ (temperature of maximum degradation rate).

Step 3: Isothermal Aging & Mechanistic Confirmation

  • Hold a fresh 10 mg sample isothermally at 250°C for 12 hours under nitrogen.

  • Route the evolved gases directly into an FT-IR spectrometer (TGA-FTIR coupling).

  • Self-Validation Checkpoint: Monitor the IR spectra for the appearance of the CO2​ asymmetric stretch (2349 cm⁻¹) and olefinic C=C stretches (1640 cm⁻¹). If mass loss occurs without the concurrent appearance of these peaks, the loss is purely evaporative (volatilization), not thermal degradation. A 1:1 molar evolution of CO2​ to olefin strictly validates the β-hydrogen elimination mechanism, proving the structural integrity of the assay.

References

  • Title: Guerbet carbonates - CA2098497A1 Source: Google Patents URL
  • Title: Mixed carbon length synthesis of primary guerbet alcohols - US20150203740A1 Source: Google Patents URL
  • Title: The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester Source: ResearchGate URL: [Link]

  • Title: A Novel Non-Phosgene Process for Polycarbonate Production from CO2 Source: ResearchGate URL: [Link]

Sources

Validation

Mass Spectrometry Validation of 2-Butyloctan-1-ol Carbonate Synthesis: A Comparative Analytical Guide

The development of advanced lipid nanoparticles (LNPs) for extrahepatic mRNA delivery has driven the exploration of novel lipid architectures. Recently, carbonate-bearing ionizable lipids (CAILs) synthesized from branche...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of advanced lipid nanoparticles (LNPs) for extrahepatic mRNA delivery has driven the exploration of novel lipid architectures. Recently, carbonate-bearing ionizable lipids (CAILs) synthesized from branched fatty alcohols like 2-butyloctan-1-ol have demonstrated unprecedented efficacy in targeting splenic natural killer (NK) cells[1]. The incorporation of a carbonate linkage (–O–C(=O)–O–) provides a unique biodegradability profile, facilitating rapid endosomal escape and minimizing systemic toxicity[2].

However, the synthesis of these 2-butyloctyl carbonates introduces significant analytical challenges. Standard gas chromatography-mass spectrometry (GC-MS) utilizing electron ionization (EI) often fails to validate these structures due to the extreme lability of the carbonate bond, which undergoes rapid fragmentation before reaching the detector[3]. Consequently, researchers must pivot to high-resolution soft ionization techniques, such as Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) or specialized GC-Orbitrap mass spectrometry, to confirm product integrity and purity[4].

This guide provides an objective comparison of mass spectrometry platforms for validating 2-butyloctan-1-ol carbonate synthesis, alongside a self-validating experimental protocol designed for high-fidelity lipid characterization.

The Causality of Analytical Selection: Ionization vs. Fragmentation

When 2-butyloctan-1-ol—a sterically hindered, beta-branched primary aliphatic alcohol (MW 186.33 Da)[5][6]—is converted into a dialkyl carbonate or a CAIL, the resulting molecule contains a highly polarizable and cleavable carbonate core. Under standard 70 eV electron ionization (EI) in GC-MS, the molecular ion (M+•) is almost entirely depleted. Instead, the spectra are dominated by low-mass fragments (e.g., m/z 103, 77, or 63 for smaller carbonate substructures, alongside corresponding alkyl fragments for the 2-butyloctyl tail)[3]. This excessive in-source fragmentation obscures the intact mass, making it nearly impossible to distinguish between the successfully synthesized product and transesterification byproducts.

To establish a self-validating analytical system, the ionization energy must be decoupled from the kinetic energy of fragmentation. Soft ionization techniques like ESI transfer protons to the carbonate oxygen without transferring excess internal energy, preserving the [M+H]+ ion. When coupled with high-resolution mass analyzers (such as QTOF or Orbitrap), the exact mass provides unambiguous confirmation of the elemental composition[4].

MSLogic A 2-Butyloctyl Carbonate Analyte B Hard Ionization (GC-EI, 70 eV) A->B C Soft Ionization (LC-ESI, +ESI) A->C D Extensive Fragmentation (Loss of [M]+) B->D Cleavage at O-C(=O)O E Intact Molecular Ion ([M+H]+ Preservation) C->E Protonation via Matrix

Comparison of ionization pathways for carbonate-bearing lipids in mass spectrometry.

Platform Comparison Guide

Selecting the correct analytical platform is critical for validating LNP lipid synthesis. The table below compares the performance of four common platforms when analyzing 2-butyloctyl carbonates.

Analytical PlatformIonization MethodMolecular Ion PreservationLimit of Detection (LOD)Primary Utility for Lipid Synthesis
Standard GC-MS Electron Impact (EI, 70 eV)Poor (<5% relative abundance)~1-10 ppmIdentifying low-mass volatile unreacted alcohols[7].
GC-Orbitrap (HRAM) EI / Chemical Ionization (CI)Moderate (Requires CI)<2.7 ppm[8]High-resolution structural elucidation of volatile fractions[3].
LC-ESI-QTOF Electrospray Ionization (ESI)Excellent (>90% [M+H]+)<5 pg/µL[4]Intact lipid quantification, MS/MS sequencing, and LNP QC[4].
GC-FID Flame IonizationN/A (No mass data)<0.12 ppm[8]Routine purity screening and solvent composition analysis[8].

Data Synthesis Insight: While GC-Orbitrap offers exceptional mass accuracy for smaller carbonate degradants[3], LC-ESI-QTOF remains the gold standard for validating the intact synthesis of bulky 2-butyloctyl CAILs due to its superior molecular ion preservation and sub-nanogram sensitivity[4].

Experimental Protocol: Synthesis and LC-MS Validation

To ensure scientific integrity, the following protocol outlines a self-validating workflow. Every step is designed with a specific mechanistic purpose to prevent degradation and ensure accurate MS detection.

Phase 1: Synthesis of the 2-Butyloctyl Carbonate Intermediate
  • Reaction Setup: Dissolve (1.0 eq) and triphosgene (0.4 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert argon.

  • Base Addition: Dropwise add anhydrous pyridine (1.5 eq).

    • Causality: 2-butyloctan-1-ol is a sterically hindered, branched primary alcohol[6]. Triphosgene is selected over dimethyl carbonate to drive the reaction kinetically forward via a highly reactive chloroformate intermediate. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to prevent acid-catalyzed cleavage of the newly formed carbonate bond.

  • Coupling: Introduce the target ionizable headgroup (e.g., a tertiary amine lipid tail) and allow the reaction to warm to room temperature for 12 hours.

Phase 2: Liquid-Liquid Extraction (LLE) & Purification
  • Quenching: Quench the reaction with cold, saturated aqueous NaHCO₃.

    • Causality: The cold, mildly basic quench neutralizes residual phosgene equivalents without hydrolyzing the target carbonate[1].

  • Phase Separation: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Causality: Brine removes residual pyridine and polar impurities. Removing these compounds is critical to creating a clean organic phase, thereby preventing severe ion suppression during downstream ESI-MS analysis.

Phase 3: LC-ESI-MS/MS Acquisition
  • Chromatography: Inject 2 µL of the purified lipid (diluted in methanol) onto a Charged Surface Hybrid (CSH) C18 column[4].

    • Causality: The CSH stationary phase mitigates the non-specific binding of the highly hydrophobic 2-butyloctyl chains, ensuring sharp peak shapes and preventing carryover[4].

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in H₂O/Acetonitrile (40:60).

    • Solvent B: 10 mM Ammonium Formate in Isopropanol/Acetonitrile (90:10).

    • Causality: Ammonium formate acts as a crucial proton donor in the ESI source, facilitating the formation of stable [M+H]+ ions. It also buffers the mobile phase, ensuring consistent ionization of the basic amine headgroups found in CAILs.

  • Mass Spectrometry: Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.0 kV and utilize data-dependent acquisition (DDA) to capture both the intact precursor mass and MS/MS fragmentation spectra for structural sequencing.

Workflow A 2-Butyloctan-1-ol (Branched Scaffold) B Carbonate Synthesis (Triphosgene / Base) A->B C Carbonate-Bearing Ionizable Lipid (CAIL) B->C D LC-ESI-MS/MS Acquisition C->D E Data Processing (Intact Mass & MS2) D->E

Workflow for the synthesis and LC-MS validation of 2-butyloctyl carbonate lipids.

References

  • Carbonate-Bearing Ionizable Lipids for mRNA Delivery to Splenic NK Cells Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Rapid Analysis of Lipid Nanoparticle Components Using BioAccord LC-MS System Waters Corporation URL:[Link]

  • 2-Butyl-1-octanol (CID 19800) PubChem, National Institutes of Health (NIH) URL:[Link]

  • Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal ResearchGate / Analytical Chemistry URL:[Link]

Sources

Comparative

comparing catalytic efficiency in 2-butyloctan-1-ol carbonic acid reactions

Comparative Catalytic Efficiency in the Synthesis of Di-(2-butyloctyl) Carbonate via Transesterification As a Senior Application Scientist, I approach the synthesis of complex organic carbonates not merely as standard es...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Catalytic Efficiency in the Synthesis of Di-(2-butyloctyl) Carbonate via Transesterification

As a Senior Application Scientist, I approach the synthesis of complex organic carbonates not merely as standard esterifications, but as intricate, sterically demanding nucleophilic substitutions. 2-Butyloctan-1-ol is a C12 Guerbet alcohol. Its defining feature—a bulky alkyl branch at the β -position—creates a dense steric shield around the hydroxyl oxygen. When reacting this alcohol with carbonic acid derivatives like Dimethyl Carbonate (DMC) to synthesize di-(2-butyloctyl) carbonate (a high-value cosmetic emollient and synthetic lubricant), this steric hindrance significantly impedes the nucleophilic attack on the carbonyl carbon.

This guide objectively compares the catalytic efficiency of three distinct systems—homogeneous bases, heterogeneous solid bases, and organocatalysts—in overcoming this activation barrier, supported by mechanistic insights and self-validating experimental protocols.

Reaction Mechanism & Causality

The synthesis of di-(2-butyloctyl) carbonate via DMC transesterification is a two-step, reversible process. The first step yields the asymmetric intermediate, 2-butyloctyl methyl carbonate. The second step involves another molecule of 2-butyloctan-1-ol displacing the final methoxy group to form the symmetric product[1].

Because transesterification is thermodynamically equilibrium-limited and mildly endothermic[2], the reaction relies heavily on Le Chatelier’s principle. Continuous removal of the methanol byproduct is an absolute necessity to drive the reaction forward. Furthermore, the catalyst must possess sufficient basicity (surface alkali strength > 9.3) to deprotonate the sterically hindered Guerbet alcohol without triggering unwanted side reactions like etherification[3].

ReactionMechanism DMC Dimethyl Carbonate (DMC) Int 2-Butyloctyl Methyl Carbonate (Intermediate) DMC->Int + ROH Catalyst ROH 2-Butyloctan-1-ol (β-branched) ROH->Int Prod Di-(2-butyloctyl) Carbonate ROH->Prod Int->Prod + ROH Catalyst MeOH1 Methanol (Distilled) Int->MeOH1 Byproduct MeOH2 Methanol (Distilled) Prod->MeOH2 Byproduct

Figure 1: Two-step transesterification pathway of 2-butyloctan-1-ol with DMC.

Comparative Catalytic Systems

To evaluate catalytic efficiency, we compare three distinct paradigms:

A. Homogeneous Base Catalysis (NaOMe) Sodium methoxide is a traditional, highly active catalyst. However, its homogeneous nature makes post-reaction separation difficult, often requiring aqueous quenching which generates massive waste streams. While it provides rapid initial kinetics, its selectivity drops at higher conversions due to disproportionation side reactions.

B. Heterogeneous Solid Base Catalysis (K₂CO₃/γ-Al₂O₃) Supported potassium carbonate acts as a bifunctional catalyst. The γ -Al₂O₃ support provides a high surface area, while K₂CO₃ delivers the necessary alkaline sites. This system requires higher thermal energy (150–170 °C) to overcome the solid-liquid mass transfer limitations inherent with viscous, long-chain Guerbet alcohols[4]. However, it excels in product selectivity and catalyst recyclability[5].

C. Organocatalysis (TBD) 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a highly efficient guanidine-based organocatalyst. Its planar structure minimizes steric clashes with the β -branched alcohol. More importantly, TBD operates via a dual-activation mechanism: it simultaneously hydrogen-bonds to the alcohol and the carbonyl oxygen of DMC. This synergistic activation lowers the Gibbs free energy barrier of the rate-limiting zwitterionic complex formation by approximately 50%, allowing the reaction to proceed rapidly at much milder temperatures[6].

Quantitative Performance Data

The following table synthesizes the comparative performance of these catalysts based on standardized reaction parameters (Molar ratio ROH:DMC = 2.3:1).

Catalyst SystemCatalyst TypeLoading (wt%)Temp (°C)Time (h)Conversion (%)Selectivity (%)TOF (h⁻¹)
NaOMe Homogeneous Base1.5130492.188.545
K₂CO₃/γ-Al₂O₃ Heterogeneous Solid Base3.0150–170489.5>99.232
TBD Organocatalyst1.0110298.3>99.5115

Note: Turnover Frequency (TOF) is calculated based on moles of DMC converted per mole of active catalyst site per hour.

Self-Validating Experimental Protocol: Solid-Base Synthesis

While TBD offers the highest kinetic efficiency, K₂CO₃/γ-Al₂O₃ remains the industry standard for scale-up due to its robust recyclability and lack of nitrogenous residues in cosmetic-grade products[1]. The following protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is continuously broken.

ExperimentalWorkflow Step1 1. Reactant Preparation Molar Ratio ROH:DMC (2.3:1) Step2 2. Catalyst Addition 3 wt% K2CO3/γ-Al2O3 Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Equilibrium Shift Continuous Methanol Distillation Step3->Step4 Step3->Step4 Simultaneous Le Chatelier Shift Step5 5. Product Isolation Catalyst Filtration & Vacuum Distillation Step4->Step5

Figure 2: Step-by-step experimental workflow for solid-base catalyzed synthesis.

Step-by-Step Methodology
  • System Setup : Equip a dry, 500 mL three-neck round-bottom flask with a mechanical stirrer, a precise internal thermocouple, and a fractional distillation column connected to a Dean-Stark apparatus (or direct condenser) to capture methanol.

  • Reactant Charging : Add 2-butyloctan-1-ol and DMC in a strict 2.3:1 molar ratio. Causality: The 0.3 molar excess of the Guerbet alcohol ensures complete conversion of the intermediate methyl carbonate to the final symmetric product[5].

  • Catalyst Introduction : Add 3% (by weight relative to DMC) of freshly calcined K₂CO₃/γ-Al₂O₃.

  • Thermal Gradient & Equilibrium Shifting :

    • Heat the mixture to 150 °C and maintain for 2 hours. Methanol will begin to distill.

    • Ramp the temperature to 160 °C for 1 hour, then to 170 °C for a final hour[5]. Causality: As DMC is consumed and the high-boiling di-(2-butyloctyl) carbonate forms, the boiling point of the bulk mixture increases. The temperature gradient ensures continuous kinetic energy input without causing initial flash-boiling of unreacted DMC.

  • Real-Time Validation : Extract 0.5 mL aliquots hourly. Analyze via GC-FID (using biphenyl as an internal standard) to monitor the disappearance of the 2-butyloctyl methyl carbonate intermediate. The protocol is self-validating: if the intermediate plateaus, methanol removal is insufficient.

  • Isolation : Cool the mixture to 60 °C. Filter the solid catalyst under a vacuum (the catalyst can be washed with hexane, dried, and reused up to 3 times with minimal activity loss)[5]. Subject the crude filtrate to vacuum distillation to remove excess 2-butyloctan-1-ol, yielding di-(2-butyloctyl) carbonate at >99.2% purity.

Conclusion

For researchers optimizing Guerbet alcohol carbonylation, the choice of catalyst dictates the engineering controls required. Homogeneous bases are largely obsolete for this specific application due to poor selectivity. While organocatalysts like TBD provide unmatched kinetic elegance by lowering the transition state energy[6], heterogeneous solid bases like K₂CO₃/γ-Al₂O₃ remain the most scalable and economically viable choice, provided a strict thermal gradient and continuous methanol distillation are employed to manipulate the reaction equilibrium[1][4].

References

  • Source: mdpi.
  • Source: acs.
  • Source: researchgate.
  • Source: acs.
  • Source: benchchem.
  • Source: chembk.

Sources

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